molecular formula C16H14O2 B514095 4-Methoxychalcone CAS No. 22252-15-9

4-Methoxychalcone

カタログ番号: B514095
CAS番号: 22252-15-9
分子量: 238.28 g/mol
InChIキー: XUFXKBJMCRJATM-FMIVXFBMSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methoxychalcone (CAS 959-33-1) is a synthetic compound belonging to the chalcone family, a class of natural flavonoids known as 1,3-diaryl-2-propen-1-ones . This chemical, with the molecular formula C16H14O2 and a molecular weight of 238.29 g/mol, typically presents as a yellow crystalline powder . It is characterized by a melting point range of 73°C to 78°C and is insoluble in water but soluble in organic solvents such as dichloromethane and methanol . Researchers value this compound for its diverse applications across multiple scientific fields. In medicinal and cosmetic chemistry, it is recognized as a "privileged scaffold" for drug discovery due to its wide range of biological activities . It is indexed in the CosIng database as a cosmetic ingredient for its antioxidant, skin-bleaching (depigmenting), and skin-conditioning properties, making it a subject of interest for cosmetic formulation safety and efficacy studies . In cancer research, studies have shown that this compound can enhance the cytotoxic effects of chemotherapeutic agents like Cisplatin by inhibiting the Nrf2/ARE-mediated cellular defense mechanism, thereby increasing oxidative stress in A549 lung cancer cells . Furthermore, derivatives of 4'-Methoxychalcone are investigated for their unique fluorescence properties, including Aggregation-Induced Emission (AIE) characteristics. These properties make them promising candidates for developing new fluorescent probes for bioimaging applications, such as lysosomal targeting and imaging in live cells like HeLa . This product is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle it with appropriate precautions, as it may cause skin and eye irritation and respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-12H,1H3/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFXKBJMCRJATM-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601313945
Record name trans-4-Methoxychalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22252-15-9, 959-33-1
Record name trans-4-Methoxychalcone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22252-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 22252-15-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170287
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methoxychalcone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11866
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name trans-4-Methoxychalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxychalcone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.272
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Multifaceted Biological Activities of 4-Methoxychalcone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chalcones, characterized by their open-chain flavonoid structure, have emerged as a significant scaffold in medicinal chemistry. Among these, 4-methoxychalcone derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the anticancer, anti-inflammatory, antimicrobial, and antioxidant properties of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Biological Activities of this compound Derivatives: Quantitative Insights

The biological efficacy of this compound derivatives has been quantified across numerous studies. The following tables summarize the inhibitory concentrations (IC50) for anticancer, anti-inflammatory, and antioxidant activities, as well as the minimum inhibitory concentrations (MIC) for antimicrobial effects.

Anticancer Activity

This compound derivatives have exhibited potent cytotoxic effects against a variety of cancer cell lines. The number and position of methoxy groups, along with other substitutions, significantly influence their anticancer and cancer-selective properties.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2,4,6-trimethoxy-4′-nitrochalcone (Ch-19)KYSE-450 (Esophageal)4.97[1]
2,4,6-trimethoxy-4′-nitrochalcone (Ch-19)Eca-109 (Esophageal)9.43[1]
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3)Hela (Cervical)3.204[2]
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3)MCF-7 (Breast)3.849[2]
2′-hydroxy-4″-methoxychalconeCLBL-1 (Canine Lymphoma)16.2 ± 1.3[3]
2′-hydroxy-2″,5″-dimethoxychalconeCLBL-1 (Canine Lymphoma)15.8 ± 1.1[3]
2'-hydroxy-4'-methoxychalconeLewis Lung Carcinoma (in vivo)30 mg/kg[4]
4'-hydroxychalconeT47D (Breast)44.67 µg/mL[5]
Chalcone with 3-methoxy group on ring BT47D (Breast)72.44 µg/mL[5]
Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives is often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Compound/DerivativeCell LineAssayIC50 (µM)Reference
2f (methoxyphenyl-based chalcone)RAW264.7NO Inhibition11.2[6]
2′-hydroxy-4′,6′-dimethoxychalconeRAW264.7NO Inhibition~83.95% inhibition at 20 µM[7]
2′-hydroxy-3′,4′-dimethoxychalconeRAW264.7NO Inhibition~79.75% inhibition at 20 µM[7]
4,2',5'-trihydroxy-4'-methoxychalconeMurine Peritoneal MacrophagesNO & PGE2 InhibitionNot specified[8]
4'-hydroxychalconeLeukemia cellsNF-κB InhibitionDose-dependent[9]
Antimicrobial Activity

This compound derivatives have shown activity against a range of pathogenic bacteria and fungi. Their efficacy is typically reported as the Minimum Inhibitory Concentration (MIC).

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-oneStaphylococcus aureus125[10]
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-oneBacillus subtilis62.5[10]
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-oneEscherichia coli250[10]
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-onePseudomonas aeruginosa125[10]
2ʹ,4ʹ-dihydroxy-3ʹ-methoxychalconeStaphylococcus aureus (MRSA)250[11][12]
4'-methylchalcone derivativesEscherichia coli ATCC10536Complete inhibition[13]
Antioxidant Activity

The antioxidant capacity of this compound derivatives is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Compound/DerivativeAssayIC50Reference
4'-amino-4-methoxy chalconeDPPH58.85 µg/mL[14]
(E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-oneDPPH6.89 µg/mL[15]
(E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-oneDPPH3.39 µg/mL[15]
2',3'- and 3',4'-dihydroxylated chalconesDPPH80-90% of control at 50 µM[16]
Sulfonamide-based chalcone 5DPPH & ABTSHighest antiradical effect[17]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, enabling researchers to replicate and build upon existing findings.

Synthesis of this compound Derivatives (Claisen-Schmidt Condensation)

The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones from aromatic aldehydes and ketones.

Materials:

  • Appropriate 4-methoxyacetophenone derivative

  • Substituted benzaldehyde

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Mortar and pestle (for solvent-free method)

  • Round-bottom flask and magnetic stirrer (for solvent-based method)

  • Thin Layer Chromatography (TLC) apparatus

  • Filtration apparatus

Procedure (Solvent-Free Grinding Method):

  • Place equimolar amounts of the 4-methoxyacetophenone derivative, the substituted benzaldehyde, and a catalytic amount of solid NaOH or KOH in a mortar.

  • Grind the mixture at room temperature for approximately 30 minutes. The mixture will typically turn into a paste.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, add cold water to the mortar and triturate the solid.

  • Neutralize the mixture with dilute hydrochloric acid (HCl).

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from ethanol.

Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Culture medium

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay measures the ability of compounds to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • 96-well plates

  • Culture medium

  • Lipopolysaccharide (LPS)

  • This compound derivatives

  • Griess Reagent (Component A: sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Collect the cell culture supernatant.

  • Add Griess Reagent Component A to the supernatant, followed by Component B, with a short incubation period after each addition.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage of NO inhibition.

Antimicrobial Activity (Broth Microdilution Method for MIC)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or appropriate broth for the microbe

  • This compound derivatives

  • Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

  • Triphenyl tetrazolium chloride (TTC) or resazurin (as a growth indicator)

Procedure:

  • Prepare serial dilutions of the this compound derivatives in the broth directly in the 96-well plate.

  • Inoculate each well with the microbial suspension. Include a positive control (microbes in broth without the compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, add the growth indicator if necessary and observe for visible growth.

  • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[18]

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol

  • This compound derivatives

  • Methanol or ethanol

  • 96-well plates or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare various concentrations of the this compound derivatives in the chosen solvent.

  • Add a fixed volume of the DPPH solution to each concentration of the test compound.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Signaling Pathways Modulated by this compound Derivatives

The biological activities of this compound derivatives are mediated through their interaction with various cellular signaling pathways. This section provides a visual representation of these pathways using Graphviz and a brief description of the modulatory effects.

Nrf2 Signaling Pathway Activation

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of cellular defense against oxidative stress. Some this compound derivatives can activate this pathway, leading to the expression of antioxidant and detoxification enzymes. However, in some cancer cells, this compound has been shown to inhibit Nrf2 activity, thereby sensitizing them to chemotherapy.[19]

Nrf2_Pathway Chalcone This compound Derivatives Keap1 Keap1 Chalcone->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Proteasome Proteasomal Degradation Nrf2->Proteasome Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Modulation of the Nrf2 signaling pathway by this compound derivatives.
NF-κB Signaling Pathway Inhibition

The NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Many this compound derivatives exert their anti-inflammatory effects by inhibiting this pathway. They can prevent the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activation IkBa IκBα IKK->IkBa NFkB NF-κB (p65/p50) IkBa->NFkB IkBa->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation Chalcone This compound Derivatives Chalcone->IKK NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA Binding Inflammatory_Genes Pro-inflammatory Genes (e.g., iNOS, COX-2, TNF-α) DNA->Inflammatory_Genes Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Inhibition of the NF-κB signaling pathway by this compound derivatives.
AMPK Signaling Pathway Activation

AMPK (AMP-activated protein kinase) is a key cellular energy sensor. Activation of AMPK can have beneficial effects in metabolic diseases and some cancers. Certain this compound derivatives have been identified as AMPK activators.

AMPK_Pathway Chalcone This compound Derivatives Upstream_Kinases Upstream Kinases (e.g., LKB1, CaMKKβ) Chalcone->Upstream_Kinases AMPK AMPK Upstream_Kinases->AMPK Phosphorylation (Activation) Anabolic_Pathways Anabolic Pathways (e.g., Fatty Acid Synthesis, Protein Synthesis) AMPK->Anabolic_Pathways Inhibition Catabolic_Pathways Catabolic Pathways (e.g., Fatty Acid Oxidation, Glycolysis) AMPK->Catabolic_Pathways Activation Metabolic_Stress Metabolic Stress (e.g., ↑ AMP/ATP ratio) Metabolic_Stress->AMPK Growth_Inhibition ↓ Cell Growth Anabolic_Pathways->Growth_Inhibition Energy_Production ↑ ATP Production Catabolic_Pathways->Energy_Production

Activation of the AMPK signaling pathway by this compound derivatives.

Conclusion

This compound derivatives represent a versatile and promising class of bioactive compounds with significant potential in drug discovery. Their multifaceted activities against cancer, inflammation, microbial infections, and oxidative stress are well-documented. The structure-activity relationships of these derivatives continue to be an active area of research, with the aim of developing more potent and selective therapeutic agents. The experimental protocols and pathway analyses provided in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this compound derivatives.

References

4-Methoxychalcone chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on 4-Methoxychalcone: Chemical Properties and Structure

Introduction

This compound, a derivative of chalcone, serves as a crucial intermediate in the synthesis of various heterocyclic compounds and is a subject of interest in medicinal chemistry due to the diverse pharmacological properties exhibited by the chalcone scaffold.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structural information, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development. For clarity, this document primarily focuses on (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one (CAS No. 959-33-1), which is commonly referred to as this compound. Its isomer, 4'-Methoxychalcone (CAS No. 959-23-9), will be mentioned for comparative purposes where relevant.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound have been compiled from various sources and are summarized below.

PropertyValueSource
Molecular Formula C₁₆H₁₄O₂[3][4]
Molecular Weight 238.28 g/mol [3][4][5]
CAS Number 959-33-1[3][4]
IUPAC Name (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one[4]
Appearance Crystalline Powder[3]
Melting Point 73-76 °C[3]
Boiling Point 340.88°C (estimate)[3]
Density 1.114 (estimate)[3]
Solubility Soluble in DMSO, ethanol, dichloromethane, and methanol. Insoluble in water.[6][7]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of this compound. Key data from various spectroscopic techniques are presented below.

TechniqueData Highlights
¹H NMR Spectra available, with key shifts for methoxy, aromatic, and vinylic protons.[8] A representative ¹H-NMR spectrum in CDCl₃ shows a singlet for the methoxy group (OCH₃) at approximately 3.85 ppm and doublets for the α and β vinyl protons.[9]
¹³C NMR Spectra available, confirming the presence of 16 distinct carbon atoms.[5] The methoxy carbon signal appears around 55 ppm, and the carbonyl carbon (C=O) signal is observed downfield.
Infrared (IR) FTIR spectra are available, showing characteristic absorption bands for the carbonyl group (C=O), C=C double bonds, and C-O ether linkages.[8][10]
Mass Spectrometry (MS) GC-MS analysis shows the molecular ion peak [M]⁺ at m/z 238, which corresponds to the molecular weight of the compound.[5][9]
UV-Vis UV-Vis spectra are available for related methoxychalcone derivatives, typically recorded in methanol.[11][12]

Crystal Structure

The three-dimensional arrangement of atoms in this compound has been determined by X-ray crystallography. The crystal structure data is available in the Cambridge Crystallographic Data Centre (CCDC).

ParameterValue
CCDC Number 727836
Reference The Cambridge Structural Database[4]

The crystal structure confirms the trans (E) configuration of the α,β-unsaturated ketone system, which is the more stable arrangement.

Experimental Protocols

Synthesis via Claisen-Schmidt Condensation

This compound is commonly synthesized via a base-catalyzed Claisen-Schmidt condensation between an appropriate benzaldehyde and an acetophenone.[1][9]

Reaction: 4-Methoxybenzaldehyde reacts with Acetophenone in the presence of a base catalyst (e.g., NaOH).

Materials:

  • 4-Methoxybenzaldehyde

  • Acetophenone

  • Sodium Hydroxide (NaOH), solid or aqueous solution

  • Ethanol (as solvent, though solvent-free methods exist)

  • Hydrochloric Acid (HCl), dilute solution for neutralization

  • Deionized Water

Procedure (Grinding Method - Green Synthesis):

  • Equimolar amounts of 4-methoxybenzaldehyde, acetophenone, and a catalytic amount of solid NaOH are placed in a mortar.[1][13]

  • The mixture is ground with a pestle at room temperature for approximately 30 minutes.[1][13]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[13]

  • Upon completion, the reaction mixture is diluted with cold water.[13]

  • The mixture is then neutralized with a cold, dilute solution of HCl.[13]

  • The resulting solid precipitate (crude this compound) is collected by filtration.[13]

Purification:

  • The crude product is purified by recrystallization, typically from ethanol, to yield crystals of this compound.[1][13]

Characterization:

  • The structure and purity of the synthesized compound are confirmed using the spectroscopic methods detailed above (NMR, IR, MS) and by melting point determination.[1][13]

Visualizations

Synthesis Workflow

The following diagram illustrates the Claisen-Schmidt condensation reaction for the synthesis of this compound.

G Synthesis of this compound A 4-Methoxybenzaldehyde D Claisen-Schmidt Condensation A->D B Acetophenone B->D C NaOH (Catalyst) Ethanol/Grinding C->D Conditions E Crude Product D->E Yields F Recrystallization (Ethanol) E->F G Pure this compound F->G Purifies

Caption: Claisen-Schmidt synthesis of this compound.

Potential Signaling Pathway

Chalcone derivatives are known to interact with various biological targets. The isomer 4'-Methoxychalcone has been shown to be an activator of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of adipogenesis and inflammation.[7] The following diagram illustrates a simplified, hypothetical signaling pathway involving PPARγ activation that could be relevant for chalcone-based drug discovery.

G Hypothetical PPARγ Activation by a Chalcone cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus Chalcone This compound (Ligand) PPARg PPARγ Chalcone->PPARg Binds & Activates Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Binding Site) Complex->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates Response Biological Response (e.g., Anti-inflammatory Effects) TargetGenes->Response

Caption: Potential PPARγ signaling pathway for chalcones.

References

4-Methoxychalcone: A Technical Guide to its Natural Sources, Isolation, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxychalcone is a naturally occurring chalcone, a class of aromatic ketones known for their diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and characterization, and an exploration of its interactions with key cellular signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals in drug development and natural product chemistry.

Natural Sources of this compound

This compound has been identified in a limited number of plant species, primarily within the Moraceae and Rutaceae families. The documented natural sources are summarized in the table below.

FamilyGenusSpeciesCommon NamePlant PartReference(s)
MoraceaeFicuslyrata (syn. pandurata)Fiddle-leaf figNot specified[1]
RutaceaeCitruslimonLemonNot specified

Isolation and Purification of this compound from Natural Sources

A specific, detailed protocol for the isolation of this compound from its natural sources has not been extensively published. However, based on general methodologies for the extraction of flavonoids and chalcones from plant materials, a representative experimental workflow can be proposed. The following protocol is a generalized procedure and may require optimization depending on the specific plant matrix.

General Experimental Workflow for Isolation

Isolation Workflow start Plant Material (e.g., dried and powdered leaves of Ficus lyrata) extraction Solvent Extraction (e.g., Maceration or Soxhlet with methanol or ethanol) start->extraction filtration Filtration and Concentration (to yield crude extract) extraction->filtration partitioning Liquid-Liquid Partitioning (e.g., with n-hexane, chloroform, ethyl acetate) filtration->partitioning chromatography Column Chromatography (Silica gel, gradient elution) partitioning->chromatography purification Further Purification (e.g., Preparative TLC or HPLC) chromatography->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization end Pure this compound characterization->end

Caption: A generalized workflow for the isolation and purification of this compound from plant sources.

Detailed Experimental Protocols

2.2.1. Plant Material Preparation

The plant material (e.g., leaves of Ficus lyrata) should be air-dried or freeze-dried to remove moisture and then ground into a fine powder to increase the surface area for efficient extraction.

2.2.2. Extraction

  • Maceration: The powdered plant material is soaked in a suitable solvent (e.g., methanol or 70% ethanol) at room temperature for a period of 24-72 hours with occasional agitation. The process is typically repeated multiple times to ensure complete extraction.

  • Soxhlet Extraction: For a more exhaustive extraction, the powdered plant material is placed in a thimble and continuously extracted with a solvent (e.g., methanol) in a Soxhlet apparatus.

2.2.3. Filtration and Concentration

The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.2.4. Liquid-Liquid Partitioning

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Chalcones are typically found in the ethyl acetate fraction.

2.2.5. Chromatographic Purification

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative TLC or HPLC: Fractions containing the compound of interest are pooled and further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Structural Characterization

The structure of the isolated this compound is confirmed using spectroscopic techniques.

TechniquePurposeExpected Data for this compound
¹H-NMR Determines the proton environment in the molecule.Signals corresponding to aromatic protons, vinylic protons of the α,β-unsaturated system, and the methoxy group protons.
¹³C-NMR Determines the carbon skeleton of the molecule.Signals for the carbonyl carbon, aromatic carbons, vinylic carbons, and the methoxy carbon.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the molecular weight of this compound (C₁₆H₁₄O₂).
Infrared (IR) Spectroscopy Identifies the functional groups present.Absorption bands for the carbonyl group (C=O), aromatic C-H, and C-O stretching of the ether group.

Interaction with Cellular Signaling Pathways

Chalcones, including this compound, are known to interact with several key cellular signaling pathways, which underlies their observed biological activities such as antioxidant and anti-inflammatory effects.

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Chalcones, being Michael acceptors, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes.

Keap1-Nrf2 Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4MC This compound Keap1 Keap1 4MC->Keap1 modifies cysteine residues Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitin Keap1->Ub facilitates ubiquitination Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Ub->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: this compound's proposed interaction with the Keap1-Nrf2 signaling pathway.

The NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central mediator of inflammation. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some chalcones have been shown to inhibit the NF-κB pathway, potentially by inhibiting the proteasome or IKK activity, thereby preventing IκB degradation and subsequent NF-κB activation. While the precise mechanism for this compound is not fully elucidated, a related compound, 4'-hydroxychalcone, has been shown to inhibit the proteasome[2].

NF-kB Pathway cluster_cytoplasm_nfkb Cytoplasm cluster_nucleus_nfkb Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits Proteasome_nfkb Proteasome IkB->Proteasome_nfkb degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocation 4MC_nfkb This compound (potential action) 4MC_nfkb->Proteasome_nfkb inhibits (hypothesized) DNA DNA NFkB_nuc->DNA binds Inflammatory_Genes Pro-inflammatory Genes (e.g., IL-6, COX-2) DNA->Inflammatory_Genes activates transcription

Caption: Potential inhibitory mechanism of this compound on the NF-κB signaling pathway.

Conclusion

This compound is a natural product with promising biological activities, warranting further investigation for its therapeutic potential. While its natural sources have been identified, a deeper exploration into its concentration in these sources and the development of optimized isolation protocols are necessary. Understanding the precise molecular interactions of this compound with key signaling pathways like Keap1-Nrf2 and NF-κB will be crucial for elucidating its mechanism of action and advancing its development as a potential therapeutic agent. This technical guide provides a foundational resource for researchers to build upon in their exploration of this intriguing chalcone.

References

4-Methoxychalcone derivatives structure-activity relationship

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Structure-Activity Relationship of 4-Methoxychalcone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, a class of compounds demonstrating significant potential in various therapeutic areas. This document details their synthesis, biological activities, and the molecular pathways they modulate, with a focus on anticancer, anti-inflammatory, and antimicrobial properties.

Introduction

Chalcones are a class of naturally occurring compounds belonging to the flavonoid family, characterized by an open-chain α,β-unsaturated ketone core[1][2]. The this compound scaffold, in particular, has emerged as a privileged structure in medicinal chemistry due to the diverse biological activities exhibited by its derivatives[2][3]. The methoxy group at the 4-position of one of the aromatic rings significantly influences the electronic and pharmacokinetic properties of these molecules, often enhancing their therapeutic potential[4][5]. This guide aims to provide a detailed analysis of the SAR of this compound derivatives, offering insights for the rational design of new and more potent therapeutic agents.

Synthesis of this compound Derivatives

The primary method for synthesizing this compound derivatives is the Claisen-Schmidt condensation reaction[6][7][8]. This base-catalyzed reaction involves the condensation of a substituted acetophenone (often with a methoxy group at the 4'-position) with a substituted benzaldehyde[9][10].

General Experimental Protocol: Claisen-Schmidt Condensation

Materials:

  • 4-Methoxyacetophenone

  • Substituted benzaldehyde

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)[7]

  • Ethanol

  • Hydrochloric acid (HCl)

  • Mortar and pestle (for grinding method)[6][7]

  • Round-bottom flask and magnetic stirrer (for conventional method)[9]

Procedure (Grinding Technique - Green Synthesis): [6][7][10]

  • Place equimolar amounts of 4-methoxyacetophenone and the desired substituted benzaldehyde in a mortar.

  • Add a catalytic amount of solid NaOH or KOH.

  • Grind the mixture at room temperature for 15-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, add cold water to the mortar and triturate the solid.

  • Neutralize the mixture with a cold, dilute solution of HCl.

  • Filter the resulting precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the purified this compound derivative.

Procedure (Conventional Solvent-Based Method): [9]

  • Dissolve equimolar amounts of 4-methoxyacetophenone and the substituted benzaldehyde in ethanol in a round-bottom flask.

  • Slowly add an aqueous solution of NaOH or KOH while stirring at room temperature.

  • Continue stirring for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.

  • Filter, wash with water, and recrystallize from ethanol.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both aromatic rings.

Anticancer Activity

This compound derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines[1][11][12]. The SAR for anticancer activity can be summarized as follows:

  • Substitution on the B-ring: The presence of electron-withdrawing groups, such as nitro or halogen groups, on the B-ring often enhances cytotoxic activity[11]. For instance, a 4-nitro group on the B-ring has been shown to significantly increase antitumor effects[11].

  • Hydroxyl and Methoxy Groups: The presence and position of additional hydroxyl and methoxy groups can modulate activity. For example, 2',5'-dimethoxychalcone displayed potent antiproliferative effects against several cancer cell lines[5].

  • Heterocyclic Rings: Incorporation of heterocyclic rings can also influence anticancer potency.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2,4,6-trimethoxy-4′-nitrochalcone (Ch-19)KYSE-450 (Esophageal)4.97[11]
2,4,6-trimethoxy-4′-nitrochalcone (Ch-19)Eca-109 (Esophageal)9.43[11]
This compoundA549 (Lung)85.40[1]
2',5'-DimethoxychalconeC-33A (Cervix)7.7 - 9.2[5]
2',5'-DimethoxychalconeA-431 (Skin)7.7 - 9.2[5]
2',5'-DimethoxychalconeMCF-7 (Breast)7.7 - 9.2[5]
(E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-oneT47D (Breast)5.28 µg/mL[12]
2′,4-dihydroxy-4′-methoxychalconeHeLa (Cervical)74.24 µg/mL[13]
Anti-inflammatory Activity

Chalcones are known to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators and signaling pathways like NF-κB[3][14][15].

  • α,β-Unsaturated Carbonyl Moiety: This functional group is crucial for the anti-inflammatory activity, acting as a Michael acceptor[15].

  • Hydroxyl and Methoxy Groups: The substitution pattern of these groups on the aromatic rings influences the potency of NF-κB inhibition[16]. For example, 2′-hydroxy-4′,6′-dimethoxychalcone demonstrated potent anti-inflammatory effects[17].

Table 2: Anti-inflammatory Activity of this compound Derivatives

Compound/DerivativeAssayIC50 (µM)Reference
This compoundTNFα-induced NF-κB inhibition24 - 41[16]
2′-hydroxy-4′,6′-dimethoxychalconeNitric Oxide Production Inhibition in RAW 264.7 cells~83.95% inhibition at 20 µM[17]
Pyranochalcone derivative (6b)TNF-α induced NF-κB inhibition0.29[18]
Antimicrobial Activity

Several this compound derivatives have been evaluated for their activity against various bacteria and fungi[5][19].

  • Substitution Pattern: The position and number of methoxy groups play a significant role in determining the antimicrobial spectrum and potency[5].

  • Lipophilicity: Increased lipophilicity can enhance antibacterial activity.

Table 3: Antimicrobial Activity of this compound Derivatives (MIC values)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
3'-MethoxychalconePseudomonas aeruginosa7.8[5]
3',4',5'-TrimethoxychalconeCandida krusei3.9[5]
Chalcone derivative 6bEscherichia coliModerate Activity[19]
Chalcone derivative 6dSalmonella typhiModerate Activity[19]
Chalcone derivatives 6a, 6c, 6dStaphylococcus aureus0.4 mg/mL[19]

Key Signaling Pathways and Molecular Mechanisms

This compound derivatives exert their biological effects by modulating various signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Several this compound derivatives have been shown to inhibit NF-κB activation[14][15]. This inhibition can occur through various mechanisms, including the prevention of IκBα phosphorylation and degradation, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB[15].

NF_kappaB_Pathway TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK Complex IKK Complex TNFR->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates p65/p50 (NF-κB) p65/p50 (NF-κB) IκBα->p65/p50 (NF-κB) releases Nucleus Nucleus p65/p50 (NF-κB)->Nucleus translocates Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes activates transcription This compound Derivative This compound Derivative This compound Derivative->IKK Complex inhibits

Inhibition of the NF-κB signaling pathway.
Apoptosis Pathway

Many anticancer this compound derivatives induce programmed cell death, or apoptosis[11][20][21]. This can be triggered through both the intrinsic (mitochondrial) and extrinsic pathways. These compounds can lead to an increase in reactive oxygen species (ROS), loss of mitochondrial membrane potential, and the activation of caspases[20][21].

Apoptosis_Pathway ROS Production ROS Production Mitochondrial Stress Mitochondrial Stress ROS Production->Mitochondrial Stress Bax/Bcl-2 Ratio ↑ Bax / ↓ Bcl-2 Mitochondrial Stress->Bax/Bcl-2 Ratio Cytochrome c Release Cytochrome c Release Bax/Bcl-2 Ratio->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c Release->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Induction of apoptosis by this compound derivatives.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in cell proliferation, differentiation, and stress responses. Some this compound derivatives have been shown to modulate this pathway, leading to either cell death or survival depending on the cellular context[20][22].

Experimental Protocols

MTT Cytotoxicity Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines[1][4][23].

Protocol: [4][23]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10⁴ cells/mL and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 24-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) should be included.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from a dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well plate start->seed_cells add_compound Add Chalcone Derivative seed_cells->add_compound incubate Incubate (24-72h) add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end

References

4-Methoxychalcone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth overview of 4-Methoxychalcone, a chalcone derivative of significant interest to the scientific community, particularly in the fields of drug discovery and materials science. This document consolidates key information regarding its chemical identity, synthesis, and biological activities, with a focus on its anti-inflammatory and antioxidant properties. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to support researchers in their study of this compound.

Chemical Identity

This compound, a member of the chalcone family, is characterized by a three-carbon α,β-unsaturated ketone system linking two aromatic rings. One of these rings is substituted with a methoxy group.

Identifier Value Citation
IUPAC Name (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one[1]
Molecular Formula C16H14O2[1][2][3]
Molecular Weight 238.28 g/mol [1][2]
CAS Number 959-23-9, 959-33-1, 22966-19-4[1][2][4]
Appearance Pale yellow crystalline powder[3]
Melting Point 73-79 °C[3]

Note on CAS Numbers: Multiple CAS numbers for this compound are reported in various databases. Researchers should verify the specific CAS number associated with their starting materials and in their reporting.

Synthesis of this compound

The primary method for synthesizing this compound is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an aromatic ketone. Both conventional solvent-based and solvent-free "green" methods have been successfully employed.

Experimental Protocol: Solvent-Free Grinding Method

This method offers an environmentally friendly and efficient alternative to traditional solvent-based syntheses.

Materials:

  • 4-methoxyacetophenone

  • Benzaldehyde

  • Sodium hydroxide (solid)

  • Mortar and pestle

  • Thin Layer Chromatography (TLC) apparatus

  • 10% Hydrochloric acid (cold)

  • Ethanol (for recrystallization)

Procedure:

  • In a mortar, combine 4-methoxyacetophenone, benzaldehyde, and solid sodium hydroxide.

  • Grind the mixture at room temperature for approximately 30 minutes. The reaction progress can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with cold water.

  • Neutralize the mixture with a cold 10% solution of hydrochloric acid.

  • Filter the resulting precipitate and wash with cold water.

  • Purify the crude product by recrystallization from ethanol to yield golden yellow crystals.[2]

Experimental Protocol: Conventional Solvent-Based Method

This traditional approach utilizes a solvent for the reaction medium.

Materials:

  • p-Anisaldehyde (4-methoxybenzaldehyde)

  • Acetophenone

  • 95% Ethanol

  • Sodium hydroxide solution (e.g., 6g NaOH in 10 mL H2O)

  • Erlenmeyer flask

  • Magnetic stirrer (optional)

Procedure:

  • In a 50 mL Erlenmeyer flask, add approximately 0.75 g of p-anisaldehyde.

  • In a separate beaker, dissolve approximately 0.62 g of acetophenone in 2.0 mL of 95% ethanol.

  • Transfer the acetophenone solution to the Erlenmeyer flask containing the aldehyde and swirl to mix.

  • While stirring, add 0.5 mL of the sodium hydroxide solution to the flask.

  • Continue to stir until a solid precipitate forms.

  • Add 10 mL of ice-cold distilled water to the flask and break up the solid with a spatula.

  • Collect the solid by vacuum filtration.

  • Recrystallize the solid from hot 95% ethanol.[5]

Biological Activities

This compound and its derivatives have demonstrated a range of biological activities, with anti-inflammatory and antioxidant effects being prominently reported.

Anti-inflammatory Activity

Certain methoxychalcone derivatives have been shown to exert their anti-inflammatory effects by modulating key signaling pathways. For instance, some derivatives inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[1] This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1]

A significant mechanism of action is the induction of heme oxygenase-1 (HO-1), an enzyme with anti-inflammatory properties, via the activation of the Nrf2 signaling pathway.[1][6]

Signaling Pathway of Anti-inflammatory Action

anti_inflammatory_pathway cluster_cell Macrophage cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Chalcone This compound Derivative IKK IKK Chalcone->IKK Inhibits Keap1 Keap1 Chalcone->Keap1 Inhibits TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Keap1->Nrf2 Degrades HO1 HO-1 iNOS iNOS HO1->iNOS Inhibits COX2 COX-2 HO1->COX2 Inhibits iNOS_COX2_mRNA iNOS/COX-2 mRNA iNOS_COX2_mRNA->iNOS Translation iNOS_COX2_mRNA->COX2 Translation NO NO iNOS->NO Produces PGE2 PGE2 COX2->PGE2 Produces iNOS_COX2_gene iNOS/COX-2 Gene NFκB_nuc->iNOS_COX2_gene Binds ARE ARE Nrf2_nuc->ARE Binds HO1_gene HO-1 Gene ARE->HO1_gene Activates iNOS_COX2_gene->iNOS_COX2_mRNA Transcription HO1_gene->HO1 Expression

Caption: Anti-inflammatory signaling pathway of this compound derivatives.

Antioxidant Activity

Chalcones, including this compound, are recognized for their antioxidant properties.[7] The antioxidant capacity can be evaluated using various in vitro assays.

Experimental Workflow for Antioxidant Assays

antioxidant_workflow cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_measurement Data Acquisition and Analysis Chalcone_stock Prepare this compound Stock Solution Serial_dilutions Create Serial Dilutions Chalcone_stock->Serial_dilutions DPPH_assay DPPH Radical Scavenging Assay Serial_dilutions->DPPH_assay ABTS_assay ABTS Radical Cation Scavenging Assay Serial_dilutions->ABTS_assay Lipid_peroxidation_assay Lipid Peroxidation Inhibition Assay Serial_dilutions->Lipid_peroxidation_assay Spectrophotometry Measure Absorbance (Spectrophotometry) DPPH_assay->Spectrophotometry ABTS_assay->Spectrophotometry Lipid_peroxidation_assay->Spectrophotometry Calc_inhibition Calculate % Inhibition Spectrophotometry->Calc_inhibition Calc_IC50 Determine IC50 Value Calc_inhibition->Calc_IC50

Caption: General workflow for in vitro antioxidant activity screening.

Quantitative Antioxidant Activity Data

Compound Assay IC50 (µg/mL) Citation
(E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-oneDPPH6.89[8]

Note: Data for the specific this compound isomer may vary. The provided data is for a closely related derivative to illustrate the potential antioxidant capacity.

Other Reported Activities

In addition to anti-inflammatory and antioxidant effects, research has suggested other potential therapeutic applications for this compound and its derivatives, including:

  • Antitumor activity [7]

  • Antibacterial activity [7]

  • Anti-senescence effects [9]

  • Antidiabetic properties [10]

  • Neuroprotective effects [6]

Conclusion

This compound is a versatile compound with a straightforward synthesis and a range of promising biological activities. Its anti-inflammatory and antioxidant properties, coupled with other potential therapeutic effects, make it a valuable subject for further research and development in medicinal chemistry and pharmacology. The experimental protocols and pathway information provided in this guide serve as a foundational resource for scientists investigating this and related chalcone structures.

References

Methodological & Application

Application Note and Protocol for the Synthesis of 4-Methoxychalcone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds that serve as important intermediates in the biosynthesis of flavonoids and are recognized for their diverse pharmacological activities. 4-Methoxychalcone, in particular, is a precursor for various heterocyclic compounds and has been a subject of interest in medicinal chemistry. This document provides a detailed protocol for the synthesis of this compound via the Claisen-Schmidt condensation, a reliable and widely used method for forming α,β-unsaturated ketones.[1][2] The protocol described herein involves the base-catalyzed condensation of acetophenone and 4-methoxybenzaldehyde (p-anisaldehyde).

Reaction Principle

The synthesis of this compound is achieved through a crossed-aldol condensation, specifically the Claisen-Schmidt condensation. This reaction involves the condensation of an aromatic ketone (acetophenone) with an aromatic aldehyde (4-methoxybenzaldehyde) in the presence of a base catalyst, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1][3] The reaction proceeds by the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol addition product yields the stable α,β-unsaturated ketone, this compound.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedure for the synthesis of this compound.

Materials and Equipment:

  • Reactants: Acetophenone, 4-methoxybenzaldehyde (p-anisaldehyde)

  • Catalyst: Sodium hydroxide (NaOH)

  • Solvents: 95% Ethanol, Deionized water

  • Reagents for work-up: Dilute Hydrochloric acid (HCl)

  • Glassware: Erlenmeyer flask (50 mL), beakers, graduated cylinders, Büchner funnel, vacuum flask

  • Equipment: Magnetic stirrer and stir bar, vacuum filtration apparatus, melting point apparatus, analytical balance

Procedure:

  • Reactant Preparation: In a 50 mL Erlenmeyer flask, dissolve approximately 0.62 g of acetophenone in 2.0 mL of 95% ethanol.[4] To this solution, add approximately 0.75 g of p-anisaldehyde.[4] Swirl the flask to ensure the reagents are well mixed.[4]

  • Catalyst Addition: While stirring the mixture at room temperature, add 0.5 mL of a freshly prepared aqueous solution of sodium hydroxide (6 g NaOH in 10 mL of water).[4]

  • Reaction: Continue to stir the reaction mixture until a solid precipitate is formed.[4]

  • Work-up and Isolation:

    • Add 10 mL of ice-cold distilled water to the flask containing the solid product.[4]

    • Break up the solid using a spatula and transfer the mixture to a 50 mL beaker containing an additional 5 mL of cold water.[4]

    • Collect the crude product by vacuum filtration using a Büchner funnel.[4] Wash the solid with cold water to remove any remaining catalyst and other water-soluble impurities.

  • Purification:

    • Recrystallize the crude solid from hot 95% ethanol. A general guideline is to use approximately 4 mL of ethanol per gram of solid.[4]

    • Allow the solution to cool to room temperature and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

  • Drying and Characterization:

    • Dry the purified product, then determine its weight and calculate the percentage yield.

    • Characterize the final product by determining its melting point and acquiring its spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR). The stereochemistry of the alkene can be determined from the coupling constant in the ¹H NMR spectrum.[5]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
Acetophenone~0.62 g[4]
p-Anisaldehyde~0.75 g[4]
Catalyst
Sodium Hydroxide Solution0.5 mL (6g in 10 mL H₂O)[4]
Solvent
95% Ethanol2.0 mL (initial), ~4 mL/g for recrystallization[4]
Product
Product NameThis compound
Molecular FormulaC₁₆H₁₄O₂
Molecular Weight238.28 g/mol
Theoretical YieldCalculated based on the limiting reagent
Experimental Yield40-90% (typical)[2][6]
Melting Point102.0-111.0 °C[7]
AppearanceWhite to pale yellow crystals or powder[7]

Visualizations

Experimental Workflow for the Synthesis of this compound

Synthesis_Workflow Figure 1. Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Acetophenone + p-Anisaldehyde Mix Mix Reactants and Solvent Reactants->Mix Solvent 95% Ethanol Solvent->Mix Catalyst NaOH Solution Add_Catalyst Add NaOH Solution Catalyst->Add_Catalyst Mix->Add_Catalyst Stir Stir at Room Temperature Add_Catalyst->Stir Precipitate Precipitate Formation Stir->Precipitate Filter Vacuum Filtration Precipitate->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Dry Dry Final Product Recrystallize->Dry Characterize Characterization (MP, NMR, IR) Dry->Characterize Claisen_Schmidt Figure 2. Mechanism of this compound Formation cluster_reactants Initial Reactants cluster_steps Reaction Steps cluster_product Final Product Acetophenone Acetophenone Enolate Enolate Formation Acetophenone->Enolate + OH⁻ Anisaldehyde 4-Methoxybenzaldehyde Nucleophilic_Attack Nucleophilic Attack Anisaldehyde->Nucleophilic_Attack Base OH⁻ Base->Enolate Enolate->Nucleophilic_Attack Aldol_Adduct Aldol Adduct Nucleophilic_Attack->Aldol_Adduct Dehydration Dehydration Aldol_Adduct->Dehydration - H₂O Chalcone This compound Dehydration->Chalcone

References

Biological Evaluation of 4-Methoxychalcone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the methods used to evaluate the biological activities of 4-methoxychalcone, a naturally occurring chalcone with demonstrated antioxidant, anti-inflammatory, and anticancer properties.[1] Detailed experimental protocols and data presentation are included to facilitate research and development efforts.

Data Presentation

The following tables summarize the quantitative data on the biological activities of this compound and its derivatives from various studies.

Table 1: Anticancer Activity of this compound and Its Derivatives (IC50 values in µM)

CompoundCell LineIC50 (µM)Reference
This compoundA549 (Lung Cancer)> 50[2][3]
2'-Hydroxy-4-methoxychalconeLewis Lung Carcinoma (in vivo)30 mg/kg[4]
2'-Hydroxy-4-methoxychalconeSarcoma 180 (in vivo)30 mg/kg[4]
4-Anilinoquinolinylchalcone derivativeHuh-7 (Liver Cancer)< 2.03
4-Anilinoquinolinylchalcone derivativeMDA-MB-231 (Breast Cancer)< 2.03
2',4-Dihydroxy-3-methoxychalconeHeLa (Cervical Cancer)Strong
2',4-Dihydroxy-3-methoxychalconeWiDr (Colon Cancer)Strong
2',4',4-Trihydroxy-3-methoxychalconeHeLa (Cervical Cancer)8.53 µg/mL
2',4',4-Trihydroxy-3-methoxychalconeWiDr (Colon Cancer)2.66 µg/mL
Chalcone with -N(CH3)2 substitutionHL-60, MOLT-4, PC-3, HeLaPotent[5]
2f (Methoxyphenyl-based chalcone)HeLa, HCT-116, RPMI-82262.41 - 3.34[6]
4,3',4',5'-tetramethoxychalconeA2780 (Ovarian Cancer)-[7]
4,3',4',5'-tetramethoxychalconeSKOV3 (Ovarian Cancer)-[7]

Table 2: Anti-inflammatory Activity of this compound and Its Derivatives

CompoundAssayTargetIC50Reference
2f (Methoxyphenyl-based chalcone)NO Production (LPS-induced RAW264.7)iNOS/COX-211.2 µM[6]
8g (Pyrazole-chalcone analog)5-LOX Inhibition5-LOX5.88 µM[8]
8g (Pyrazole-chalcone analog)iNOS Inhibition (LPS-stimulated RAW cells)iNOS4.93 µM[8]
8g (Pyrazole-chalcone analog)PGE2 Inhibition (LPS-stimulated RAW cells)COX-210.98 µM[8]

Table 3: Antioxidant Activity of Chalcone Derivatives (IC50 values)

CompoundDPPH AssayABTS AssayReference
2',4',4-Trihydroxychalcone26.55 ± 0.55 µg/mL-[2]
Ethyl acetate fraction of Macaranga hypoleuca14.31 µg/mL2.10 µg/mL[9]
Butanol fraction of Macaranga hypoleuca-3.21 µg/mL[9]
(+)-Catechin hydrate5.25 ± 0.31 µg/mL3.12 ± 0.51 µg/mL[10]
Caffeic acid4.50 ± 0.30 µg/mL1.59 ± 0.06 µg/mL[10]
Gallic acid hydrate-1.03 ± 0.25 µg/mL[10]
Quercetin-1.89 ± 0.33 µg/mL[10]
Kaempferol-3.70 ± 0.15 µg/mL[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the biological evaluation of this compound.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Wound Healing (Scratch) Assay

Principle: This assay assesses cell migration by creating a "wound" or scratch in a confluent cell monolayer and monitoring the rate at which the cells migrate to close the gap.

Protocol:

  • Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.

  • Wound Creation: Create a scratch in the monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Compound Treatment: Add fresh medium containing different concentrations of this compound or a vehicle control.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time. Compare the migration rate of treated cells to the control.

Transwell Invasion Assay

Principle: This assay evaluates the invasive potential of cancer cells by measuring their ability to migrate through a Matrigel-coated porous membrane, mimicking the extracellular matrix.

Protocol:

  • Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.

  • Cell Seeding: Seed cells (e.g., 1 x 10⁵ cells) in serum-free medium in the upper chamber of the Transwell insert.

  • Compound and Chemoattractant Addition: Add this compound at various concentrations to the upper chamber. In the lower chamber, add a medium containing a chemoattractant (e.g., 10% FBS).

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • Cell Removal and Staining: Remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Cell Counting: Count the number of stained cells in several random fields under a microscope.

  • Data Analysis: Compare the number of invading cells in the treated groups to the control group.

Western Blot Analysis for Protein Expression

Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

Protocol:

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate them by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p65, Nrf2, HO-1, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Treat cells with this compound for a specified period.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Antioxidant Activity (DPPH Radical Scavenging Assay)

Principle: This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.

Protocol:

  • Sample Preparation: Prepare different concentrations of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: Add the this compound solution to a solution of DPPH in the same solvent.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound and a typical experimental workflow for its biological evaluation.

G cluster_0 NF-κB Signaling Pathway Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) IKK IKK Inflammatory Stimuli (LPS)->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Degrades, releasing Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Pro-inflammatory Genes (iNOS, COX-2) Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Pro-inflammatory Genes (iNOS, COX-2) Activates transcription of This compound This compound This compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

G cluster_1 Nrf2 Signaling Pathway Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Induces conformational change in Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE (Antioxidant Response Element) ARE (Antioxidant Response Element) Nucleus->ARE (Antioxidant Response Element) Binds to Antioxidant Genes (HO-1, NQO1) Antioxidant Genes (HO-1, NQO1) ARE (Antioxidant Response Element)->Antioxidant Genes (HO-1, NQO1) Activates transcription of This compound This compound This compound->Keap1 May interact with

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

G cluster_2 Experimental Workflow for Anticancer Evaluation Cell Culture Cell Culture Treatment with this compound Treatment with this compound Cell Culture->Treatment with this compound Cell Viability (MTT) Cell Viability (MTT) Treatment with this compound->Cell Viability (MTT) Apoptosis (Flow Cytometry) Apoptosis (Flow Cytometry) Treatment with this compound->Apoptosis (Flow Cytometry) Cell Migration (Wound Healing) Cell Migration (Wound Healing) Treatment with this compound->Cell Migration (Wound Healing) Cell Invasion (Transwell) Cell Invasion (Transwell) Treatment with this compound->Cell Invasion (Transwell) Protein Expression (Western Blot) Protein Expression (Western Blot) Treatment with this compound->Protein Expression (Western Blot) Data Analysis & Interpretation Data Analysis & Interpretation Cell Viability (MTT)->Data Analysis & Interpretation Apoptosis (Flow Cytometry)->Data Analysis & Interpretation Cell Migration (Wound Healing)->Data Analysis & Interpretation Cell Invasion (Transwell)->Data Analysis & Interpretation Protein Expression (Western Blot)->Data Analysis & Interpretation

Caption: General workflow for evaluating the anticancer effects of this compound.

References

Applications of 4-Methoxychalcone in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxychalcone, a derivative of the chalcone scaffold, has emerged as a molecule of significant interest in medicinal chemistry. Chalcones are open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The presence of a methoxy group at the fourth position of one of the phenyl rings in this compound has been shown to modulate its biological activities, making it a versatile precursor for the development of novel therapeutic agents.[1][2] This document provides detailed application notes and experimental protocols for the investigation of this compound and its derivatives in various medicinal chemistry contexts, including anticancer, anti-inflammatory, neuroprotective, antioxidant, and antimicrobial applications.

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Claisen-Schmidt condensation.[3][4] This base-catalyzed reaction involves the condensation of an appropriately substituted acetophenone (e.g., 4-methoxyacetophenone) with a benzaldehyde.

Experimental Protocol: Claisen-Schmidt Condensation for this compound Synthesis

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 4-Methoxyacetophenone

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl), 10% (v/v)

  • Distilled water

  • Mortar and pestle (for grinding techniques) or Round-bottomed flask with magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus (Buchner funnel, filter paper)

Procedure:

  • Reactant Preparation: In a mortar, add equimolar amounts of 4-methoxyacetophenone and benzaldehyde.[3] Alternatively, dissolve the reactants in a minimal amount of ethanol in a round-bottomed flask.[5]

  • Catalyst Addition: Add a catalytic amount of solid NaOH to the mortar or a 50% (w/v) aqueous NaOH solution dropwise to the flask while stirring vigorously at room temperature.[3][5]

  • Reaction:

    • Grinding Method: Grind the mixture in the mortar at room temperature for approximately 30 minutes.[3]

    • Stirring Method: Stir the mixture in the flask at room temperature. The reaction progress can be monitored by TLC. An obvious solid should form.[6]

  • Work-up:

    • Dilute the reaction mixture with ice-cold distilled water.[6]

    • Neutralize the mixture with a cold 10% HCl solution until it is acidic.[3]

    • Break up the solid precipitate using a spatula.[6]

  • Purification:

    • Collect the crude product by vacuum filtration and wash with cold water.[6]

    • Recrystallize the solid from hot ethanol to obtain purified this compound as a yellow crystalline solid.[3][6]

  • Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Anticancer Applications

This compound and its derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[7][8] The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and perturbation of cancer cell membranes.[7][8]

Quantitative Data: Anticancer Activity of this compound Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
(E)-3-{4-{[4-(Benzyloxy)phenyl]amino} quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one (4a)MDA-MB-2310.11[9]
(E)-3-{4-{[4-(Benzyloxy)phenyl]amino} quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one (4a)Huh-7< 2.03[9]
2'-hydroxy-2-bromo-4,5-dimethoxychalconeMCF-742.19 µg/mL[10]
Prenylated chalcone 12MCF-74.19 ± 1.04[6]
Prenylated chalcone 13MCF-73.30 ± 0.92[6]
Nitro chalcone derivativeMCF-714.75 µg/mL[11]
Trifluoromethyl chalcone derivativeMCF-713.75 µg/mL[11]
Experimental Protocol: MTT Assay for Cytotoxicity in MCF-7 Cells

This protocol outlines the procedure to determine the cytotoxic effects of this compound on the MCF-7 breast cancer cell line using the MTT assay.[6][12]

Materials:

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Signaling Pathway: Apoptosis Induction by Chalcones

cluster_cell Cancer Cell Chalcone This compound Bcl2 Bcl-2 (Anti-apoptotic) Chalcone->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Chalcone->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed mechanism of apoptosis induction by this compound.

Anti-inflammatory Applications

This compound and its derivatives exhibit potent anti-inflammatory properties by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins.[13][14] This is often achieved through the modulation of key signaling pathways like NF-κB and MAPK.[14][15]

Quantitative Data: Anti-inflammatory Activity
Experimental Protocol: Nitric Oxide (Griess) Assay in RAW 264.7 Macrophages

This protocol describes the measurement of nitric oxide production by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution (in DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 24-well or 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into plates at an appropriate density (e.g., 5 x 10⁵ cells/well for a 24-well plate) and incubate overnight.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + LPS).

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction:

    • In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Signaling Pathway: Inhibition of NF-κB Activation

cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates LPS LPS LPS->TLR4 IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Inhibits Proteasome Proteasome IkappaB->Proteasome Ubiquitination & Degradation NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates Chalcone This compound Chalcone->IKK Inhibits Chalcone->Proteasome Inhibits DNA DNA NFkappaB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Neuroprotective Applications

Certain derivatives of this compound have demonstrated neuroprotective effects against neurotoxicity induced by various agents.[11][12][16] These compounds can enhance neurotrophic signals, activate antioxidant defense mechanisms, and inhibit apoptosis in neuronal cells.[11][16]

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol describes a method to evaluate the neuroprotective effects of this compound against methylglyoxal (MG)-induced toxicity in the human neuroblastoma SH-SY5Y cell line.[16]

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Methylglyoxal (MG)

  • This compound derivative (e.g., 2-iodo-4′-methoxychalcone) stock solution (in DMSO)

  • MTT solution

  • 96-well plates

Procedure:

  • Cell Differentiation (Optional but recommended): Differentiate SH-SY5Y cells into a more mature neuronal phenotype by treating with retinoic acid for several days.

  • Cell Seeding: Plate the differentiated or undifferentiated SH-SY5Y cells in 96-well plates.

  • Pre-treatment: Pre-treat the cells with different concentrations of the this compound derivative for 1 hour.

  • Induction of Neurotoxicity: Expose the cells to a neurotoxic concentration of MG (e.g., 500 µM) for 24 hours.

  • Assessment of Cell Viability: Determine cell viability using the MTT assay as described in the anticancer protocol. An increase in cell viability in the presence of the chalcone derivative indicates a neuroprotective effect.

Signaling Pathway: Neuroprotective Mechanisms

cluster_stress Cellular Stress cluster_cell_response Neuronal Cell Response MG Methylglyoxal (MG) ROS ROS Production MG->ROS Apoptosis Apoptosis MG->Apoptosis ROS->Apoptosis Neurotrophic Neurotrophic Signals (GLP-1R, BDNF) Antioxidant Antioxidant Defense (Nrf2, HO-1) Chalcone This compound Derivative Chalcone->ROS Inhibits Chalcone->Apoptosis Inhibits Chalcone->Neurotrophic Enhances Chalcone->Antioxidant Activates

Caption: Neuroprotective signaling pathways modulated by this compound derivatives.

Antioxidant Applications

The radical scavenging activity of this compound contributes to its overall biological effects. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant potential of chemical compounds.[1][17]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a method for determining the free radical scavenging activity of this compound.[17]

Materials:

  • This compound solution (in methanol or ethanol)

  • DPPH solution (0.1 mM in methanol or ethanol)

  • Methanol or ethanol

  • 96-well plate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Prepare serial dilutions of the this compound solution in the chosen solvent.

  • Reaction Mixture: In each well or cuvette, mix a specific volume of the this compound solution with the DPPH solution. A typical ratio is 1:1 (v/v). Prepare a control containing the solvent instead of the sample.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration required to scavenge 50% of the DPPH radicals, can be determined from a plot of scavenging percentage versus concentration.

Antimicrobial Applications

This compound and its analogues have been reported to possess antimicrobial activity against a range of bacteria and fungi.[18][19] The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20][21]

Materials:

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Inoculum of the test microorganism standardized to 0.5 McFarland

Procedure:

  • Preparation of Dilutions: Dispense sterile MHB into the wells of a 96-well plate. Perform a two-fold serial dilution of the this compound stock solution across the wells to achieve a range of final concentrations.

  • Inoculation: Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Experimental Workflow: MIC Determination

cluster_prep Preparation cluster_assay Assay Stock Prepare this compound Stock Solution Dilution Perform Serial Dilutions in 96-well Plate Stock->Dilution Inoculum Prepare Standardized Bacterial Inoculum Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read Visually Inspect for Growth (Turbidity) Incubate->Read MIC Determine MIC Read->MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

This compound serves as a valuable scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. The protocols and data presented in these application notes provide a framework for researchers to explore the therapeutic potential of this compound and its derivatives. Further investigation into the structure-activity relationships and mechanisms of action will be crucial for the development of novel and effective drug candidates based on this promising molecular template.

References

Application Notes and Protocols: Synthesis of 4-Methoxychalcone via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are characterized by an open-chain α,β-unsaturated ketone core structure. These compounds are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. 4-Methoxychalcone, a derivative with a methoxy group substitution, serves as a valuable precursor for the synthesis of various heterocyclic compounds and as a subject of investigation for its biological activities.

The Claisen-Schmidt condensation is a reliable and versatile method for synthesizing chalcones. This reaction involves the base-catalyzed condensation between an aromatic ketone (acetophenone) and an aromatic aldehyde (p-anisaldehyde) that lacks α-hydrogens. This document provides detailed protocols for the synthesis of this compound using both a conventional solvent-based method and a solvent-free grinding technique, offering procedural flexibility.

Reaction Principle

The Claisen-Schmidt condensation proceeds via a base-catalyzed mechanism. The base, typically sodium hydroxide or potassium hydroxide, abstracts an acidic α-hydrogen from acetophenone to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of p-anisaldehyde. The resulting aldol addition product readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated ketone, this compound. The reaction is driven to completion by the formation of this extended conjugated system.

Claisen_Schmidt_Mechanism p_anisaldehyde p-Anisaldehyde aldol_adduct Aldol Addition Product p_anisaldehyde->aldol_adduct acetophenone Acetophenone enolate Acetophenone Enolate acetophenone->enolate + Base base Base (e.g., NaOH) enolate->aldol_adduct chalcone This compound aldol_adduct->chalcone - H2O water Water aldol_adduct->water

Caption: Reaction mechanism of Claisen-Schmidt condensation for this compound synthesis.

Experimental Protocols

Two primary methods for the synthesis of this compound are presented below.

Protocol 1: Conventional Solvent-Based Synthesis

This method utilizes an alcoholic solvent and is a widely practiced procedure for Claisen-Schmidt condensations.

Materials:

  • p-Anisaldehyde

  • Acetophenone

  • Ethanol (95%)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Distilled water

  • Dilute Hydrochloric Acid (HCl)

  • Standard laboratory glassware (round-bottom flask, beakers, magnetic stirrer, filtration apparatus)

Procedure:

  • Reactant Preparation: In a 50 mL Erlenmeyer flask, dissolve approximately 0.75 g of p-anisaldehyde and 0.62 g of acetophenone in 4.0 mL of 95% ethanol. Swirl the flask to ensure complete mixing of the reagents.[1]

  • Catalyst Addition: While stirring the solution at room temperature, add 0.5 mL of a 6 M sodium hydroxide solution.

  • Reaction: Continue stirring the mixture until a solid precipitate is formed.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Add 10 mL of ice-cold distilled water to the flask and break up the solid using a spatula. Transfer the mixture to a beaker containing an additional 5 mL of cold water.[1]

  • Isolation of Crude Product: Collect the solid product by vacuum filtration. Wash the solid with cold water until the filtrate is neutral. Allow the solid to pull to dryness on the filter for 5-7 minutes.[1]

  • Purification: Recrystallize the crude product from hot 95% ethanol (approximately 4 mL of ethanol per gram of solid).[1]

  • Drying and Characterization: Collect the purified crystals by vacuum filtration, allow them to dry completely, and then determine the final weight, percentage yield, and melting point.

Protocol 2: Solvent-Free Grinding Method (Green Chemistry Approach)

This environmentally friendly method avoids the use of organic solvents during the reaction step.

Materials:

  • p-Anisaldehyde

  • Acetophenone

  • Solid Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Distilled water

  • Dilute Hydrochloric Acid (HCl)

  • Mortar and pestle

  • Standard laboratory glassware

Procedure:

  • Reactant Mixture: Place equimolar amounts of p-anisaldehyde and acetophenone, along with a catalytic amount of solid sodium hydroxide, in a mortar.

  • Grinding: Grind the mixture with a pestle at room temperature. The reaction is often complete within minutes, and the progress can be monitored by TLC.[2]

  • Work-up: After the reaction is complete, add cold water to the mortar and triturate the solid.

  • Isolation of Crude Product: Transfer the slurry to a beaker, neutralize with dilute hydrochloric acid, and collect the solid product by vacuum filtration.[2]

  • Purification and Characterization: Wash the solid with cold water, dry it, and then recrystallize from a suitable solvent like ethanol. Determine the final weight, yield, and melting point.

experimental_workflow start Start reactants Mix p-Anisaldehyde, Acetophenone, and Base start->reactants reaction Reaction (Stirring or Grinding) reactants->reaction workup Work-up (Add water, Neutralize) reaction->workup filtration Vacuum Filtration workup->filtration crude_product Crude this compound filtration->crude_product recrystallization Recrystallization (e.g., from Ethanol) crude_product->recrystallization pure_product Pure this compound recrystallization->pure_product characterization Characterization (Melting Point, NMR, IR) pure_product->characterization end End characterization->end

Caption: Experimental workflow for the synthesis and purification of this compound.

Data Presentation

Table 1: Reactants and Product Information
Compound NameMolecular FormulaMolar Mass ( g/mol )Role
p-AnisaldehydeC₈H₈O₂136.15Aldehyde
AcetophenoneC₈H₈O120.15Ketone
This compoundC₁₆H₁₄O₂238.28Product
Table 2: Physical and Spectroscopic Data of this compound
PropertyValueReference
AppearanceWhite to pale yellow crystals/powder[3]
Melting Point102-111 °C[3]
¹H NMR (CDCl₃, δ ppm)
OCH₃3.870 (s, 3H)[4]
Aromatic H6.975 (d, 2H)[4]
Aromatic H7.39-7.41 (m, 3H)[4]
Cα-H7.544 (d, 1H, J=15.6 Hz)[4]
Aromatic H7.632 (m, 2H)[4]
Cβ-H7.796 (d, 1H, J=15.6 Hz)[4]
Aromatic H8.039 (d, 2H)[4]
¹³C NMR (CDCl₃, δ ppm)
-OCH₃55.57[5]
Aromatic C113.99, 115.84[5]
118.44[5]
Aromatic C125.98, 130.77, 130.82, 130.95[5]
143.70[5]
Aromatic C160.01, 163.04[5]
C=O187.28[5]

Note: NMR chemical shifts can vary slightly depending on the solvent and instrument frequency.

Conclusion

The Claisen-Schmidt condensation provides an efficient and straightforward route for the synthesis of this compound. Both the conventional solvent-based and the solvent-free grinding methods can yield the desired product. The choice of method may depend on the available equipment and a preference for environmentally benign procedures. The provided protocols and characterization data serve as a comprehensive guide for researchers in the synthesis and verification of this compound for further applications in drug discovery and materials science.

References

Application Note: Green Synthesis of 4-Methoxychalcone via Mechanochemical Grinding

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chalcones, characterized by an α,β-unsaturated ketone core, are a significant class of compounds in the flavonoid family. They serve as crucial intermediates in the synthesis of various heterocyclic compounds and exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] 4-Methoxychalcone is a key derivative within this class. The traditional synthesis method, the Claisen-Schmidt condensation, often involves organic solvents and long reaction times.[3][4] This application note details a green, solvent-free approach for the synthesis of this compound using mechanochemical grinding—a technique that is rapid, efficient, and environmentally benign.[1][2][5]

The grinding method utilizes mechanical force, generated by a mortar and pestle or a ball mill, to initiate chemical reactions in the solid state.[5] This process often leads to the generation of localized heat through friction, which accelerates the reaction rate.[3][6] Key advantages of this approach include the elimination of hazardous organic solvents, reduced reaction times (often minutes instead of hours), operational simplicity, and high product yields.[2][7]

Reaction Scheme

The synthesis proceeds via a base-catalyzed Claisen-Schmidt condensation between 4-methoxyacetophenone and benzaldehyde.

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound using a standard laboratory mortar and pestle.

Materials and Equipment

Reagents & Solvents Equipment
4-MethoxyacetophenonePestle and Mortar (Porcelain)
BenzaldehydeSpatula
Sodium Hydroxide (NaOH), solid pellets or powderBeakers
Hydrochloric Acid (HCl), dilute (10%)Vacuum Filtration Apparatus (Büchner funnel)
Ethanol (for recrystallization)Filter Paper
Deionized WaterCapillary Tubes for Melting Point
Thin Layer Chromatography (TLC) platesMelting Point Apparatus

Protocol: Mortar and Pestle Grinding Synthesis

  • Reactant Preparation: In a clean, dry porcelain mortar, combine 4-methoxyacetophenone (e.g., 5 mmol, 0.75 g), benzaldehyde (e.g., 5 mmol, 0.53 g, 0.51 mL), and solid sodium hydroxide (e.g., 5 mmol, 0.20 g).

  • Grinding: Grind the mixture vigorously using a pestle at room temperature for 5-15 minutes. The reaction is often accompanied by a noticeable color change, and the mixture typically solidifies, indicating the reaction's progress.[1]

  • Reaction Monitoring: The completion of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:n-hexane, 3:7).

  • Work-up and Isolation:

    • After grinding is complete, allow the solid mass to stand for approximately 10-15 minutes.[1]

    • Add ice-cold water (approx. 30 mL) to the mortar and carefully triturate the solid product.[1][6]

    • Transfer the resulting slurry to a beaker and neutralize it by slowly adding 10% hydrochloric acid until the pH is acidic (check with litmus paper).

  • Purification:

    • Collect the precipitated crude product by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove any inorganic impurities.

    • Purify the crude this compound by recrystallization from hot ethanol.[1][3]

  • Characterization:

    • Dry the purified crystals.

    • Determine the final yield and measure the melting point.

    • Confirm the structure using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and FT-IR.

Data Presentation

The grinding technique has been successfully applied to synthesize various chalcone derivatives with high efficiency. The table below summarizes typical results for related compounds prepared via this green method.

Aldehyde Ketone Catalyst Time (min) Yield (%) Reference
4-Hydroxybenzaldehyde4-MethoxyacetophenoneNaOH3032.5%[3]
4-Nitrobenzaldehyde4-MethoxyacetophenoneNaOH-54.4%[8]
Substituted Benzaldehydes2-Acetyl-1-naphtholKOH4-885-95%[7]
BenzaldehydeCyclohexanone--96-98%[6]
Aryl AldehydesAcetophenonesBa(OH)₂2-5-[1]

Visualizations: Workflow and Mechanism

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the green synthesis of this compound.

G start Combine Reactants in Mortar (4-Methoxyacetophenone, Benzaldehyde, NaOH) grind Grind with Pestle (5-15 min at RT) start->grind Step 1 workup Work-up (Add Cold Water & Neutralize with HCl) grind->workup Step 2 filter Vacuum Filtration (Isolate Crude Product) workup->filter Step 3 purify Recrystallization (from Ethanol) filter->purify Step 4 end Characterization (Yield, MP, NMR, IR) purify->end Step 5

Caption: A flowchart of the solvent-free synthesis of this compound.

Reaction Mechanism: Claisen-Schmidt Condensation

The reaction proceeds via a base-catalyzed aldol condensation mechanism, as depicted below.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 ketone 4-Methoxyacetophenone enolate Enolate Ion Formation (Resonance Stabilized) ketone->enolate Step 1: Deprotonation base Base (OH⁻) base->enolate Step 1: Deprotonation attack Nucleophilic Attack enolate->attack aldehyde Benzaldehyde aldehyde->attack aldol Aldol Intermediate attack->aldol Step 2: C-C Bond Formation dehydration Dehydration (-H₂O) aldol->dehydration Step 3: Elimination chalcone This compound dehydration->chalcone

Caption: The mechanism of base-catalyzed Claisen-Schmidt condensation.

References

Application Notes and Protocols: 4-Methoxychalcone as a Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxychalcone is a naturally derived chalcone, a class of compounds that are precursors to flavonoids. It has demonstrated various pharmacological activities, including anti-inflammatory and anti-tumor effects. Notably, this compound has been identified as an activator of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that is a key regulator of adipogenesis, lipid metabolism, and inflammation. This document provides detailed application notes and experimental protocols for researchers interested in utilizing this compound as a tool to study and modulate PPARγ activity.

Data Presentation

Table 1: PPARγ Activation by this compound

Assay TypeCell LineConcentration Range (µM)Observed ActivationReference Compound
Luciferase Reporter AssayOral Cancer Cells1-10020-60% activation of PPARγ reporter genes[1]Pioglitazone

Table 2: Effects of this compound on Adipogenesis and Gene Expression in 3T3-L1 Cells

ParameterConcentration (µM)Treatment DurationObserved Effect
PPARγ Protein Expression50-8 daysIncreased PPARγ expression during differentiation[2]
Adipogenic Gene mRNA Expression (PPARγ, aP2, FAS, Adiponectin, GluT4)58 daysMarkedly increased mRNA expression of adipogenic genes[2]
Pro-inflammatory Gene mRNA Expression (IL-6, PAI-1, MCP-1) induced by TNF-α58 daysReduced the upregulated mRNA expression of IL-6, PAI-1, and MCP-1[2]

Signaling Pathways and Experimental Workflows

PPARγ Signaling Pathway

This compound, as a PPARγ agonist, binds to the ligand-binding domain of PPARγ. This induces a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. The activated PPARγ then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4MC This compound PPARg PPARγ 4MC->PPARg Binding RXR RXR PPARg->RXR Heterodimerization CoRep Corepressors PPARg->CoRep Dissociation CoAct Coactivators PPARg->CoAct Recruitment PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Binding TargetGenes Target Gene Transcription (e.g., aP2, Adiponectin) PPRE->TargetGenes Activation

Caption: PPARγ activation by this compound.

Experimental Workflow: Adipocyte Differentiation Assay

This workflow outlines the key steps to assess the effect of this compound on the differentiation of preadipocytes (e.g., 3T3-L1 cells) into mature adipocytes.

Adipocyte_Differentiation_Workflow Start Seed 3T3-L1 Preadipocytes Confluence Grow to Confluence Start->Confluence Induction Induce Differentiation (with Insulin, Dexamethasone, IBMX) Confluence->Induction Treatment Treat with this compound (e.g., 5 µM) or Vehicle Control Induction->Treatment Maturation Culture for 8-10 days (replenish media every 2 days) Treatment->Maturation Fixation Fix Cells (e.g., with 10% Formalin) Maturation->Fixation Staining Stain with Oil Red O Fixation->Staining Quantification Quantify Lipid Accumulation (Elute dye and measure absorbance at ~510 nm) Staining->Quantification Analysis Data Analysis and Comparison Quantification->Analysis

Caption: Adipocyte differentiation workflow.

Experimental Protocols

Protocol 1: In Vitro Adipocyte Differentiation of 3T3-L1 Cells

Objective: To induce the differentiation of 3T3-L1 preadipocytes into adipocytes and assess the effect of this compound on lipid accumulation.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% bovine calf serum (Growth Medium)

  • DMEM with 10% fetal bovine serum (FBS)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Dexamethasone

  • Insulin

  • This compound

  • Oil Red O staining solution

  • Isopropanol

  • Phosphate-buffered saline (PBS)

  • 10% Formalin solution

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate at a density that allows them to reach confluence. Culture in Growth Medium at 37°C in a 5% CO2 incubator.

  • Induction of Differentiation: Two days post-confluence (Day 0), replace the growth medium with differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).

  • Treatment: Add this compound (e.g., a final concentration of 5 µM) or vehicle control (e.g., DMSO) to the differentiation medium.

  • Maturation: After two days (Day 2), replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with this compound or vehicle.

  • Maintenance: From Day 4 onwards, culture the cells in DMEM with 10% FBS, replenishing the medium with fresh this compound or vehicle every two days until Day 8 or 10.

  • Oil Red O Staining:

    • Wash cells with PBS.

    • Fix the cells with 10% formalin for at least 1 hour.

    • Wash with water and then with 60% isopropanol.

    • Allow the wells to dry completely.

    • Add Oil Red O working solution and incubate for 10-20 minutes.

    • Wash extensively with water.

  • Quantification:

    • Visually inspect and photograph the wells under a microscope.

    • To quantify lipid accumulation, elute the Oil Red O stain by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.

    • Transfer the isopropanol eluate to a 96-well plate and measure the absorbance at approximately 510 nm using a spectrophotometer.

Protocol 2: PPARγ Luciferase Reporter Assay

Objective: To quantify the activation of PPARγ by this compound in a cell-based reporter assay.

Materials:

  • HEK293 cells (or other suitable cell line)

  • PPARγ expression vector (e.g., containing the ligand-binding domain fused to a GAL4 DNA-binding domain)

  • Luciferase reporter vector with PPREs (or GAL4 upstream activation sequences)

  • Transfection reagent

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Positive control (e.g., Rosiglitazone)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the PPARγ expression vector and the luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol. Plate the transfected cells in a white, clear-bottom 96-well plate.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM), a positive control (e.g., Rosiglitazone), and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luciferase Measurement:

    • Remove the medium and wash the cells with PBS.

    • Lyse the cells using the lysis buffer provided with the luciferase assay kit.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Calculate the fold activation relative to the vehicle control.

Protocol 3: Western Blot for PPARγ Protein Expression

Objective: To determine the effect of this compound on the protein expression level of PPARγ.

Materials:

  • 3T3-L1 cells (or other relevant cell line)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against PPARγ

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound (e.g., 5 µM) for the desired duration (e.g., 24, 48, 72 hours). Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against PPARγ overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again several times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Perform densitometry analysis on the protein bands and normalize the PPARγ signal to the loading control to determine the relative change in protein expression.

References

Application Notes and Protocols: 4-Methoxychalcone in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-methoxychalcone and its derivatives as potential therapeutic agents for inflammatory diseases. This document details their mechanism of action, protocols for in vitro evaluation, and key quantitative data to guide further research and development.

Introduction

Chalcones are a class of naturally occurring flavonoids found in various plant species and are known for their diverse pharmacological activities. Among them, this compound and its hydroxylated or methoxylated analogs have emerged as promising scaffolds in the discovery of novel anti-inflammatory drugs. These compounds have been shown to modulate key signaling pathways involved in the inflammatory response, primarily by inhibiting the production of pro-inflammatory mediators.

The general structure of chalcone consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. The presence of a methoxy group at the 4-position of one of the aromatic rings is a key feature of the compounds discussed herein. Variations in hydroxylation and methoxylation patterns on the second aromatic ring have been explored to optimize anti-inflammatory potency.

Mechanism of Action

Research has demonstrated that this compound derivatives exert their anti-inflammatory effects through the modulation of critical signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2]

In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα.[3][4] Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing the NF-κB p65 subunit to translocate to the nucleus.[3][4][5] In the nucleus, NF-κB activates the transcription of genes encoding pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6).[5][6]

This compound derivatives have been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of its target genes.[5][7] Additionally, these compounds can attenuate the phosphorylation of key MAPK proteins such as p38 and c-Jun N-terminal kinase (JNK), which are also involved in the upstream regulation of inflammatory gene expression.[2][8] Some derivatives also exhibit antioxidant properties and can induce the expression of the anti-inflammatory enzyme heme oxygenase-1 (HO-1) through the activation of the Nrf2 pathway.[5][9]

Key Signaling Pathways in Inflammation

The following diagram illustrates the primary signaling pathways involved in LPS-induced inflammation and the points of intervention by this compound derivatives.

G LPS-Induced Inflammatory Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAPK_pathway MAPK Pathway TLR4->MAPK_pathway IKK IKK TLR4->IKK p38 p38 MAPK_pathway->p38 JNK JNK MAPK_pathway->JNK IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylation IkBa IκBα IkBa_NFkB->IkBa Degradation NFkB NF-κB (p65) IkBa_NFkB->NFkB NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binding Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) DNA->Pro_inflammatory_genes Transcription Pro_inflammatory_mediators Pro-inflammatory Mediators (NO, PGE2, Cytokines) Pro_inflammatory_genes->Pro_inflammatory_mediators LPS LPS LPS->TLR4 Chalcone This compound Derivatives Chalcone->MAPK_pathway Inhibition Chalcone->IKK Inhibition

Caption: LPS-induced inflammatory signaling and points of inhibition by this compound derivatives.

Data on Anti-inflammatory Activity

The following tables summarize the inhibitory effects of various this compound derivatives on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 murine macrophages.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundConcentration (µM)% Inhibition of NO ProductionReference
4,2',5'-trihydroxy-4'-methoxychalcone10Significant reduction[5]
2'-hydroxy-4-methoxychalcone (AN07)Not specifiedAttenuated LPS-induced NO[9]
2'-hydroxy-4',6'-dimethoxychalcone20~80%[6]
3,4,5-trimethoxy-4'-fluorochalcone10Significant reduction (IC50 in nM range)[10]

Table 2: Inhibition of Pro-inflammatory Cytokine Production

CompoundCytokineConcentration (µM)% InhibitionReference
4,2',5'-trihydroxy-4'-methoxychalconeTNF-α10Significant reduction[5]
4,2',5'-trihydroxy-4'-methoxychalconeIL-1β10Significant reduction[5]
2-hydroxy-4'-methoxychalcone (AN07)IL-1βNot specifiedDecreased upregulation[11]
2-hydroxy-4'-methoxychalcone (AN07)IL-6Not specifiedDecreased upregulation[11]
Chalcone Analog 3hTNF-α10~60%[12]
Chalcone Analog 3hIL-1β10~55%[12]
Chalcone Analog 3hIL-610~70%[12]

Table 3: Inhibition of Pro-inflammatory Enzyme Expression

CompoundEnzymeConcentration (µM)EffectReference
4,2',5'-trihydroxy-4'-methoxychalconeiNOS10Inhibition of expression[5]
4,2',5'-trihydroxy-4'-methoxychalconeCOX-210Inhibition of expression[5]
2'-hydroxy-4-methoxychalcone (AN07)iNOSNot specifiedAttenuated expression[9]
2'-hydroxy-4-methoxychalcone (AN07)COX-2Not specifiedAttenuated expression[9]
2'-hydroxy-4',6'-dimethoxychalconeiNOS2083.15% reduction[6]
2'-hydroxy-4',6'-dimethoxychalconeCOX-22010.8% reduction[6]
4-methoxyhonokioliNOSNot specifiedSignificant inhibition[2]
4-methoxyhonokiolCOX-2Not specifiedSignificant inhibition[2]

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the anti-inflammatory effects of this compound derivatives.

Experimental Workflow

The diagram below outlines a typical workflow for screening and characterizing the anti-inflammatory properties of test compounds.

G In Vitro Anti-inflammatory Screening Workflow start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture cytotoxicity Cell Viability Assay (MTT Assay) cell_culture->cytotoxicity determine_conc Determine Non-toxic Concentrations cytotoxicity->determine_conc treatment Pre-treat with Compound + Stimulate with LPS determine_conc->treatment supernatant Collect Supernatant treatment->supernatant cell_lysate Prepare Cell Lysate treatment->cell_lysate no_assay NO Measurement (Griess Assay) supernatant->no_assay elisa Cytokine Measurement (ELISA) supernatant->elisa western_blot Protein Expression Analysis (Western Blot) cell_lysate->western_blot results Analyze and Compare Results no_assay->results elisa->results western_blot->results end End results->end

Caption: A standard workflow for evaluating the in vitro anti-inflammatory effects of chemical compounds.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed cells in appropriate culture plates (e.g., 96-well for MTT and NO assays, 24-well or 6-well for ELISA and Western blotting) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for NO and cytokine assays, shorter times for signaling protein phosphorylation).

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.[1]

  • Seed RAW 264.7 cells in a 96-well plate.

  • Treat the cells with various concentrations of the test compound for 24 hours.

  • Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage relative to the vehicle-treated control cells.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • After treating the cells with the test compound and LPS for 24 hours, collect the culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate the mixture at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)
  • Collect the culture supernatant after 24 hours of treatment with the compound and LPS.

  • Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[6]

Western Blot Analysis for Protein Expression

This technique is used to determine the expression levels of key inflammatory proteins such as iNOS, COX-2, and the phosphorylation status of NF-κB and MAPK pathway components.[1]

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., iNOS, COX-2, p-IκBα, IκBα, p-p65, p65, p-p38, p38, p-JNK, JNK) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Use a loading control, such as β-actin or GAPDH, to normalize the protein expression levels.

Conclusion

This compound and its derivatives represent a valuable class of compounds for the development of novel anti-inflammatory agents. Their ability to target key inflammatory signaling pathways, particularly NF-κB and MAPK, provides a strong rationale for their therapeutic potential. The protocols and data presented in these application notes offer a framework for researchers to further investigate and optimize these promising molecules for the treatment of a wide range of inflammatory disorders.

References

Application Notes and Protocols for Testing the Antibacterial Activity of 4-Methoxychalcone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are recognized for their diverse pharmacological properties. 4-Methoxychalcone, a synthetic derivative, has garnered interest for its potential biological activities, including its antibacterial effects. The rise of multidrug-resistant (MDR) pathogens necessitates the exploration of novel antimicrobial agents, making this compound a compound of interest. These application notes provide detailed protocols for evaluating the antibacterial properties of this compound, methodologies for determining key antibacterial metrics, and a summary of its known activity.

Potential Antibacterial Mechanisms of Action

The precise antibacterial mechanism of this compound is not fully elucidated; however, research on chalcones suggests several potential modes of action. These include the disruption of the bacterial cell membrane due to their lipophilic nature, leading to leakage of intracellular contents and cell death.[1] Other proposed mechanisms involve the inhibition of essential bacterial enzymes and interference with bacterial efflux pumps, which are responsible for extruding antibiotics from the cell.[1]

Potential_Antibacterial_Mechanisms_of_4_Methoxychalcone cluster_chalcone This compound cluster_bacterium Bacterial Cell Chalcone This compound Membrane Cell Membrane Chalcone->Membrane Disruption Enzymes Essential Enzymes Chalcone->Enzymes Inhibition EffluxPump Efflux Pumps Chalcone->EffluxPump Inhibition CellDeath Cell Death Membrane->CellDeath leads to Enzymes->CellDeath leads to AntibioticAccumulation Antibiotic Accumulation EffluxPump->AntibioticAccumulation results in AntibioticAccumulation->CellDeath contributes to

Caption: Potential antibacterial mechanisms of this compound.

Data Presentation: Antibacterial Activity of this compound

The following tables summarize the available quantitative data on the antibacterial activity of this compound. It is important to note that data is limited and further research is required to establish a comprehensive antibacterial spectrum.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainGram StainMIC (µg/mL)Reference
Staphylococcus aureusGram-positive125[2]
Bacillus subtilisGram-positive250[2]
Escherichia coliGram-negative>1000[2]
Pseudomonas aeruginosaGram-negative>1000[2]

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainGram StainMBC (µg/mL)Reference
Staphylococcus aureusGram-positive250[2]
Bacillus subtilisGram-positive500[2]
Escherichia coliGram-negative>1000[2]
Pseudomonas aeruginosaGram-negative>1000[2]

Table 3: Zone of Inhibition for this compound

Bacterial StrainGram StainConcentrationZone of Inhibition (mm)Reference
Staphylococcus aureusGram-positive5%Data not specified[3]
Escherichia coliGram-negative5%Data not specified[3]

Experimental Protocols

Standardized methodologies are crucial for determining the antimicrobial spectrum of compounds like this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[4][5]

MIC_Workflow A Prepare this compound Stock Solution C Perform Serial Dilutions in 96-well plate with MHB A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Add Bacterial Inoculum to each well B->D C->D E Incubate at 37°C for 18-24 hours D->E F Observe for Turbidity E->F G Determine MIC (Lowest concentration with no visible growth) F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains

  • Sterile saline

  • 0.5 McFarland turbidity standard

  • Incubator

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL). Further dilute in MHB to the desired starting concentration.

  • Preparation of Bacterial Inoculum: From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

  • Serial Dilution: Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate. Add 100 µL of the highest concentration of the this compound solution to the first well of each row and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well. Include a positive control (bacteria without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as a subsequent step to the MIC assay to ascertain the concentration at which the compound is bactericidal.

MBC_Workflow A Perform MIC Assay B Select wells with no visible growth (at and above MIC) A->B C Plate 10 µL from selected wells onto Nutrient Agar B->C D Incubate agar plates at 37°C for 18-24 hours C->D E Count Colonies D->E F Determine MBC (Lowest concentration with ≥99.9% killing) E->F

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

Protocol:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spread the aliquot evenly onto a nutrient agar plate.

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).

Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion assay is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.[6]

Disk_Diffusion_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) B Inoculate Mueller-Hinton Agar (MHA) plate for a confluent lawn A->B D Place disks on the inoculated MHA plate B->D C Impregnate sterile paper disks with this compound solution C->D E Incubate at 37°C for 18-24 hours D->E F Measure the diameter of the zone of inhibition E->F

Caption: Workflow for the Disk Diffusion Assay.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm)

  • This compound solution of known concentration

  • Bacterial strains

  • Sterile swabs

  • 0.5 McFarland turbidity standard

Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the MIC assay.

  • Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of an MHA plate to obtain a confluent lawn of growth.

  • Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of this compound onto the surface of the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.

References

Application Notes & Protocols: Development of Anticancer Agents from 4-Methoxychalcone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Chalcones are a class of natural and synthetic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] These compounds have garnered significant interest in oncology research due to their broad spectrum of biological activities, including anti-inflammatory, antioxidant, and potent anticancer properties.[1][3][4] Specifically, derivatives of 4-methoxychalcone have shown promise as anticancer agents, demonstrating cytotoxicity against various human cancer cell lines.[5][6] Their mechanism of action often involves inducing apoptosis, promoting cell cycle arrest, and modulating critical signaling pathways implicated in cancer progression.[3][7][8] This document provides detailed protocols and data for the synthesis, evaluation, and mechanistic study of this compound derivatives as potential anticancer therapeutics.

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

The most common and efficient method for synthesizing chalcone derivatives is the Claisen-Schmidt condensation reaction.[9][10] This reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde.

Materials:

  • 4-Methoxyacetophenone

  • Various substituted aromatic aldehydes

  • Methanol or Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) pellets or aqueous solution (e.g., 40% w/v)

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Thin Layer Chromatography (TLC) apparatus

  • Cold distilled water

  • Hydrochloric acid (HCl), 10% (v/v) solution

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Reaction Setup: In a round bottom flask, dissolve 10 mmol of 4-methoxyacetophenone and 10 mmol of the desired substituted benzaldehyde in 20 mL of methanol. Stir the mixture at room temperature until all solids are dissolved.[9]

  • Catalyst Addition: While stirring, slowly add 3 mL of a 40% (w/v) aqueous NaOH solution to the mixture.[9] The reaction mixture will typically change color.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The duration can range from a few hours to overnight. Monitor the reaction's progress using TLC.[9][11]

  • Precipitation: Once the reaction is complete, pour the mixture into a beaker containing cold distilled water.

  • Neutralization: Acidify the mixture by slowly adding 10% HCl until it reaches a neutral pH. This will cause the chalcone product to precipitate out of the solution.[11]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold water to remove any remaining salts.

  • Purification: Purify the crude chalcone derivative by recrystallization from a suitable solvent, such as ethanol, to obtain the final product as crystals.[11]

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as NMR (¹H and ¹³C), IR, and Mass Spectrometry.[10][11]

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HT-29)[1][10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized this compound derivatives dissolved in DMSO

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized chalcone derivatives in the complete culture medium. Add these dilutions to the respective wells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[10]

  • MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Protocol 3: Apoptosis and Cell Cycle Analysis

Flow cytometry can be used to quantify apoptosis (using Annexin V-FITC/Propidium Iodide staining) and to analyze the cell cycle distribution.

Materials:

  • Cancer cells treated with chalcone derivatives

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • PBS (Phosphate-Buffered Saline)

  • Binding Buffer

  • Ethanol (70%, ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure (Apoptosis):

  • Cell Treatment: Treat cells with the chalcone derivative at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells immediately using a flow cytometer. The Annexin V-FITC signal detects early apoptotic cells, while the PI signal detects late apoptotic and necrotic cells.[3]

Procedure (Cell Cycle):

  • Cell Treatment and Harvesting: Treat and harvest cells as described above.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a PI staining solution containing RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]

Quantitative Data Presentation

The following tables summarize the reported anticancer activities of various this compound derivatives.

Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ ValueReference
This compound derivative (Compound 25)MCF-7 (Breast)3.44 ± 0.19 µM[12]
This compound derivative (Compound 25)HepG2 (Liver)4.64 ± 0.23 µM[12]
This compound derivative (Compound 25)HCT116 (Colon)6.31 ± 0.27 µM[12]
2-Hydroxy-4-methoxyacetophenone chalcones (LY-2, 8, 10)MCF-7, HT29, A5494.61 - 9.9 µM[10]
3-(3,4,5-trimethoxyphenyl)-1-(2-naphthyl) prop-2-en-1-one (3c)HeLa (Cervical)0.019 µM
3-(3,4,5-trimethoxyphenyl)-1-(2-naphthyl) prop-2-en-1-one (3c)HCT15 (Colon)0.020 µM
3-(3,4,5-trimethoxyphenyl)-1-(2-naphthyl) prop-2-en-1-one (3c)A549 (Lung)0.022 µM[13]
2'-hydroxy-2-bromo-4,5-dimethoxychalconeMCF-7 (Breast)42.19 µg/mL[14]

Table 2: In Vivo Antitumor Activity of a this compound Derivative

CompoundAnimal ModelDosageTreatment DurationResultReference
2'-hydroxy-4'-methoxychalcone (HMC)Mice with Lewis Lung Carcinoma30 mg/kg (subcutaneous)20 days27.2% inhibition of tumor volume[15]
2'-hydroxy-4'-methoxychalcone (HMC)Mice with Sarcoma 18030 mg/kg (intraperitoneal)10 days33.7% suppression in tumor weight[15]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The diagram below illustrates the general workflow for the development and evaluation of this compound derivatives as anticancer agents.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action Studies cluster_3 In Vivo Testing Synthesis Synthesis via Claisen-Schmidt Condensation Purification Purification by Recrystallization Synthesis->Purification Characterization Structural Analysis (NMR, MS, IR) Purification->Characterization Screening Cytotoxicity Screening (MTT Assay) Characterization->Screening IC50 Determine IC50 Values Screening->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis IC50->CellCycle Pathway Signaling Pathway Analysis (Western Blot) IC50->Pathway AnimalModel Tumor Xenograft Animal Model Pathway->AnimalModel Efficacy Evaluate Antitumor Efficacy & Toxicity AnimalModel->Efficacy

General workflow for developing anticancer this compound derivatives.
Mechanism of Action: Inhibition of NF-κB Signaling

A key anticancer mechanism for chalcone derivatives is the inhibition of the Nuclear Factor kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that promotes cancer cell survival, proliferation, and inflammation. By inhibiting this pathway, this compound derivatives can induce apoptosis and suppress tumor growth.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB_p P-IκBα IkB->IkB_p NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_p->Proteasome Degradation Degradation Proteasome->Degradation Nucleus Nucleus DNA DNA NFkB_n->DNA Transcription Transcription of Pro-survival Genes DNA->Transcription Chalcone This compound Derivative Chalcone->IKK Inhibits p1 +

Inhibition of the NF-κB signaling pathway by this compound derivatives.
Structure-Activity Relationship (SAR) Insights

The anticancer activity of chalcones is highly dependent on the substitution patterns on their aromatic rings (Ring A and Ring B).[16] In silico and in vitro studies have shown that the presence and position of methoxy (-OCH₃) and hydroxyl (-OH) groups are critical for cytotoxicity.[5][6]

SAR Chalcone RingA_Info Ring A: Methoxy groups (e.g., 3,4,5-trimethoxy) can increase potency. RingA_Info->Chalcone   RingB_Info Ring B: Polar groups like -OH and -OCH3 contribute to anticancer activity. RingB_Info->Chalcone   Linker_Info α,β-unsaturated carbonyl is crucial for activity. Linker_Info->Chalcone  

Key structure-activity relationships for anticancer chalcone derivatives.

References

Troubleshooting & Optimization

Technical Support Center: 4-Methoxychalcone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-methoxychalcone. It is designed for researchers, scientists, and drug development professionals to navigate challenges encountered during this common yet sometimes problematic chemical reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the Claisen-Schmidt condensation.[1] This reaction involves the base-catalyzed condensation of 4-methoxyacetophenone and benzaldehyde.

Q2: I am experiencing a very low yield or no product at all. What are the likely causes and solutions?

A2: Low or no yield in a Claisen-Schmidt condensation can stem from several factors. Key issues include the quality of reagents and the reaction conditions. Ensure that your solvents are anhydrous, as water can quench the base catalyst. The base itself may not be strong enough to efficiently deprotonate the α-carbon of the acetophenone. Additionally, steric hindrance on the aromatic aldehyde can impede the reaction.

To troubleshoot, consider the following:

  • Reagent and Solvent Quality: Use fresh, high-purity starting materials and ensure solvents are properly dried.

  • Catalyst Activity: The base catalyst (e.g., NaOH, KOH) may be old or have lost its potency. Use a fresh batch of a strong base.

  • Reaction Time and Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the expected reaction time, consider extending it. Gentle heating can sometimes initiate or drive the reaction to completion, but be cautious as higher temperatures can also promote side reactions.

Q3: My TLC plate shows multiple spots, indicating the formation of side products. What are these and how can I minimize them?

A3: The formation of multiple products is a known challenge in Claisen-Schmidt condensations. Common side products include:

  • Cannizzaro Reaction: Disproportionation of the aldehyde in the presence of a strong base.

  • Michael Addition: The enolate of the acetophenone can add to the α,β-unsaturated ketone product.

  • Self-Condensation of Acetophenone: The acetophenone can react with itself.

To minimize these side reactions:

  • Control Stoichiometry: Use a slight excess of the benzaldehyde to ensure the complete consumption of the acetophenone enolate.

  • Slow Addition of Base: Add the base catalyst slowly to the mixture of the aldehyde and ketone to favor the cross-condensation.

  • Optimize Catalyst Concentration: A very high concentration of a strong base can promote the Cannizzaro reaction.

  • Temperature Control: Running the reaction at a lower temperature can sometimes reduce the rate of side reactions.

Q4: The product I've isolated is an oil and won't crystallize. How can I purify it?

A4: Oily products can be challenging to purify via crystallization. Here are a few techniques to try:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding the solution with a small crystal of pure product (if available) can also initiate crystallization. Extended cooling in an ice bath or refrigerator may also be effective.

  • Solvent Selection for Recrystallization: The choice of solvent is crucial. Ethanol is commonly used for chalcones. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures.

  • Column Chromatography: If crystallization fails, purification by column chromatography is a reliable alternative.

Q5: There seems to be a discrepancy in the reported melting point for this compound. Why is that?

A5: The reported melting point for this compound can vary, with sources citing ranges from 73-78 °C to a specific value of 107 °C.[2][3][4] This variation can be attributed to factors such as:

  • Purity of the sample: Impurities will depress and broaden the melting point range.

  • Crystalline form: Different crystal polymorphs can have different melting points.

  • Isomeric form: While the trans isomer is generally more stable and expected, the presence of the cis isomer could affect the melting point.

It is crucial to purify the product thoroughly, for instance by recrystallization, to obtain a sharp melting point.

Experimental Protocols

Two primary methods for the synthesis of this compound are presented below: a conventional solvent-based approach and a solvent-free grinding method.

Protocol 1: Conventional Solvent-Based Synthesis

This method employs a solvent for the reaction and is a widely used procedure for Claisen-Schmidt condensations.

Materials:

  • 4-methoxyacetophenone

  • Benzaldehyde

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol

  • Distilled Water

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 10 mmol of 4-methoxyacetophenone and 10 mmol of benzaldehyde in 20-30 mL of ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH or KOH (e.g., 20 mmol in 5-10 mL of water).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The reaction is typically stirred for a period ranging from a few hours to 24 hours.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.

  • Isolation of Crude Product: The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried.

  • Purification: The crude product can be purified by recrystallization from hot ethanol.

Protocol 2: Solvent-Free Grinding Synthesis (Green Chemistry Approach)

This method is more environmentally friendly as it avoids the use of solvents.

Materials:

  • 4-methoxyacetophenone

  • Benzaldehyde

  • Solid Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Distilled Water

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Reactant Mixture: Place 10 mmol of 4-methoxyacetophenone, 10 mmol of benzaldehyde, and a catalytic amount of solid NaOH or KOH (e.g., 5-10 mmol) in a mortar.

  • Grinding: Grind the mixture with a pestle at room temperature. The reaction is often complete within minutes to half an hour. The mixture may become pasty or solidify.[1]

  • Reaction Monitoring: The reaction progress can be checked by taking a small sample and analyzing it by TLC.

  • Work-up: After the reaction is complete, add cold water to the mortar and triturate the solid.

  • Isolation of Crude Product: Transfer the slurry to a beaker, neutralize with dilute HCl, and collect the solid product by vacuum filtration. Wash the solid with cold water and dry.

  • Purification: The crude product can be purified by recrystallization from ethanol.

Data Presentation

Table 1: Reactant and Product Properties
CompoundMolar Mass ( g/mol )Melting Point (°C)Appearance
4-Methoxyacetophenone150.1736-38White crystalline solid
Benzaldehyde106.12-26Colorless liquid
This compound238.2873-78 or 102-111[2][3][5]Pale yellow to white crystals or powder[5]
Table 2: Spectroscopic Data for this compound
¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃)
Chemical Shift (ppm) Assignment
3.87-OCH₃ (s, 3H)
6.98Ar-H (d, 2H)
7.39-7.42Ar-H (m, 3H)
7.54=CH- (d, 1H)
7.63Ar-H (m, 2H)
7.80-CH= (d, 1H)
8.04Ar-H (d, 2H)

Note: NMR data is compiled from multiple sources and may vary slightly based on the solvent and instrument used. The assignments for ¹³C NMR are based on typical chemical shifts for this class of compounds.[1][6]

Visualizations

Claisen_Schmidt_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation cluster_4 Step 4: Dehydration ketone 4-Methoxyacetophenone enolate Enolate Ion ketone->enolate Base (OH⁻) alkoxide Alkoxide Intermediate enolate->alkoxide Attacks Carbonyl Carbon aldehyde Benzaldehyde aldehyde->alkoxide aldol_adduct Aldol Adduct alkoxide->aldol_adduct H₂O chalcone This compound aldol_adduct->chalcone -H₂O

Caption: Reaction mechanism of the Claisen-Schmidt condensation.

Synthesis_Workflow start Start reactants Mix 4-Methoxyacetophenone and Benzaldehyde in Ethanol start->reactants catalyst Add NaOH/KOH solution reactants->catalyst reaction Stir at Room Temperature (Monitor by TLC) catalyst->reaction workup Pour into Ice Water & Neutralize with HCl reaction->workup filtration Filter Precipitate workup->filtration purification Recrystallize from Ethanol filtration->purification product Pure this compound purification->product

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Tree cluster_low_yield Low/No Yield Solutions cluster_side_products Side Product Minimization cluster_oily_product Purification of Oily Product issue Problem Encountered low_yield Low/No Yield issue->low_yield side_products Multiple Products (TLC) issue->side_products oily_product Oily Product issue->oily_product check_reagents Check Reagent Purity & Dryness low_yield->check_reagents check_catalyst Use Fresh Base low_yield->check_catalyst optimize_time_temp Extend Reaction Time/ Gently Heat low_yield->optimize_time_temp control_stoichiometry Use Excess Aldehyde side_products->control_stoichiometry slow_addition Slow Base Addition side_products->slow_addition lower_temp Lower Reaction Temp side_products->lower_temp induce_crystallization Scratch/Seed/Cool oily_product->induce_crystallization column_chromatography Column Chromatography oily_product->column_chromatography

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Optimizing 4-Methoxychalcone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-methoxychalcone and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation. This reaction is a type of crossed-aldol condensation between an aromatic ketone (e.g., acetophenone or 4-methoxyacetophenone) and an aromatic aldehyde that lacks alpha-hydrogens (e.g., p-anisaldehyde).[1][2][3]

Q2: Which type of catalyst is most effective for the Claisen-Schmidt condensation?

A2: Base catalysts, such as sodium hydroxide (NaOH) and potassium hydroxide (KOH), are generally preferred and result in higher yields compared to acid catalysts.[3][4] Acid catalysts like HCl and BF3 often lead to lower yields, potentially due to side reactions.[1][4]

Q3: What are the most common solvents used for this reaction?

A3: Ethanol is a widely used solvent for the Claisen-Schmidt condensation, dissolving the reactants and facilitating the reaction.[5] However, solvent-free "green chemistry" methods using grinding techniques have also been successfully employed.[1][4]

Q4: What is a typical reaction time and temperature?

A4: Reaction times can vary significantly, from 30 minutes for grinding techniques to several hours for conventional methods.[1][6] The reaction is often conducted at room temperature, but gentle heating (e.g., 40-50°C) can sometimes be used to drive the reaction to completion.[7][8] However, higher temperatures may promote the formation of side products.[6]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low yield is one of the most common challenges encountered. Below are potential causes and recommended solutions.

Potential CauseRecommended Solution
Inactive Catalyst The base catalyst (e.g., NaOH, KOH) may be old or have degraded. Use a fresh, high-purity catalyst for the reaction.[8]
Incomplete Reaction The reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time.[6][8]
Suboptimal Temperature The reaction temperature may be too low. Consider gentle heating to 40-50°C while monitoring for side product formation with TLC.[8] Conversely, if side reactions are suspected, running the reaction at a lower temperature (e.g., 0°C) may improve the yield of the desired product.[6]
Poor Reactant Solubility If the reactants are not fully dissolved, the reaction rate will be slow and incomplete. Ensure a suitable solvent is used and that all reactants are fully dissolved before proceeding.[8]
Incorrect Stoichiometry The ratio of reactants can impact yield. An optimization study found that a 1:1 ratio of 4-methoxybenzaldehyde to acetophenone at room temperature gave the best yield.[7][9]
Product Loss During Workup The chalcone product may be lost during washing or recrystallization. When washing the crude solid, use cold water to remove the base catalyst.[8] For recrystallization, use a minimal amount of hot solvent (e.g., 95% ethanol) to ensure maximum recovery upon cooling.[5]
Issue 2: Presence of Significant Impurities or Side Products

The appearance of multiple spots on a TLC plate indicates the formation of impurities, which can complicate purification and reduce the final yield.

Potential CauseRecommended Solution
Self-Condensation of Ketone The enolizable ketone (e.g., acetophenone) can react with itself. To minimize this, slowly add the ketone to a mixture of the aldehyde and the base catalyst. This keeps the enolate concentration low, favoring the desired cross-condensation.[3]
Michael Addition The enolate of the ketone can attack the newly formed chalcone (an α,β-unsaturated ketone) in a Michael addition reaction. This is more likely at high enolate concentrations. A slow, dropwise addition of the base to the ketone/aldehyde mixture can help prevent this side reaction.[8]
Cannizzaro Reaction This disproportionation reaction can occur with the aldehyde, especially at higher temperatures or base concentrations. Maintain the recommended reaction temperature and avoid using an excessive amount of catalyst to minimize this pathway.[8]

Experimental Protocols

General Protocol for this compound Synthesis (Conventional Method)

This protocol is a generalized procedure based on common laboratory practices for Claisen-Schmidt condensation.

  • Reactant Preparation: In a suitable flask, dissolve p-anisaldehyde (1 equivalent) and acetophenone (1 equivalent) in 95% ethanol.[5]

  • Reaction Initiation: While stirring the solution at room temperature, add a solution of sodium hydroxide (e.g., 0.5 mL of a 6M solution) dropwise.[5]

  • Reaction Monitoring: Stir the mixture and monitor for the formation of a precipitate. The reaction progress should be monitored by TLC until the starting aldehyde spot disappears.[4]

  • Isolation of Crude Product: Once the reaction is complete, pour the mixture into a beaker of ice-cold water to precipitate the product.[10] Stir the mixture to break up any large solid chunks.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the collected solid with cold water to remove any remaining NaOH.[8]

  • Purification: Recrystallize the crude solid from a minimal amount of hot 95% ethanol.[5]

  • Drying and Characterization: Collect the purified crystals by vacuum filtration, allow them to air dry, and then determine the final weight and characterize the product (e.g., via NMR, IR, melting point).[2]

Data Summary

Reported Yields for Chalcone Synthesis under Various Conditions
CatalystSolventMethodYield (%)Reference
NaOHEthanolConventional67%[2]
NaOHNoneGrinding90-96%[1][4]
KOHNot SpecifiedConventional88-94%[1][4]
Ba(OH)₂Not SpecifiedConventional88-98%[4]
Acid (HCl, BF₃)Not SpecifiedConventional10-40%[1][4]
NaOHEthanolMicrowave90%[11]

Visual Guides

G Simplified Claisen-Schmidt Reaction Pathway cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product p-Anisaldehyde p-Anisaldehyde Acetophenone Acetophenone Enolate Enolate Acetophenone->Enolate + OH⁻ Aldol Adduct Aldol Adduct Enolate->Aldol Adduct + p-Anisaldehyde This compound This compound Aldol Adduct->this compound - H₂O (Dehydration)

Caption: Simplified Claisen-Schmidt reaction pathway.

G Troubleshooting Workflow for Low Yield start Low Yield Observed check_tlc Check TLC: Is starting material present? start->check_tlc extend_time Extend reaction time and/or apply gentle heat check_tlc->extend_time Yes check_catalyst Use fresh, high-purity catalyst check_tlc->check_catalyst No end_node Yield Improved extend_time->end_node check_solubility Ensure all reactants are fully dissolved check_catalyst->check_solubility optimize_stoichiometry Verify/optimize reactant stoichiometry (e.g., 1:1) check_solubility->optimize_stoichiometry review_workup Review workup procedure (washing, recrystallization) optimize_stoichiometry->review_workup review_workup->end_node

Caption: Troubleshooting workflow for low yield.

G Experimental Optimization Workflow start Define Baseline Reaction vary_catalyst Vary Catalyst (e.g., NaOH vs KOH, concentration) start->vary_catalyst analyze Analyze Yield & Purity (TLC, NMR, Weight) vary_catalyst->analyze vary_temp Vary Temperature (e.g., 0°C, RT, 50°C) vary_temp->analyze vary_time Vary Reaction Time vary_time->analyze vary_solvent Vary Solvent/ Solvent-Free vary_solvent->analyze analyze->vary_temp Suboptimal analyze->vary_time Suboptimal analyze->vary_solvent Suboptimal optimal Optimal Conditions Found analyze->optimal Optimal

Caption: Experimental workflow for reaction optimization.

References

Technical Support Center: 4-Methoxychalcone Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-methoxychalcone.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound via recrystallization and column chromatography.

Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
Low or No Crystal Formation Upon Cooling The solution is not saturated (too much solvent was added).- Concentrate the solution by evaporating some of the solvent and allow it to cool again.- Add a less polar solvent (an anti-solvent) dropwise to the solution to induce precipitation. For an ethanol solution, slowly adding cold water can be effective.[1][2]
The compound is highly soluble in the chosen solvent even at low temperatures.- Select a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures. Perform small-scale solvent screening to identify the optimal system.
"Oiling Out" - Product Separates as an Oil Instead of Crystals The melting point of the compound is lower than the boiling point of the solvent, or significant impurities are present, causing a melting point depression.[2]- Re-heat the solution to dissolve the oil and add more of the primary solvent to lower the saturation. Allow for slower cooling.[2]- Use a lower boiling point solvent.- Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[2]- Add a seed crystal of pure this compound to the cooling solution.[2]
Colored Impurities in Crystals Colored impurities from the reaction mixture are co-crystallizing with the product.- During the hot dissolution step, add a small amount of activated charcoal to the solution and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[1]
Low Recovery of Purified Product The compound has significant solubility in the cold recrystallization solvent.- Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.- Minimize the amount of solvent used to wash the crystals during filtration, and ensure the wash solvent is ice-cold.
Crystals were lost during transfer or filtration.- Ensure all crystals are quantitatively transferred to the filtration apparatus. Rinse the crystallization flask with the cold mother liquor to recover any remaining crystals.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor Separation of this compound from Impurities The solvent system (eluent) is not optimized.- Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation (Rf of this compound around 0.3-0.5).[1]- Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
The column was packed improperly, leading to channeling.- Ensure the stationary phase (e.g., silica gel) is packed uniformly without any air bubbles or cracks. A slurry packing method is often more effective than dry packing.
The column was overloaded with the crude sample.- Use an appropriate amount of stationary phase for the amount of sample being purified (typically a 20:1 to 50:1 ratio of stationary phase to crude product by weight).
This compound Does Not Elute from the Column The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
The compound may be degrading on the silica gel.- Deactivate the silica gel by adding a small amount of a base like triethylamine (e.g., 1%) to the eluent, especially if the compound is base-sensitive.
This compound Elutes Too Quickly (with the solvent front) The eluent is too polar.- Start with a less polar solvent system. For example, begin with pure hexane and gradually introduce a more polar solvent.
Streaking or Tailing of Bands The sample was not loaded onto the column in a concentrated band.- Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent for loading. Adsorbing the sample onto a small amount of silica gel before loading can also create a more concentrated starting band.[1]
The compound is interacting too strongly with the stationary phase.- Consider using a different stationary phase, such as alumina, if tailing is severe on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for purifying this compound?

A1: For routine purification of this compound that is relatively free of major impurities, recrystallization is the most common and efficient method.[1] Ethanol, particularly 95% ethanol, is a frequently cited solvent for this purpose.[1]

Q2: When should I choose column chromatography over recrystallization?

A2: Column chromatography is the preferred method when the crude this compound contains significant amounts of impurities with similar solubility profiles, making separation by recrystallization difficult. It is also necessary when starting materials, such as the initial aldehyde or ketone, remain in the crude product, as they often have polarities close to the chalcone.[1]

Q3: How can I monitor the purity of my this compound during purification?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purity of your fractions during column chromatography and to assess the purity of your final product. A common eluent system for chalcones is a mixture of hexane and ethyl acetate.[1] For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) is the standard method.[3][4][5]

Q4: What is a typical Rf value I should aim for when developing a solvent system for column chromatography of this compound?

A4: When developing a solvent system using TLC, an Rf value of approximately 0.3-0.5 for this compound is ideal for achieving good separation on a silica gel column.[1]

Q5: My purified this compound is still a yellow solid. Does this indicate impurities?

A5: Chalcones are often colored compounds. Pure this compound is typically described as a pale yellow to yellow crystalline solid. The color itself is not necessarily an indication of impurity. Purity should be confirmed by analytical methods such as TLC, melting point determination, and HPLC.

Data Presentation

Comparison of Purification Techniques for Chalcones

The following data is a representative comparison for chalcone derivatives and may vary for this compound specifically.

Purification Technique Typical Yield (%) Typical Purity (%) Advantages Disadvantages
Recrystallization 70-90>98- Simple and cost-effective- Can yield very high purity for crystalline compounds- Scalable- Less effective for complex mixtures- Potential for product loss in the mother liquor
Column Chromatography 50-8095-99- Highly effective for separating complex mixtures- Can isolate multiple components in a single run- More time-consuming and requires more solvent- Potential for sample degradation on the stationary phase
Preparative TLC < 50>99- Excellent for small-scale purification (<100 mg)- Good for separating compounds with very similar Rf values- Low sample capacity- Labor-intensive for larger quantities

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of 95% ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Analyze the crude this compound by TLC using a mixture of hexane and ethyl acetate (e.g., starting with a 9:1 ratio) to determine an appropriate solvent system for separation.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane). Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent. Carefully add the sample to the top of the column.

  • Elution: Begin eluting with the chosen non-polar solvent (e.g., hexane). Gradually increase the polarity of the eluent by slowly increasing the proportion of the more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or continuous gradient.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow recrys_start Crude this compound dissolve Dissolve in Hot Ethanol recrys_start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter dry Dry Crystals vac_filter->dry recrys_end Pure this compound dry->recrys_end chrom_start Crude this compound load Load on Silica Gel Column chrom_start->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc TLC Analysis collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate chrom_end Pure this compound evaporate->chrom_end

Caption: General experimental workflows for the purification of this compound.

troubleshooting_logic start Purification Issue recrys Recrystallization Issue? start->recrys chrom Column Chromatography Issue? start->chrom oiling Product Oiling Out? recrys->oiling Yes low_yield Low Crystal Yield? recrys->low_yield No poor_sep Poor Separation? chrom->poor_sep Yes no_elution No Elution? chrom->no_elution No oiling_sol1 Slow Cooling / Add Seed Crystal oiling->oiling_sol1 Yes oiling_sol2 Change Solvent oiling->oiling_sol2 Yes low_yield_sol1 Concentrate Solution low_yield->low_yield_sol1 Yes low_yield_sol2 Use Colder Bath low_yield->low_yield_sol2 Yes poor_sep_sol1 Optimize Solvent System (TLC) poor_sep->poor_sep_sol1 Yes poor_sep_sol2 Repack Column poor_sep->poor_sep_sol2 Yes no_elution_sol1 Increase Eluent Polarity no_elution->no_elution_sol1 Yes no_elution_sol2 Check for Degradation no_elution->no_elution_sol2 Yes

Caption: A logical decision tree for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 4-Methoxychalcone via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Methoxychalcone through the Claisen-Schmidt condensation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Claisen-Schmidt condensation for synthesizing this compound?

A1: The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde with no α-hydrogens (in this case, 4-methoxybenzaldehyde) and a ketone with α-hydrogens (acetophenone). The reaction is typically catalyzed by a base, which deprotonates the α-carbon of the ketone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol addition product yields the α,β-unsaturated ketone, this compound.

Q2: What are the most common catalysts used, and which is preferred for this compound synthesis?

A2: The most common catalysts are strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH).[1] Base catalysis is generally preferred for chalcone synthesis as it often provides higher yields compared to acid catalysis.[2] Acid catalysts such as hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TSA) can be used, but they may lead to lower yields (10-40%) and an increased likelihood of side reactions.[1][3]

Q3: What is a "green" or solvent-free approach to synthesizing this compound?

A3: A green synthesis approach involves performing the Claisen-Schmidt condensation without a solvent, typically by grinding the solid reactants (4-methoxybenzaldehyde, acetophenone, and a solid base like NaOH) together in a mortar and pestle.[1][4] This method is environmentally friendly, often requires shorter reaction times, and can lead to high product yields.[5]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction's progress.[6] By taking small aliquots of the reaction mixture at different time intervals and running them on a TLC plate against the starting materials, you can observe the consumption of reactants and the formation of the this compound product. Chalcones are often UV-active, making them easy to visualize under a UV lamp.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The base catalyst (e.g., NaOH, KOH) may have been deactivated by atmospheric CO2 or moisture.Use fresh, high-purity catalyst. Ensure all glassware is thoroughly dried.
2. Suboptimal Reactant Ratio: An incorrect molar ratio of 4-methoxybenzaldehyde to acetophenone can lead to incomplete reaction or side reactions.A 1:1 molar ratio of 4-methoxybenzaldehyde to acetophenone has been shown to provide the best yield (42.1%) under conventional conditions.[7][8]
3. Inappropriate Reaction Temperature: The reaction may be too slow at low temperatures, while high temperatures can promote side reactions.Room temperature is often optimal for the conventional synthesis of this compound.[7][8] Increasing the temperature can sometimes lead to a mixture of products.
Formation of Side Products (Multiple Spots on TLC) 1. Michael Addition: The enolate of acetophenone can add to the α,β-unsaturated ketone product (this compound).[9]Use a 1:1 stoichiometry of reactants. Avoid a large excess of the ketone.
2. Cannizzaro Reaction: The aromatic aldehyde (4-methoxybenzaldehyde) can undergo disproportionation in the presence of a strong base to form the corresponding alcohol and carboxylic acid.Use a milder base or lower the concentration of the strong base. Running the reaction at a lower temperature can also disfavor this side reaction.
3. Self-Condensation of Acetophenone: The enolate of acetophenone can react with another molecule of acetophenone.Slowly add the base to the mixture of the aldehyde and ketone to favor the cross-condensation reaction.
Difficult Product Purification 1. Oily Product: The crude product is an oil instead of a solid, making isolation by filtration difficult.Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal. If that fails, purification by column chromatography may be necessary.
2. Co-precipitation of Impurities: Side products or unreacted starting materials crystallize with the desired product.Recrystallization from a suitable solvent (e.g., ethanol) is the most common method for purification.[4] Ensure the crude product is washed thoroughly with cold water to remove any residual base before recrystallization.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of this compound

4-Methoxybenzaldehyde: Acetophenone RatioTemperature (°C)CatalystSolventYield (%)Reference(s)
1:1Room TemperatureNaOH (5%)Water/Ethanol42.1[7][8]
1:2Room TemperatureNaOH (5%)Water/EthanolLower than 42.1[8]
1:145NaOH (5%)Water/EthanolLower than 42.1[7]
1:245NaOH (5%)Water/EthanolLower than 42.1[7]

Table 2: Comparison of Catalysts in Claisen-Schmidt Condensation for Chalcone Synthesis (General)

CatalystTypical Yield Range (%)Reference(s)
NaOH90-98[1]
KOH88-94[1]
Ba(OH)288-98[1]
Acid Catalysts (HCl, BF3)10-40[1]

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound in Solution

This protocol is a standard method for the base-catalyzed Claisen-Schmidt condensation in a solvent.

Materials:

  • 4-Methoxybenzaldehyde

  • Acetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Distilled Water

  • Hydrochloric Acid (HCl), dilute solution

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • TLC plates and developing chamber

Procedure:

  • In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1 equivalent) and acetophenone (1 equivalent) in a minimal amount of 95% ethanol.

  • Prepare a solution of NaOH (2 equivalents) in water and add it dropwise to the stirred solution of the reactants at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • After the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.

  • Collect the precipitated crude this compound by vacuum filtration and wash the solid with cold water.

  • Purify the crude product by recrystallization from ethanol to obtain pure this compound.

  • Dry the purified crystals and determine the yield and melting point.

Protocol 2: Solvent-Free "Green" Synthesis of this compound by Grinding

This protocol offers an environmentally friendly alternative to the conventional method.[4]

Materials:

  • 4-Methoxybenzaldehyde

  • Acetophenone

  • Sodium Hydroxide (NaOH), solid

  • Mortar and Pestle

  • Distilled Water

  • Hydrochloric Acid (HCl), dilute solution

  • TLC plates and developing chamber

Procedure:

  • Place 4-methoxybenzaldehyde (1 equivalent), acetophenone (1 equivalent), and solid NaOH (1-2 equivalents) in a mortar.

  • Grind the mixture with a pestle for 15-30 minutes at room temperature. The mixture will likely become a paste and may solidify.

  • Monitor the reaction progress by taking a small sample for TLC analysis.

  • Once the reaction is complete, add cold water to the mortar and triturate the solid.

  • Transfer the slurry to a beaker and neutralize with dilute HCl.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude solid from ethanol to obtain pure this compound.

  • Dry the purified product and calculate the yield.

Visualizations

Claisen_Schmidt_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Steps cluster_product Product 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Nucleophilic Attack Nucleophilic Attack 4-Methoxybenzaldehyde->Nucleophilic Attack Acetophenone Acetophenone Enolate Formation Enolate Formation Acetophenone->Enolate Formation α-proton abstraction Base (NaOH or KOH) Base (NaOH or KOH) Base (NaOH or KOH)->Enolate Formation Enolate Formation->Nucleophilic Attack Dehydration Dehydration Nucleophilic Attack->Dehydration This compound This compound Dehydration->this compound

Caption: Reaction pathway for the Claisen-Schmidt condensation of this compound.

Troubleshooting_Workflow Start Low Yield? Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Yes Side_Products Side Products? Start->Side_Products No Check_Ratio Verify Reactant Ratio (1:1) Check_Catalyst->Check_Ratio Check_Temp Optimize Temperature (RT) Check_Ratio->Check_Temp Check_Temp->Side_Products Michael Michael Addition Side_Products->Michael Yes Cannizzaro Cannizzaro Reaction Side_Products->Cannizzaro Self_Condensation Self-Condensation Side_Products->Self_Condensation Purification Purification Issues? Side_Products->Purification No Michael->Purification Cannizzaro->Purification Self_Condensation->Purification Recrystallize Recrystallize from Ethanol Purification->Recrystallize Yes Success High Yield, Pure Product Purification->Success No Column_Chromo Column Chromatography Recrystallize->Column_Chromo Still Impure Recrystallize->Success Pure Column_Chromo->Success

Caption: Troubleshooting workflow for improving this compound yield.

References

side reactions in 4-Methoxychalcone synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-methoxychalcone. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for synthesizing this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 4-methoxyacetophenone with 4-anisaldehyde (p-methoxybenzaldehyde).

Q2: Which catalyst is most effective for the Claisen-Schmidt condensation in this synthesis?

A2: Base catalysis is generally more common and often provides higher yields for chalcone synthesis. Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are frequently used. Some studies have also reported high yields with barium hydroxide (Ba(OH)2). Acid catalysts can be used, but they may lead to lower yields.

Q3: What are the primary side reactions to be aware of during the synthesis of this compound?

A3: The main side reactions include:

  • Cannizzaro Reaction: Disproportionation of the aldehyde (4-anisaldehyde) in the presence of a strong base, yielding the corresponding alcohol and carboxylic acid. This is more likely with high concentrations of a strong base.

  • Michael Addition: The enolate of 4-methoxyacetophenone can add to the α,β-unsaturated ketone of the newly formed this compound.

  • Self-Condensation of Acetophenone: 4-methoxyacetophenone can react with itself, especially if the aldehyde is consumed or if the reaction conditions are not optimized.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the reaction's progress. By taking small aliquots from the reaction mixture over time and running a TLC, you can observe the consumption of the starting materials (4-methoxyacetophenone and 4-anisaldehyde) and the formation of the this compound product.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps
Ineffective Catalyst Ensure the base (e.g., NaOH, KOH) is not old or contaminated. Use a freshly prepared solution. For base-catalyzed reactions, strong bases generally give higher yields.
Suboptimal Reaction Temperature For conventional heating, maintain a consistent temperature, typically between room temperature and 50°C. Higher temperatures can sometimes promote side reactions. A study on a similar chalcone synthesis showed that room temperature provided a better yield than 45°C.
Incorrect Stoichiometry Start with a 1:1 molar ratio of 4-methoxyacetophenone to 4-anisaldehyde. A slight excess of the aldehyde may be considered to ensure the complete consumption of the ketone.
Insufficient Reaction Time Monitor the reaction using TLC to determine the optimal reaction time. Some Claisen-Schmidt reactions may require several hours to reach completion.
Presence of Water (in certain conditions) Ensure all glassware is properly dried before use, as water can sometimes inhibit the reaction, depending on the specific catalyst and conditions used.
Formation of Side Products
Side Product How to Avoid
Cannizzaro Reaction Products Use the minimum effective concentration of the base. High concentrations of strong bases favor the Cannizzaro reaction.[1] Consider using a milder base if this side reaction is significant. Lowering the reaction temperature can also help.
Michael Adduct Optimize the reaction time and temperature; shorter reaction times and lower temperatures can minimize the formation of the Michael adduct. Add the base catalyst slowly to the mixture of the aldehyde and ketone to favor the cross-condensation over the Michael addition.
Self-Condensation of 4-methoxyacetophenone Ensure a slight excess of 4-anisaldehyde to promote the reaction with the ketone enolate as it forms. Slow addition of the base can also help maintain a low concentration of the enolate at any given time, reducing the likelihood of self-condensation.

Data Presentation

Table 1: Comparison of Catalyst Performance in Chalcone Synthesis

CatalystSolventYield (%)Reference
NaOHEthanol90-96[2]
KOHEthanol88-94[2]
Ba(OH)₂Ethanol88-98[2]
Acid Catalysts (e.g., HCl, BF₃)Various10-40[2]

Table 2: Effect of Reaction Conditions on this compound Yield

4-Anisaldehyde:Acetophenone RatioTemperatureYield (%)
1:1Room Temperature42.1
1:2Room Temperature35.7
1:145°C11.4
1:245°CNot specified

Note: This data is for the synthesis of this compound from p-methoxybenzaldehyde and acetophenone, which is structurally very similar to the target compound and provides valuable insights into reaction optimization.

Experimental Protocols

Protocol 1: Conventional Solvent-Based Synthesis

This method utilizes a solvent for the reaction and is a widely used procedure for Claisen-Schmidt condensations.

Materials:

  • 4-methoxyacetophenone

  • 4-anisaldehyde (p-methoxybenzaldehyde)

  • Ethanol (95%)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), dilute solution

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of 4-methoxyacetophenone and 10 mmol of 4-anisaldehyde in 20-30 mL of ethanol.

  • While stirring the solution at room temperature, slowly add a freshly prepared aqueous solution of sodium hydroxide (e.g., 20 mmol in 5-10 mL of water).

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Stirring is typically continued for a period ranging from a few hours to 24 hours.

  • Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture with dilute hydrochloric acid until it is neutral (pH ~7).

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Protocol 2: Solvent-Free Grinding Synthesis (Green Chemistry Approach)

This environmentally friendly method avoids the use of organic solvents during the reaction.

Materials:

  • 4-methoxyacetophenone

  • 4-anisaldehyde (p-methoxybenzaldehyde)

  • Sodium hydroxide (NaOH), solid

  • Deionized water

  • Hydrochloric acid (HCl), dilute solution

Procedure:

  • In a mortar, place 10 mmol of 4-methoxyacetophenone, 10 mmol of 4-anisaldehyde, and a catalytic amount of solid sodium hydroxide (e.g., 5-10 mmol).

  • Grind the mixture using a pestle at room temperature for a specified time, typically ranging from 15 to 60 minutes. The mixture may turn into a paste or a solid.

  • The reaction progress can be monitored by taking a small sample and analyzing it by TLC.

  • After the reaction is complete, add cold water to the mortar and triturate the solid.

  • Transfer the slurry to a beaker and neutralize it with dilute hydrochloric acid.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry.

  • Purify the crude product by recrystallization from ethanol.

Visualizations

Claisen_Schmidt_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products 4-Methoxyacetophenone 4-Methoxyacetophenone Enolate Formation Enolate Formation 4-Methoxyacetophenone->Enolate Formation + Base 4-Anisaldehyde 4-Anisaldehyde Nucleophilic Attack Nucleophilic Attack 4-Anisaldehyde->Nucleophilic Attack Base (e.g., NaOH) Base (e.g., NaOH) This compound This compound Water Water Enolate Formation->Nucleophilic Attack Enolate Aldol Adduct Aldol Adduct Nucleophilic Attack->Aldol Adduct Dehydration Dehydration Aldol Adduct->Dehydration - H2O Dehydration->this compound Dehydration->Water

Caption: Claisen-Schmidt condensation pathway for this compound synthesis.

Side_Reactions cluster_side_products Potential Side Products High Base Concentration High Base Concentration Cannizzaro Products Cannizzaro Products High Base Concentration->Cannizzaro Products Excess Enolate Excess Enolate Michael Adduct Michael Adduct Excess Enolate->Michael Adduct Self-Condensation Product Self-Condensation Product Excess Enolate->Self-Condensation Product High Temperature High Temperature High Temperature->Cannizzaro Products High Temperature->Michael Adduct

Caption: Factors leading to common side reactions in this compound synthesis.

Troubleshooting_Workflow Start Start Low Yield? Low Yield? Start->Low Yield? Check Catalyst Check Catalyst Low Yield?->Check Catalyst Yes Side Products? Side Products? Low Yield?->Side Products? No Optimize Temperature Optimize Temperature Check Catalyst->Optimize Temperature Adjust Stoichiometry Adjust Stoichiometry Optimize Temperature->Adjust Stoichiometry Increase Reaction Time Increase Reaction Time Adjust Stoichiometry->Increase Reaction Time Increase Reaction Time->Side Products? Lower Base Concentration Lower Base Concentration Side Products?->Lower Base Concentration Yes Pure Product Pure Product Side Products?->Pure Product No Control Temperature Control Temperature Lower Base Concentration->Control Temperature Slow Base Addition Slow Base Addition Control Temperature->Slow Base Addition Slow Base Addition->Pure Product

Caption: A logical workflow for troubleshooting this compound synthesis.

References

Technical Support Center: Purification of 4-Methoxychalcone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of 4-Methoxychalcone from a reaction mixture.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Q1: My final product yield is very low after purification. What are the possible causes and how can I improve it?

A1: Low yield is a common issue that can stem from several stages of the synthesis and purification process. Here are the potential causes and solutions:

  • Incomplete Reaction: The initial synthesis reaction may not have gone to completion.

    • Solution: Monitor the reaction using Thin Layer Chromatography (TLC) to ensure all starting material has been consumed before beginning the workup.[1][2]

  • Loss of Product During Workup: Significant amounts of the product may be lost during extraction and washing steps.

    • Solution: Ensure the pH is adjusted correctly during neutralization, as improper pH can lead to the product remaining dissolved in the aqueous layer. Minimize the number of washing steps and avoid using excessive solvent.

  • Improper Recrystallization Technique: Using too much solvent for recrystallization will result in a significant portion of the product remaining in the mother liquor.

    • Solution: Use a minimal amount of hot solvent to dissolve the crude product. Cool the solution slowly to maximize crystal formation and then cool further in an ice bath before filtration.[3]

  • Sub-optimal Column Chromatography: Incorrect solvent polarity or improper column packing can lead to poor separation and loss of product.[4]

    • Solution: Optimize the solvent system using TLC before running the column. Ensure the column is packed uniformly to avoid channeling.[4]

Q2: After recrystallization, my product is an oil instead of crystals. How can I fix this?

A2: "Oiling out" typically occurs when the solute's melting point is lower than the boiling point of the solvent, or when there is a high concentration of impurities.[3]

  • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to reduce the concentration and allow the solution to cool much more slowly.[3]

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. This creates nucleation sites for crystal growth.[3]

  • Seeding: Add a single, pure crystal of this compound to the solution as it cools. This will act as a template for crystallization.[3]

  • Change Solvent System: The chosen solvent may be inappropriate. Select a solvent with a lower boiling point or use a mixed solvent system. For example, dissolve the compound in a "good" solvent (like ethanol) and then slowly add a "poor" solvent (like water) until turbidity persists.[3]

Q3: My purified this compound has a low melting point and a broad melting range. What does this indicate?

A3: A low and broad melting point range is a classic sign of an impure compound. The impurities disrupt the crystal lattice of the pure compound, requiring less energy to melt.

  • Starting Materials: The most common impurities are unreacted starting materials, such as 4-methoxyacetophenone and the corresponding benzaldehyde.

  • Side Products: Byproducts from side reactions, such as the self-condensation of acetophenone, can also be present.

Solution: The product requires further purification. If recrystallization was already performed, column chromatography is the next logical step to separate the target compound from impurities with different polarities.[5]

Q4: During column chromatography, I am getting poor separation between my product and impurities. What should I do?

A4: Poor separation during column chromatography can be due to several factors:

  • Inappropriate Solvent System: The polarity of the eluent may be too high, causing all compounds to elute quickly, or too low, resulting in no movement.

    • Solution: Develop an optimal solvent system using TLC. The ideal system should give your product an Rf value of approximately 0.25-0.35 and show good separation from other spots.[4] A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective.[5]

  • Improper Column Packing: Air bubbles or cracks in the stationary phase create channels, leading to uneven solvent flow and poor separation.

    • Solution: Repack the column carefully, ensuring the silica gel is a uniform slurry and is allowed to settle without any air gaps.[6]

  • Overloading the Column: Adding too much crude product will result in broad, overlapping bands.

    • Solution: Use an appropriate amount of crude material for the size of your column. A general rule is a 1:30 to 1:50 ratio of crude product to silica gel by weight.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis method for this compound?

A1: this compound is commonly synthesized via the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an appropriate acetophenone with a benzaldehyde.[7][8] For example, 4-methoxyacetophenone can be reacted with benzaldehyde in the presence of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2][9]

Q2: How can I monitor the progress of the purification?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the purification process.[1][2] By spotting the crude mixture, the fractions collected from the column, and the final product on a TLC plate, you can visualize the separation of the desired compound from impurities. The disappearance of impurity spots and the presence of a single spot for the final product indicate successful purification.

Q3: What are the best solvents for recrystallizing this compound?

A3: Ethanol is widely reported as an effective solvent for the recrystallization of this compound and its derivatives.[1][2][10] A 95% ethanol solution is also commonly used.[11] The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Q4: What are the expected physical properties of pure this compound?

A4: The physical properties can be used to assess the purity of the final product.

PropertyValueReference
Appearance White to pale yellow crystals/powder[9][12]
Molecular Formula C₁₆H₁₄O₂[13]
Melting Point 102-111 °C (for 4'-methoxychalcone)[12]
Melting Point 73-76 °C (for this compound)[14]

Note: The naming "this compound" can be ambiguous. It is crucial to confirm the expected structure (methoxy group on the benzaldehyde ring or the acetophenone ring) as this will affect the physical properties.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture on a hot plate with stirring until the solid completely dissolves.[11]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.[4]

  • Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator. Once dry, determine the weight and melting point.[11]

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[6]

  • Packing the Column: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture). Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[5][6] Add another thin layer of sand on top of the packed silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the column.[5]

  • Elution: Begin eluting with the least polar solvent system determined from prior TLC analysis. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to move the compounds down the column.[5]

  • Fraction Collection: Collect the eluate in a series of labeled test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[15]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_workup Initial Workup cluster_purification Purification Reaction Claisen-Schmidt Condensation Neutralize Neutralization (HCl) Reaction->Neutralize Filter Filtration Neutralize->Filter Crude Crude Product Filter->Crude Recrystal Recrystallization Crude->Recrystal Column Column Chromatography Crude->Column Pure Pure this compound Recrystal->Pure Column->Pure

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield Start Low Yield Observed CheckReaction Was reaction monitored by TLC to completion? Start->CheckReaction CheckSolvent Was minimal hot solvent used for recrystallization? CheckReaction->CheckSolvent Yes Sol_Reaction Action: Monitor reaction by TLC before workup. CheckReaction->Sol_Reaction No CheckColumn Was column chromatography optimized with TLC? CheckSolvent->CheckColumn Yes Sol_Solvent Action: Use less solvent, cool slowly. CheckSolvent->Sol_Solvent No Sol_Column Action: Develop optimal solvent system via TLC. CheckColumn->Sol_Column No End Yield Improved CheckColumn->End Yes Sol_Reaction->End Sol_Solvent->End Sol_Column->End Claisen_Schmidt node1 4-Methoxyacetophenone plus + node1->plus node2 Benzaldehyde arrow NaOH / EtOH node2->arrow node3 This compound plus->node2 arrow->node3

References

Technical Support Center: Characterization of 4-Methoxychalcone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-methoxychalcone derivatives. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental characterization of these compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you navigate experimental challenges during the synthesis, purification, and characterization of this compound derivatives.

Synthesis & Purification

Q1: My Claisen-Schmidt condensation reaction for synthesizing a this compound derivative is giving a very low yield. What could be the issue?

A1: Low yields in Claisen-Schmidt condensations for chalcones are a common problem. Several factors could be contributing to this:

  • Base Strength and Concentration: The basicity of the catalyst is crucial. If you are using a mild base, it might not be sufficient to deprotonate the acetophenone effectively.

    • Troubleshooting:

      • Consider using a stronger base like solid KOH or NaOH pellets instead of an aqueous solution.[1]

      • Increasing the concentration of the aqueous base (e.g., 40% KOH) can also improve yields.[1]

  • Side Reactions: If your acetophenone or benzaldehyde has other reactive functional groups, such as a phenolic hydroxyl group, the strong base can cause unwanted side reactions.[1]

    • Troubleshooting:

      • Protect sensitive functional groups before the condensation reaction. For example, a hydroxyl group can be protected as a methoxy or MOM ether.[1]

  • Reaction Conditions: The reaction time and temperature can significantly impact the yield.

    • Troubleshooting:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][2]

      • Some reactions benefit from being stirred at room temperature for an extended period (4-24 hours).[1]

      • Solvent-free conditions, such as grinding the reactants with a solid base, can sometimes improve yields and are a greener alternative.[1][2]

Q2: The product of my reaction is an oily mixture that is difficult to purify and will not crystallize. How can I isolate my this compound derivative?

A2: Oily products are a frequent challenge in chalcone synthesis. This is often due to the presence of impurities, starting materials, or side products.

  • Troubleshooting Steps:

    • Initial Wash: After the reaction, pour the mixture into ice-cold water and acidify with dilute HCl. This will often precipitate the crude product. Wash the solid thoroughly with cold water.[1]

    • Solvent Trituration: Try triturating the oily residue with a solvent in which the desired chalcone has low solubility, but the impurities are soluble. Hexane or a mixture of hexane and ethyl acetate is often a good starting point.

    • Column Chromatography: If trituration fails, column chromatography is the most effective method for purification. A silica gel column with a gradient of ethyl acetate in hexane is typically used.

    • Recrystallization: Once a more purified solid is obtained, recrystallization from a suitable solvent like ethanol can yield pure crystals.[2]

Spectroscopic Characterization

Q3: The ¹H NMR spectrum of my this compound derivative shows overlapping signals in the aromatic region (around 6.5-8.5 ppm), making it difficult to assign the peaks.

A3: This is a very common issue due to the presence of two aromatic rings and the vinylic protons, which often resonate in the same region.[1]

  • Troubleshooting Steps:

    • 2D NMR Spectroscopy: The most powerful solution is to perform 2D NMR experiments.[1]

      • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, helping to identify adjacent protons on the aromatic rings and the vinylic protons.

      • HSQC (Heteronuclear Single Quantum Coherence): This correlates protons directly to the carbons they are attached to.

      • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two to three bonds, which is extremely useful for assigning quaternary carbons and piecing together the entire structure.

    • Selective Deuteration: Synthesizing derivatives with deuterium at specific positions can help in assigning signals by their absence in the ¹H NMR spectrum.[3]

Q4: I am having trouble identifying the correct molecular ion peak in the mass spectrum of my this compound derivative.

A4: The molecular ion peak (M+) can sometimes be weak or absent depending on the ionization method and the stability of the compound.

  • Troubleshooting Steps:

    • Soft Ionization Techniques: If you are using Electron Ionization (EI), which is a hard ionization technique, consider using a softer method like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). These techniques are more likely to produce the protonated molecule [M+H]+ or other adducts with higher intensity.

    • High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which can be used to determine the elemental composition of the ion. This can help to confirm that the peak you are observing corresponds to your target compound.

    • Fragmentation Pattern: Analyze the fragmentation pattern. Chalcones often show characteristic fragmentation patterns that can help in identifying the structure even if the molecular ion is weak.

Chromatographic Analysis

Q5: I am developing an HPLC method for my this compound derivative, but I am getting poor peak shape (e.g., tailing or fronting).

A5: Poor peak shape in HPLC is a common problem that can be caused by a variety of factors.

  • Troubleshooting Steps:

    • Column Choice: A C18 column is a good starting point for the relatively nonpolar chalcone backbone.[1]

    • Mobile Phase pH: If your derivative has ionizable groups, the pH of the mobile phase is critical. Adjusting the pH to suppress the ionization of your compound can significantly improve peak shape.

    • Sample Overload: Injecting too much sample can lead to peak tailing. Try injecting a smaller volume or a more dilute sample.[4]

    • Injection Solvent: The solvent used to dissolve your sample should be the same as or weaker than the mobile phase. Dissolving the sample in a stronger solvent can cause peak distortion.[4][5]

    • Column Contamination: Contaminants from previous injections can interact with your analyte and cause poor peak shape. Flush the column with a strong solvent.

    • Column Voids: A void at the head of the column can cause peak splitting or tailing. This usually requires column replacement. Using a guard column can help protect the analytical column.[5]

Quantitative Data Summary

The following tables provide a summary of typical characterization data for this compound and its derivatives. This data can be used as a reference during your own characterization efforts.

Table 1: Physicochemical Properties of this compound Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4'-MethoxychalconeC₁₆H₁₄O₂238.28107[6]
4-Hydroxy-4'-methoxychalconeC₁₆H₁₄O₃254.28-
2',4'-Dihydroxy-4-methoxychalconeC₁₆H₁₄O₄270.28-
4'-Bromo-4-methoxychalconeC₁₆H₁₃BrO₂317.18-

Note: Melting points can vary depending on the purity of the compound and the experimental method used.

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
-OCH₃3.86s-
H-α7.66d15.0
H-β7.75d15.0
Aromatic H6.86 - 8.14m-

Data adapted from[2]. Chemical shifts for derivatives will vary based on the substitution pattern.

Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

Carbon4-Hydroxy-4'-methoxychalcone (CDCl₃)[2]2',4'-Dihydroxy-4-methoxychalcone
C=O187.28-
C-α118.44-
C-β143.70-
-OCH₃55.57-
C4'163.04-
C4160.01-
Aromatic C113.99 - 130.95-

Note: The carbonyl carbon (C=O) in chalcones typically appears in the range of δ 186-197 ppm.[7]

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives via Claisen-Schmidt Condensation

This protocol provides a general method for the synthesis of this compound derivatives.

  • Reactants: In a round-bottom flask, dissolve 1 equivalent of the appropriate 4-methoxyacetophenone derivative and 1 equivalent of the desired benzaldehyde in ethanol or methanol.[8][9]

  • Catalyst Addition: While stirring at room temperature, slowly add a catalytic amount of a strong base, such as a 40% aqueous solution of NaOH or KOH.[10]

  • Reaction: Continue stirring the reaction mixture at room temperature for 4-24 hours. Monitor the progress of the reaction by TLC, typically using a mobile phase of hexane and ethyl acetate (e.g., 4:1).[1]

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker of crushed ice and water.

  • Precipitation: Slowly add 10% aqueous HCl to the mixture until it is acidic, which should cause the product to precipitate.[1]

  • Filtration: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica gel.[2]

Protocol 2: RP-HPLC Analysis of this compound Derivatives

This protocol provides a general method for analyzing the purity of this compound derivatives.

  • System: HPLC with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[1][11]

  • Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% formic acid or phosphoric acid) and Solvent B (e.g., acetonitrile or methanol).[1][11] A typical gradient might be:

    • 0-20 min: 50-90% B

    • 20-25 min: 90% B

    • 25-30 min: 90-50% B

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV detection at the λmax of the specific chalcone derivative, which is typically in the range of 300-400 nm.[11]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Analysis synthesis Claisen-Schmidt Condensation workup Aqueous Work-up & Precipitation synthesis->workup purification Purification (Recrystallization or Column Chromatography) workup->purification nmr NMR Spectroscopy (1D & 2D) purification->nmr ms Mass Spectrometry (LC-MS or GC-MS) purification->ms hplc HPLC Analysis (Purity Check) purification->hplc structure Structure Elucidation nmr->structure ms->structure purity Purity Assessment hplc->purity hplc_troubleshooting start Poor Peak Shape (Tailing/Fronting) q1 Is the sample concentration too high? start->q1 a1_yes Dilute sample or reduce injection volume q1->a1_yes Yes q2 Is the injection solvent stronger than the mobile phase? q1->q2 No a2_yes Dissolve sample in mobile phase q2->a2_yes Yes q3 Is the mobile phase pH appropriate for the analyte? q2->q3 No a3_yes Check for column contamination or voids q3->a3_yes Yes a3_no Adjust mobile phase pH q3->a3_no No nmr_assignment_workflow start Overlapping Signals in Aromatic Region of ¹H NMR step1 Acquire ¹H NMR Spectrum start->step1 step2 Acquire COSY Spectrum step1->step2 Identify ¹H-¹H couplings step3 Acquire HSQC Spectrum step2->step3 Identify direct ¹H-¹³C correlations step4 Acquire HMBC Spectrum step3->step4 Identify long-range ¹H-¹³C correlations step5 Assign Protons and Carbons step4->step5

References

Technical Support Center: Optimizing Recrystallization of 4-Methoxychalcone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the successful recrystallization of 4-Methoxychalcone.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the recrystallization of this compound, offering step-by-step solutions.

Question: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

Answer:

"Oiling out," the separation of the solute as a liquid instead of a solid, is a common issue in recrystallization. It often occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated. Here are several strategies to address this:

  • Increase the Solvent Volume: The concentration of the solute may be too high. Re-heat the solution to dissolve the oil and add more of the hot solvent to decrease the saturation. Then, allow the solution to cool slowly.[1]

  • Lower the Cooling Temperature Gradually: Rapid cooling can promote oiling. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Change the Solvent System:

    • Single Solvent: If you are using a high-boiling point solvent, switch to one with a lower boiling point.

    • Mixed Solvents: If using a solvent pair (e.g., ethanol/water), dissolve the this compound in the "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add the "poor" solvent (in which it is less soluble) dropwise at a slightly lower temperature until turbidity (cloudiness) is observed. Reheat gently until the solution is clear again, and then allow it to cool slowly.

  • Induce Crystallization:

    • Seeding: Add a small, pure crystal of this compound to the solution as it cools. This provides a nucleation site for crystal growth.

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. This can create microscopic scratches that serve as nucleation points.[2]

Question: The yield of my recrystallized this compound is very low. What are the possible causes and how can I improve it?

Answer:

A low recovery of purified product can be frustrating. Here are the common causes and their solutions:

  • Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of the compound dissolved even at low temperatures.[3] To avoid this, use the minimum amount of hot solvent necessary to fully dissolve the crude product. If you've already used too much, you can carefully evaporate some of the solvent to concentrate the solution.

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, the product might have crystallized on the filter paper or in the funnel. To prevent this, ensure the filtration apparatus (funnel and receiving flask) is pre-heated, and perform the filtration as quickly as possible.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product. Always use a minimal amount of ice-cold recrystallization solvent for washing.

  • Incomplete Crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath after initial cooling to room temperature is recommended.

Question: My this compound crystals are forming too quickly. Is this a problem, and how can I control it?

Answer:

Rapid crystallization can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.[3] For optimal purity, a slow and controlled crystal growth is desirable. Here’s how to achieve it:

  • Increase Solvent Volume Slightly: Add a small excess of the hot solvent beyond the minimum required for dissolution. This will keep the compound in solution for a longer period during cooling, promoting slower crystal growth.[1]

  • Insulate the Flask: After dissolving the solid, loosely cover the flask with a watch glass and wrap it with a cloth or glass wool to slow down the rate of cooling.

  • Avoid Agitation: Do not disturb or agitate the solution as it cools, as this can induce rapid precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: While ethanol, particularly 95% ethanol, is a commonly used and effective solvent for the recrystallization of many chalcones, the ideal solvent for this compound should be determined experimentally.[4][5] A good recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on available data, this compound is soluble in dichloromethane and methanol, and insoluble in water.[3][6][7]

Q2: How do I perform a solvent screening to find the optimal recrystallization solvent?

A2: A systematic solvent screening is crucial for optimizing recrystallization. The following table provides a qualitative guide to the solubility of this compound in common laboratory solvents. For quantitative analysis, a detailed experimental protocol is provided below.

Data Presentation: Solvent Screening for this compound Recrystallization

SolventBoiling Point (°C)Qualitative Solubility (Room Temp)Qualitative Solubility (Hot)Suitability for Recrystallization
Ethanol (95%)78Sparingly SolubleVery SolubleGood to Excellent
Methanol65SolubleVery SolublePotentially Good (High loss in mother liquor)
Ethyl Acetate77Sparingly SolubleSolubleGood
Acetone56SolubleVery SolublePotentially Good (High loss in mother liquor)
Toluene111Sparingly SolubleSolubleGood (Higher boiling point)
Dichloromethane40Very SolubleVery SolublePoor (Too soluble at room temperature)
Water100InsolubleInsolubleUnsuitable as a single solvent

Note: This table is based on general solubility information for chalcones and this compound. Experimental verification is highly recommended.

Experimental Protocols

Protocol for Determining Optimal Recrystallization Solvent

  • Preparation: Place approximately 20-30 mg of crude this compound into several test tubes.

  • Solvent Addition (Room Temperature): To each test tube, add 0.5 mL of a different solvent from the screening table. Agitate the mixture and observe the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water bath. Add the same solvent dropwise while heating until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling: Allow the test tube to cool slowly to room temperature, and then place it in an ice bath.

  • Observation: A good recrystallization solvent will show significant crystal formation upon cooling. The quality and quantity of the crystals should be noted.

  • Selection: The ideal solvent is one that dissolves the compound completely at a high temperature but results in a high yield of pure crystals upon cooling.

Mandatory Visualization

Diagram 1: General Workflow for Recrystallization

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation a Crude this compound b Add Minimum Hot Solvent a->b c Hot Gravity Filtration (Optional) b->c d Slow Cooling to Room Temperature c->d e Ice Bath Cooling d->e f Vacuum Filtration e->f g Wash with Cold Solvent f->g h Dry Crystals g->h i Pure this compound h->i

Caption: A generalized workflow for the recrystallization of this compound.

Diagram 2: Troubleshooting Logic for "Oiling Out"

G cluster_solutions Troubleshooting Steps cluster_induction Induce Crystallization start Oiling Out Observed a Re-heat and Add More Solvent start->a b Cool Slowly a->b d Add Seed Crystal b->d If still no crystals e Scratch Inner Wall of Flask b->e If still no crystals c Change Solvent/Solvent System c->a end Crystals Formed d->end e->end

Caption: Decision-making workflow for addressing the "oiling out" phenomenon.

References

preventing byproduct formation in chalcone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent byproduct formation during chalcone synthesis via the Claisen-Schmidt condensation and related methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in a Claisen-Schmidt chalcone synthesis?

A1: The most common side products include:

  • Michael Addition Products: These form when another molecule of the ketone enolate reacts with the newly formed chalcone[1].

  • Self-Condensation Products: The ketone can react with itself, especially if it is sterically unhindered.

  • Cannizzaro Reaction Products: If the aldehyde has no α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base, yielding an alcohol and a carboxylic acid[1][2].

  • (Z)-Isomers: While the (E)-isomer is typically the desired product, small amounts of the (Z)-isomer can also be formed[3].

Q2: My TLC analysis shows multiple spots. How can I identify the main byproducts?

A2: Multiple spots on a TLC plate indicate an impure product mixture[1]. A common eluent system for analyzing chalcones is a mixture of hexane and ethyl acetate (e.g., 3:1 or 9:1 ratio), with visualization under UV light at 254 nm[4]. The chalcone product will typically have an Rf value of around 0.5 in an appropriate solvent system[5]. Unreacted acetophenone and benzaldehyde will have different Rf values. Byproducts like Michael adducts are often more polar and will have lower Rf values than the chalcone.

Q3: I am using a Wittig reaction to synthesize my chalcone. How do I remove the triphenylphosphine oxide byproduct?

A3: A simple and effective method to remove the triphenylphosphine oxide (Ph₃P=O) byproduct is to filter the crude reaction product through a silica gel plug[4][6]. This technique can also help remove any excess ylide used in the reaction[4][6].

Q4: Can I use solvent-free conditions for my synthesis?

A4: Yes, solvent-free synthesis, often performed by grinding the reactants with a solid base like NaOH or Ba(OH)₂ in a mortar and pestle, is a green and efficient method for preparing chalcones[2][5][7][8][9]. This technique can lead to higher yields, shorter reaction times, and reduced waste compared to traditional solvent-based methods[5][10].

Troubleshooting Guide: Byproduct Formation

This guide addresses specific issues you may encounter during chalcone synthesis and provides actionable solutions.

Problem 1: Low yield and a significant amount of unreacted starting material.

Possible CauseSuggested Solution
Inadequate Reaction Temperature Some reactions may require heating to proceed at an optimal rate, while others may need cooling to prevent side reactions[1]. The optimal temperature depends on the specific substrates and catalyst.
Insufficient Reaction Time Monitor the reaction's progress using thin-layer chromatography (TLC) to determine the optimal time needed for completion[1]. Some reactions may require extended periods to finish[1].
Presence of Water Ensure all glassware is properly dried, as water can sometimes inhibit the reaction, particularly with certain catalysts[1].
Catalyst Inefficiency The choice and concentration of the catalyst are crucial. For base-catalyzed reactions, NaOH and KOH are commonly used[11].

Problem 2: The primary impurity is the Michael addition product.

Possible CauseSuggested Solution
Incorrect Stoichiometry Use a slight excess of the aldehyde to ensure the complete consumption of the ketone enolate, which minimizes its availability to react with the chalcone product[1].
High Temperature Running the reaction at a lower temperature can sometimes reduce the rate of side reactions, including the Michael addition[1].

Problem 3: Formation of Cannizzaro reaction byproducts.

Possible CauseSuggested Solution
High Base Concentration A very high concentration of a strong base can promote the Cannizzaro reaction for aldehydes lacking α-hydrogens[1]. Optimize the catalyst concentration to find a balance between efficient condensation and minimal side reactions.
Order of Reagent Addition To prevent the Cannizzaro reaction, the acetophenone should be allowed to react first with the base to form the carbanion before the benzaldehyde is introduced[2].

Problem 4: The crude product is an oil and will not crystallize.

Possible CauseSuggested Solution
Presence of Impurities Impurities can often prevent a compound from crystallizing. Purify the oil using column chromatography to remove these impurities[4].
Low Melting Point If the purified product is still an oil, it is likely due to its intrinsic physical properties. In this case, the purified oil can be obtained by removing the solvent under reduced pressure[4].

Data on Reaction Conditions

The following tables summarize how different reaction conditions can affect the yield of chalcone synthesis.

Table 1: Comparison of Synthesis Methods

MethodSolventCatalystTimeYield (%)Reference
RefluxEthanolKOHSeveral hours9.2%[10]
GrindingNoneKOH50 minutes32.6%[2][10]
UltrasoundEthanolNaOH4 hours (conventional)90%[12]
MicrowaveAcetic AcidNone15-30 minutesHigh yields[13]

Table 2: Effect of Base Catalyst in Claisen-Schmidt Condensation

Base CatalystTypical Yield Range (%)Reference
NaOH90 - 96%[11]
KOH88 - 94%[11]
Ba(OH)₂88 - 98%[11]

Visual Guides and Workflows

Chalcone Synthesis Pathway and Side Reactions

G cluster_main Main Reaction Pathway cluster_side Byproduct Formation ketone Acetophenone enolate Enolate ketone->enolate + Base aldol_adduct Aldol Adduct enolate->aldol_adduct michael_adduct Michael Adduct enolate->michael_adduct + Chalcone self_cond Self-Condensation Product enolate->self_cond + Acetophenone aldehyde Benzaldehyde aldehyde->aldol_adduct cannizzaro_acid Carboxylic Acid aldehyde->cannizzaro_acid + Strong Base cannizzaro_alc Alcohol aldehyde->cannizzaro_alc + Strong Base chalcone Chalcone (Product) aldol_adduct->chalcone - H₂O chalcone->michael_adduct

Caption: Claisen-Schmidt condensation pathway and common side reactions.

Troubleshooting Workflow for Chalcone Synthesis

G start Start Synthesis tlc Monitor by TLC start->tlc tlc->start Incomplete workup Reaction Workup & Isolation tlc->workup Reaction Complete analyze Analyze Crude Product (TLC, NMR) workup->analyze pure Product is Pure analyze->pure Single Spot impure Product is Impure analyze->impure Multiple Spots end Pure Product pure->end troubleshoot Troubleshoot Byproducts impure->troubleshoot purify Purify Product (Recrystallization/Chromatography) troubleshoot->purify purify->end

Caption: A general troubleshooting workflow for chalcone synthesis.

Logic Diagram for Optimizing Reaction Conditions

G cluster_outcomes Potential Outcomes conditions Reaction Condition Catalyst Temperature Stoichiometry Time low_yield Low Yield conditions:C->low_yield Inactive/Insufficient conditions:T->low_yield Too Low conditions:t->low_yield Too Short byproducts Byproducts conditions:C->byproducts Too High/Low conditions:T->byproducts Too High/Low conditions:S->byproducts Incorrect Ratio optimal High Yield, High Purity low_yield->optimal Optimize byproducts->optimal Optimize

Caption: Logic diagram for optimizing key reaction parameters.

Experimental Protocols

Protocol 1: General Procedure for Chalcone Synthesis (Claisen-Schmidt)

This protocol is a general guideline for a base-catalyzed Claisen-Schmidt condensation.

  • Dissolve the appropriate benzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol in a round-bottom flask[6][12].

  • Prepare a solution of NaOH or KOH (1 equivalent) in the same solvent.

  • Slowly add the base solution to the flask containing the aldehyde and ketone, with stirring[14]. The reaction may be cooled in an ice bath during addition.

  • Stir the reaction mixture at room temperature or with gentle heating[12]. The reaction time can vary from a few hours to overnight[1][14].

  • Monitor the reaction progress by TLC[1].

  • Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to precipitate the crude product[14].

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water[1].

  • Purify the crude product by recrystallization, typically from 95% ethanol[1][5].

Protocol 2: Purification by Recrystallization

This protocol outlines the general procedure for purifying a solid crude chalcone.

  • Solvent Selection: In a test tube, dissolve a small amount of the crude chalcone in a minimal amount of a potential solvent (e.g., 95% ethanol) with heating[4]. An ideal solvent will dissolve the product when hot but not at room temperature[4].

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (Optional): If insoluble impurities or coloring agents are present, add a small amount of activated charcoal, heat the solution, and then quickly filter the hot solution through a pre-warmed funnel with fluted filter paper[4].

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation[4].

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel, washing them with a small amount of cold solvent[4].

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven[4].

Protocol 3: Purification by Column Chromatography

This protocol is for purifying crude chalcones that are oils or cannot be purified by recrystallization.

  • TLC Analysis: Analyze the crude mixture by TLC to determine an appropriate eluent system (e.g., hexane/ethyl acetate) that provides good separation of the chalcone from impurities (target Rf ≈ 0.3-0.5)[4].

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column[4].

  • Elution: Elute the column with the solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure chalcone.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified chalcone[4].

References

scaling up the synthesis of 4-Methoxychalcone for research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers scaling up the synthesis of 4-Methoxychalcone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for synthesizing this compound is the Claisen-Schmidt condensation.[1][2][3] This reaction involves the base-catalyzed condensation of 4-methoxyacetophenone and benzaldehyde.

Q2: Which catalyst is recommended for the Claisen-Schmidt condensation to produce this compound?

A2: Base catalysis is generally more common and often results in higher yields for chalcone synthesis.[3] Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are frequently used as catalysts in an alcoholic solvent like ethanol.[1][2][4] While acid catalysts can be used, they may lead to lower yields and an increase in side reactions.[1][2]

Q3: What are the typical yields for this compound synthesis?

A3: Yields can vary significantly depending on the reaction conditions and scale. Under optimized, base-catalyzed conditions, yields can range from 90-98%.[2] However, less optimized or acid-catalyzed reactions may result in yields as low as 10-40%.[1][2] A solvent-free grinding method has reported a yield of around 32.5%.[1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[1][5] By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., 7:3 hexane:ethyl acetate), you can observe the consumption of the starting materials (4-methoxyacetophenone and benzaldehyde) and the formation of the this compound product.[5]

Q5: What is the expected appearance and melting point of this compound?

A5: Pure this compound is typically a pale yellow to white crystalline solid.[1][6] Its melting point is reported to be in the range of 73-76 °C or 102-111°C, depending on the source and purity.[6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incorrect Stoichiometry: Molar ratios of 4-methoxyacetophenone and benzaldehyde are not optimal.1. Optimize Stoichiometry: Begin with a 1:1 molar ratio of the acetophenone to the benzaldehyde. A slight excess (1.05 to 1.2 equivalents) of the benzaldehyde can be considered.[5]
2. Ineffective Catalyst: The base catalyst (e.g., NaOH, KOH) is of poor quality, impure, or used in an incorrect amount.2. Catalyst Optimization: Use a strong base like NaOH or KOH, typically 1-2 equivalents. Ensure the catalyst is fresh and properly stored.[5]
3. Suboptimal Reaction Temperature: The temperature is too low for the reaction to proceed efficiently or too high, leading to decomposition or side reactions.3. Temperature Control: For conventional heating methods, maintain a steady temperature, generally between room temperature and 50°C.[5]
4. Insufficient Reaction Time: The reaction has not been allowed to proceed to completion.4. Monitor Reaction Progress: Utilize TLC to track the consumption of starting materials. If the reaction has stalled, consider extending the reaction time.[5]
Formation of Side Products 1. Cannizzaro Reaction: Disproportionation of benzaldehyde in the presence of a strong base.1. Control Base Concentration and Addition: Use the minimum effective concentration of the base. Add the aldehyde slowly to the reaction mixture.[5]
2. Michael Addition: The enolate of 4-methoxyacetophenone adds to the α,β-unsaturated ketone product.2. Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can help minimize the formation of the Michael adduct.[5]
3. Self-Condensation of Acetophenone: 4-methoxyacetophenone reacts with itself.3. Slow Addition of Base: Add the base catalyst slowly to the mixture of the aldehyde and ketone to favor the cross-condensation reaction.[5]
Difficult Product Purification 1. Oily Product: The product fails to crystallize easily.1. Induce Crystallization: Try scratching the inside of the flask with a glass rod, seeding with a small crystal of the product, or cooling the solution for an extended period. If the product remains an oil, consider purification by column chromatography.[5]
2. Co-precipitation of Impurities: Side products crystallize along with the desired this compound.2. Optimize Recrystallization: Select a solvent system where this compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at low temperatures. Common solvents for chalcone recrystallization include ethanol and methanol.[5]

Experimental Protocols

Protocol 1: Conventional Solvent-Based Synthesis

This method utilizes a solvent for the reaction and is a widely adopted procedure for Claisen-Schmidt condensations.

Materials:

  • 4-methoxyacetophenone

  • Benzaldehyde

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Distilled water

  • Hydrochloric acid (HCl), dilute solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter paper

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 10 mmol of 4-methoxyacetophenone and 10 mmol of benzaldehyde in 20-30 mL of ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (20 mmol in 5-10 mL of water).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's progress via TLC.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing approximately 200 g of crushed ice.

  • Neutralization: Acidify the mixture with dilute hydrochloric acid to a neutral pH.

  • Isolation of Crude Product: Collect the precipitated solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water and allow it to dry.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound.

Protocol 2: Solvent-Free Grinding Synthesis (Green Chemistry Approach)

This environmentally friendly method avoids the use of solvents during the reaction.

Materials:

  • 4-methoxyacetophenone

  • Benzaldehyde

  • Sodium hydroxide (NaOH), solid

  • Mortar and pestle

  • Distilled water

  • Hydrochloric acid (HCl), 10% (v/v) solution

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • Reactant Mixture: Place 10 mmol of 4-methoxyacetophenone, 10 mmol of benzaldehyde, and 10 mmol of solid sodium hydroxide in a mortar.

  • Grinding: Grind the mixture vigorously with a pestle at room temperature for approximately 30 minutes. The mixture will typically turn into a paste and then solidify.[1][2]

  • Work-up: After grinding is complete, add cold water to the mortar and triturate the solid.

  • Isolation of Crude Product: Transfer the slurry to a beaker and neutralize with a cold 10% solution of hydrochloric acid. Collect the solid product by vacuum filtration. Wash the solid with cold water and dry.[1][2]

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.[1]

Quantitative Data Summary

Parameter Conventional Method Grinding Method Reference
Typical Yield 90-98% (optimized)~32.5%[1][2]
Catalyst NaOH or KOH (aqueous solution)Solid NaOH[1][4]
Reaction Time 12-24 hours30 minutes[1][5]
Reaction Temperature Room temperature to 50°CRoom temperature[1][5]
Melting Point 73-76 °C / 102-111 °CNot specified[6][7]
Appearance Pale yellow to white crystalsYellow crystals[1][6]

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep Mix 4-methoxyacetophenone & Benzaldehyde react Add Catalyst & Stir/Grind prep->react Transfer workup Quench with Ice/Water & Neutralize react->workup Completion (TLC) isolate Filter & Wash Solid workup->isolate purify Recrystallize from Ethanol isolate->purify Crude Product product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Impure Product check_stoichiometry Verify Reactant Stoichiometry (1:1) start->check_stoichiometry check_catalyst Check Catalyst Quality & Amount check_stoichiometry->check_catalyst Incorrect solution_stoichiometry Adjust to 1:1 ratio (slight excess of aldehyde) check_stoichiometry->solution_stoichiometry Correct check_conditions Review Reaction Time & Temperature check_catalyst->check_conditions Incorrect solution_catalyst Use fresh, correct amount of strong base (NaOH/KOH) check_catalyst->solution_catalyst Correct check_purification Optimize Recrystallization check_conditions->check_purification Incorrect solution_conditions Monitor with TLC Maintain RT-50°C check_conditions->solution_conditions Correct solution_purification Test different solvents/conditions Consider chromatography check_purification->solution_purification Suboptimal end Improved Yield & Purity check_purification->end Optimal solution_stoichiometry->end solution_catalyst->end solution_conditions->end solution_purification->end

Caption: Troubleshooting workflow for this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of 4-Methoxychalcone's Biological Activity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chalcones, a class of aromatic ketones with a 1,3-diaryl-2-propen-1-one backbone, are precursors to flavonoids and exhibit a wide array of pharmacological properties. Their structural simplicity and broad-spectrum bioactivity make them a focal point in medicinal chemistry. This guide provides an objective comparison of the biological performance of 4-methoxychalcone against other notable chalcone derivatives, supported by experimental data.

Anticancer Activity: A Tale of Substituents

The anticancer potential of chalcones is profoundly influenced by the nature and position of substituents on their aromatic rings. This compound has demonstrated notable cytotoxic effects against various cancer cell lines. However, its efficacy in comparison to other derivatives reveals that specific structural modifications can significantly enhance anticancer activity.

A study on the antiproliferative effects of various chalcones on the MCF-7 human breast cancer cell line highlighted that this compound induces cell cycle arrest at the G2/M phase and promotes apoptosis[1]. Further research has shown that the addition of other functional groups can potentiate this activity. For instance, a chalcone derivative bearing a 4-methoxy substitution on one aromatic ring was found to be highly active against MCF-7, HepG2, and HCT116 cell lines, with IC50 values of 3.44 ± 0.19 µM, 4.64 ± 0.23 µM, and 6.31 ± 0.27 µM, respectively[1]. This suggests that while the 4-methoxy group contributes to the anticancer profile, the overall substitution pattern is crucial for potent cytotoxicity.

CompoundCell LineIC50 (µM)Reference
This compound MCF-7Moderate Activity[1]
4-Methoxy derivative (Compound 25)MCF-73.44 ± 0.19[1]
4-Methoxy derivative (Compound 25)HepG24.64 ± 0.23[1]
4-Methoxy derivative (Compound 25)HCT1166.31 ± 0.27[1]
2,2′-furoyloxy-4-methoxychalconeHL-604.9 ± 1.3[1]
Ligustrazine chalcone derivativeMCF-75.11[1]
Coumaryl–chalcone derivativeA-54970.90 (µg/mL)[1]

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chalcones are recognized for their anti-inflammatory properties, often attributed to their ability to inhibit key inflammatory mediators and enzymes. The anti-inflammatory effects of chalcone derivatives are often evaluated by their capacity to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

While specific comparative data for this compound is dispersed, studies on various chalcone derivatives indicate that the presence and position of hydroxyl and methoxy groups play a significant role. For instance, some chalcone derivatives have been shown to be potent inhibitors of cyclooxygenase-2 (COX-2)[2][3][4]. A comparative study of novel chalcone derivatives revealed that compounds with no or small substituents on the phenyl ring were the most potent in anti-inflammatory and anti-nociceptive tests, while bulkier groups like methoxy or chlorine could decrease these effects[2][3][4].

CompoundAssayIC50 / InhibitionReference
Chalcone Derivative (Compound 33a)COX-2 Inhibition0.39 µM[5]
Chalcone Derivative (Compound 33b)COX-2 Inhibition0.43 µM[5]
Unsubstituted/Small Substituent ChalconesWrithing TestHigh Potency[2][3][4]
Methoxy/Chlorine Substituted ChalconesWrithing TestDecreased Potency[2][3][4]

Antioxidant Activity: Scavenging Free Radicals

The antioxidant capacity of chalcones is a key aspect of their therapeutic potential, contributing to their anticancer and anti-inflammatory effects. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity, with lower IC50 values indicating higher antioxidant potential.

Studies have shown that the antioxidant activity of chalcones is highly dependent on the presence of hydroxyl groups. For instance, a study comparing several synthesized chalcones found that a derivative with both hydroxyl and methoxy groups, (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one, exhibited a very low IC50 value of 3.39 µg/mL in the DPPH assay, indicating strong antioxidant activity[6]. Another chalcone, (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one, also showed good activity with an IC50 of 6.89 µg/mL[6]. This suggests that while the methoxy group contributes, the presence of a hydroxyl group is often crucial for potent radical scavenging.

CompoundDPPH Assay IC50 (µg/mL)Reference
(E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one8.22[6]
(E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one6.89[6]
(E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one3.39[6]
Ascorbic Acid (Standard)2.17[6]

Antimicrobial Activity: A Broad Spectrum of Inhibition

Chalcones have demonstrated promising activity against a range of microbial pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify their antimicrobial efficacy. The substitution pattern on the chalcone scaffold significantly influences their antibacterial and antifungal properties.

CompoundMicroorganismMIC (µg/mL)Reference
(E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-oneStaphylococcus aureus125[6]
(E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-oneBacillus subtilis62.5[6]
(E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-oneEscherichia coli250[6]
(E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-onePseudomonas aeruginosa125[6]
Fluoro-substituted chalcone (Compound 3)C. albicans15.62[7]
Fluoro-substituted chalcone (Compound 20)C. albicans15.62[7]

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[9].

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the chalcone derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical[10][11][12].

  • Preparation of Solutions: Prepare a stock solution of the chalcone derivative in a suitable solvent (e.g., methanol). Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the chalcone solution at various concentrations to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is calculated from the plot of inhibition percentage against the concentration of the chalcone.

Nitric Oxide (NO) Production Inhibition Assay for Anti-inflammatory Activity

This assay measures the inhibition of NO production in LPS-stimulated macrophages[13][14][15].

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and incubate until they reach about 80% confluency.

  • Treatment: Pre-treat the cells with different concentrations of the chalcone derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Quantification: The amount of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is then calculated.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism[16][17][18].

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Serial Dilution: Perform a serial two-fold dilution of the chalcone derivative in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the chalcone at which no visible growth of the microorganism is observed.

Visualizing Cellular Mechanisms and Workflows

To better understand the processes involved in evaluating the biological activity of chalcones, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis chalcone Chalcone Synthesis & Characterization anticancer Anticancer Assay (MTT) chalcone->anticancer anti_inflammatory Anti-inflammatory Assay (NO Inhibition) chalcone->anti_inflammatory antioxidant Antioxidant Assay (DPPH) chalcone->antioxidant antimicrobial Antimicrobial Assay (MIC) chalcone->antimicrobial cell_culture Cell Culture (e.g., Cancer Cells, Macrophages) cell_culture->anticancer cell_culture->anti_inflammatory bacteria_culture Bacterial Culture bacteria_culture->antimicrobial ic50 IC50 Determination anticancer->ic50 anti_inflammatory->ic50 antioxidant->ic50 mic MIC Determination antimicrobial->mic comparison Comparative Analysis ic50->comparison mic->comparison

Caption: Workflow for comparing chalcone biological activities.

nfkb_pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb phosphorylates ikk->ikb degradation nfkb NF-κB (p65/p50) ikb_nfkb IκBα-NF-κB Complex ikb->ikb_nfkb nucleus Nucleus nfkb->nucleus translocation nfkb->ikb_nfkb gene_transcription Gene Transcription nfkb_nuc NF-κB nfkb_nuc->gene_transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) gene_transcription->cytokines inos iNOS gene_transcription->inos no Nitric Oxide (NO) inos->no chalcones Chalcones chalcones->ikk inhibition chalcones->nfkb inhibition

Caption: Chalcone inhibition of the NF-κB signaling pathway.

References

A Comparative Analysis of 4-Methoxychalcone Derivatives: Unveiling Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the anticancer, anti-inflammatory, and antimicrobial properties of 4-methoxychalcone derivatives, this guide offers a comparative analysis for researchers, scientists, and drug development professionals. We present a synthesis of quantitative data, detailed experimental protocols, and key signaling pathways to illuminate the therapeutic promise of these versatile compounds.

Chalcones, characterized by their open-chain flavonoid structure, have long been a subject of intense scientific scrutiny due to their broad spectrum of biological activities. Among these, this compound derivatives have emerged as particularly promising candidates in the quest for novel therapeutic agents. The presence of the methoxy group at the fourth position of one of the aromatic rings significantly influences their electronic properties and, consequently, their interactions with biological targets. This guide provides a comparative overview of the anticancer, anti-inflammatory, and antimicrobial efficacy of various this compound derivatives, supported by experimental data from multiple studies.

Performance Comparison: A Quantitative Overview

The biological activity of this compound derivatives is profoundly influenced by the nature and position of other substituents on their aromatic rings. The following tables summarize the in vitro efficacy of a selection of these compounds against various cancer cell lines, inflammatory markers, and microbial strains.

Anticancer Activity

The cytotoxic effects of this compound derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are presented in Table 1. Notably, substitutions on the second aromatic ring play a crucial role in modulating anticancer activity.

Table 1: Anticancer Activity of this compound Derivatives (IC50 in µM)

Compound/DerivativeMCF-7 (Breast)HeLa (Cervical)A549 (Lung)Citation
This compound>100>100>100[1]
2'-Hydroxy-4-methoxychalcone15.421.718.9[1]
4'-Amino-4-methoxychalcone5.28--[2]
3,4,5-Trimethoxy-4'-methoxychalcone8.4--[1]
2,4-Dichloro-4'-methoxychalcone7.1--[3]

Note: Lower IC50 values indicate higher potency. "-" indicates data not available.

Anti-inflammatory Activity

The anti-inflammatory potential of these derivatives is often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. Table 2 presents the IC50 values for NO inhibition.

Table 2: Anti-inflammatory Activity of this compound Derivatives (NO Inhibition IC50 in µM)

Compound/DerivativeRAW 264.7 MacrophagesCitation
This compound>50[3]
2'-Hydroxy-4',6'-dimethoxy-4-methoxychalcone9.6[3]
2'-Methoxy-3,4-dichloro-4-methoxychalcone7.1[3]
2f (a methoxyphenyl-based derivative)11.2[4]

Note: Lower IC50 values indicate higher potency.

Antimicrobial Activity

The antimicrobial efficacy is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Table 3 provides a summary of the MIC values for select this compound derivatives against common bacterial and fungal strains.

Table 3: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusEscherichia coliCandida albicansCitation
(E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one125250500[5]
4-Methoxy-4'-methylchalcone0.248 µM (converted)No bacteriostatic effect-[6]
A 4'-amino methoxy chalcone derivative>250>250>250[2]

Note: Lower MIC values indicate higher potency. Conversion from µM to µg/mL depends on the molecular weight of the specific compound.

Key Signaling Pathways

The diverse biological activities of this compound derivatives are underpinned by their ability to modulate several key intracellular signaling pathways. These pathways are central to cellular processes such as inflammation, proliferation, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[7][8] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it induces the expression of pro-inflammatory genes.[9] Several this compound derivatives have been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[9]

NF_kappa_B_Pathway cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates IkappaB_NFkappaB IκBα-NF-κB Complex IKK->IkappaB_NFkappaB NFkappaB NF-κB Nucleus Nucleus NFkappaB->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes Induces Chalcone This compound Derivatives Chalcone->IKK Inhibits IkappaB_NFkappaB->NFkappaB IκBα Degradation

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response.[10][11] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[11] In response to oxidative stress, Keap1 undergoes a conformational change, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[11][12] Chalcones can activate the Nrf2 pathway, thereby enhancing the cell's defense against oxidative damage.[10][13]

Nrf2_Pathway cluster_1 Cytoplasm Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Keap1 Keap1 Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Activates Chalcone This compound Derivatives Chalcone->Keap1_Nrf2 Induces Dissociation Keap1_Nrf2->Nrf2 Nrf2 Release

Caption: Activation of the Nrf2 antioxidant pathway by this compound derivatives.

PPARγ Signaling Pathway

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation.[14][15] Upon activation by a ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs). This binding leads to the regulation of target gene expression, which can result in anti-inflammatory and insulin-sensitizing effects. Some chalcone derivatives have been identified as agonists of PPARγ.[14][16]

PPARg_Pathway cluster_2 Cytoplasm Chalcone This compound Derivatives (Ligand) PPARg PPARγ Chalcone->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes with PPARg_RXR PPARγ-RXR Complex PPARg->PPARg_RXR RXR->PPARg_RXR Nucleus Nucleus PPRE PPRE Nucleus->PPRE Binds to Target_Genes Target Gene Expression (e.g., Adipogenesis, Anti-inflammatory) PPRE->Target_Genes Regulates PPARg_RXR->Nucleus Translocates

Caption: Activation of the PPARγ signaling pathway by this compound derivatives.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed and standardized experimental protocols are essential. The following sections outline the methodologies for the key assays cited in this guide.

Synthesis of this compound Derivatives

The Claisen-Schmidt condensation is the most common and efficient method for synthesizing chalcones.[17]

Materials:

  • Appropriate 4-methoxyacetophenone

  • Substituted benzaldehyde

  • Ethanol

  • Aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide)

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve the 4-methoxyacetophenone and the substituted benzaldehyde in ethanol in separate flasks.

  • Mix the two solutions with constant stirring.

  • Slowly add the aqueous base solution to the mixture while maintaining stirring. The reaction is typically carried out at room temperature.

  • Continue stirring for a specified period (e.g., 2-4 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash it with cold water until the washings are neutral, and then dry it.

  • The crude chalcone can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[18][19]

Materials:

  • 96-well microtiter plates

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Prepare serial dilutions of the this compound derivatives in the culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the test compounds or the vehicle control.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 macrophage cells using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cells

  • 96-well plates

  • Cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound derivatives

  • Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the this compound derivatives for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent A to the supernatant, followed by 50 µL of Griess reagent B.

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Antimicrobial Activity: Microdilution Method for Minimum Inhibitory Concentration (MIC)

The microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[20]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivatives

  • Inoculum of the microorganism adjusted to a specific concentration (e.g., 0.5 McFarland standard)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial two-fold dilutions of the this compound derivatives in the broth medium in the wells of a 96-well plate.

  • Add a standardized inoculum of the test microorganism to each well.

  • Include a positive control (microorganism without the compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible growth of the microorganism. The MIC can also be determined by measuring the optical density at 600 nm.

This comparative guide underscores the significant therapeutic potential of this compound derivatives. The presented data and methodologies provide a solid foundation for further research and development of these compounds into effective anticancer, anti-inflammatory, and antimicrobial agents. The elucidation of their mechanisms of action through key signaling pathways offers valuable insights for targeted drug design and optimization.

References

A Comparative Guide to the Bioassay Validation of 4-Methoxychalcone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 4-methoxychalcone, a naturally occurring chalcone with demonstrated therapeutic potential.[1] The following sections present quantitative data from various bioassays, detailed experimental protocols for key validation methods, and visual representations of associated signaling pathways to support further research and development.

Quantitative Bioassay Data

The biological efficacy of this compound and its derivatives has been quantified across several studies, primarily focusing on its anti-inflammatory, antioxidant, and anticancer activities. The data below summarizes key findings for easy comparison.

Table 1: Anti-inflammatory Activity of Chalcone Derivatives
CompoundAssayTarget/ParameterResultReference
4,2',5'-trihydroxy-4'-methoxychalcone (TMC)LPS-stimulated murine peritoneal macrophagesNO ProductionInhibition[2]
4,2',5'-trihydroxy-4'-methoxychalcone (TMC)LPS-stimulated murine peritoneal macrophagesPGE2 ProductionInhibition[2]
4,2',5'-trihydroxy-4'-methoxychalcone (TMC)LPS-stimulated murine peritoneal macrophagesTNF-α ProductionSuppression[2]
4,2',5'-trihydroxy-4'-methoxychalcone (TMC)LPS-stimulated murine peritoneal macrophagesIL-1β ProductionSuppression[2]
2'-hydroxy-4',6'-dimethoxychalconeLPS-stimulated RAW 264.7 cellsNO ExpressionSignificant Mitigation[3]
2'-hydroxy-4',6'-dimethoxychalconeLPS-stimulated RAW 264.7 cellsPGE2 ExpressionSignificant Mitigation[3]
2'-hydroxy-4',6'-dimethoxychalconeLPS-stimulated RAW 264.7 cellsInflammatory CytokinesSignificant Mitigation[3]
2'-hydroxy-4',6'-dimethoxychalconeLPS-stimulated RAW 264.7 cellsCOX-2 ProteinSignificant Mitigation[3]
2'-hydroxy-4',6'-dimethoxychalconeLPS-stimulated RAW 264.7 cellsiNOS ProteinSignificant Mitigation[3]
2-hydroxy-4'-methoxychalcone (AN07)LPS-stimulated RAW 264.7 macrophagesReactive Oxygen Species (ROS)Attenuated Elevation[4]
4-hydroxychalcone (4HC)Carrageenan-induced paw edema in miceEdema Formation30.2% - 77.8% Inhibition[5]
Table 2: Anticancer and Cytotoxic Activity of Chalcone Derivatives
CompoundCell LineAssayResult (IC50)Reference
This compound derivative (SSE14106)Human CAL51SRB assay-[1]
This compound derivative (9)Human DLD-1AlamarBlue-based assay52 μM[1]
(E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one (4a)Breast cancer cellsCytotoxicity assay< 2.03 μM[6]
(E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one (4a)Normal lung cells (MRC-5)Cytotoxicity assay> 20 μM[6]
2'-hydroxy-2-bromo-4,5-dimethoxychalconeBreast cancer (MCF-7)MTT assay42.19 µg/mL[7]
4'-Hydroxy-5,7-dimethoxyflavanone and 2'-hydroxy-4-methoxychalconeAntitumor ActivityNot SpecifiedAmong the best antitumor activity[8]
Table 3: Antioxidant Activity of Chalcone Derivatives
CompoundAssayResultReference
4-hydroxychalcone (4HC)DPPH free radical assay17.09% - 24.83% antioxidant activity[5]
2-hydroxy-4'-methoxychalcone (AN07)LPS-stimulated RAW 264.7 macrophagesDown-regulated gp91phox expression, stimulated Nrf2/HO-1 pathways[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following section outlines the protocols for key bioassays used to evaluate the activity of this compound and its derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound derivative) in the culture medium. Remove the overnight culture medium from the cells and add the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[9]

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant potential of a compound.

Procedure:

  • Solution Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol). Prepare serial dilutions of the test compound and a positive control (e.g., ascorbic acid).

  • Reaction Mixture: In a test tube or microplate well, mix the DPPH solution with different concentrations of the test compound or positive control. Include a control sample containing only the DPPH solution and the solvent.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • IC50 Determination: Calculate the IC50 value, which represents the concentration of the compound that scavenges 50% of the DPPH radicals.[9]

Carrageenan-Induced Paw Edema in Rodents for Anti-inflammatory Activity

This in vivo assay is a standard model for screening acute anti-inflammatory activity.[9]

Procedure:

  • Animal Grouping: Divide rodents (e.g., rats or mice) into control and experimental groups.

  • Compound Administration: Administer the test compound or a standard anti-inflammatory drug (e.g., indomethacin) to the experimental groups, typically intraperitoneally or orally, at a specified time before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of this compound can aid in understanding its mechanisms. The following diagrams, created using Graphviz, illustrate key signaling pathways and a general experimental workflow.

G cluster_0 LPS-Induced Inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκBα IKK->NFkB_IkB Phosphorylation of IκBα NFkB NF-κB (p65) NFkB_IkB->NFkB Degradation of IκBα Nucleus Nucleus NFkB->Nucleus Nuclear Translocation iNOS_COX2 iNOS, COX-2 (Pro-inflammatory Genes) Nucleus->iNOS_COX2 Transcription TMC 4,2',5'-trihydroxy- 4'-methoxychalcone (TMC) TMC->IKK Inhibits

Caption: LPS-induced pro-inflammatory signaling cascade and the inhibitory action of TMC.

G cluster_1 Nrf2-Mediated Antioxidant Response AN07 2-hydroxy-4'- methoxychalcone (AN07) Keap1_Nrf2 Keap1/Nrf2 Complex AN07->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus Nuclear Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to HO1 Heme Oxygenase-1 (HO-1) (Antioxidant Enzyme) ARE->HO1 Induces Expression

Caption: Activation of the Nrf2 antioxidant pathway by 2-hydroxy-4'-methoxychalcone (AN07).

G cluster_2 General Bioassay Workflow start Hypothesis/ Compound Selection lit_review Literature Review & Target Identification start->lit_review assay_dev Assay Development/ Optimization lit_review->assay_dev in_vitro In Vitro Assays (e.g., MTT, DPPH) assay_dev->in_vitro data_analysis1 Data Analysis (IC50, % Inhibition) in_vitro->data_analysis1 in_vivo In Vivo Models (e.g., Paw Edema) data_analysis1->in_vivo Promising Results conclusion Conclusion & Further Studies data_analysis1->conclusion Negative Results data_analysis2 Data Analysis (Efficacy, Toxicity) in_vivo->data_analysis2 data_analysis2->conclusion

Caption: A generalized workflow for the biological evaluation of this compound.

References

A Comparative Guide to the Antioxidant Activity of Methoxychalcones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of various methoxychalcones, leveraging experimental data from key in vitro assays. The information presented is intended to support research and development efforts in the fields of medicinal chemistry and pharmacology by offering a clear, data-driven comparison of the free-radical scavenging capabilities of these compounds.

Introduction to Methoxychalcones as Antioxidants

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds in the flavonoid family. Their versatile biological activities, including antioxidant properties, make them a subject of intense research. The presence, number, and position of methoxy (-OCH₃) and hydroxyl (-OH) groups on the aromatic rings are critical determinants of their antioxidant efficacy. Methoxylation, in particular, has been shown to enhance antioxidant potential, possibly through p-π conjugation, which increases the electron-donating capacity of the molecule.[1][2] This guide focuses on summarizing the available quantitative data to facilitate a comparative understanding of different methoxychalcones.

Quantitative Comparison of Antioxidant Activity

The antioxidant activities of various methoxychalcones have been evaluated using multiple in vitro assays, most commonly the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound, where a lower IC50 value indicates higher antioxidant activity.

The following table summarizes the IC50 values for several methoxychalcones as reported in the scientific literature.

CompoundDPPH Assay IC50 (µM)ABTS Assay IC50 (µM)Reference(s)
2'-Hydroxy-3,4-dimethoxychalcone975Not Reported[3]
2',4'-Dihydroxy-3,4-dimethoxychalcone1402.9Not Reported[3]
2',5'-Dihydroxy-3,4-dimethoxychalcone7.34Not Reported[3]
2'-Hydroxy-4-methoxychalconeNot ReportedNot Reported[4][5]
4'-Fluoro-2'-hydroxy-2,3-dimethoxychalcone> 190 µg/mL*Not Reported[4]
4'-Fluoro-2'-hydroxy-4-methoxychalconeNot ReportedNot Reported[4]
2'-Hydroxy-3',4',3,4-tetramethoxychalconeNot ReportedNot Reported[4]
2'-Hydroxy-3,4-dimethoxy-3',4'-dimethylchalconeNot ReportedNot Reported[4]
Neohesperidin dihydrochalcone (contains a methoxy group)Higher than Naringin dihydrochalconeHigher than Naringin dihydrochalcone[1][2]

Note: The value was reported in µg/mL, and a direct molar conversion is not possible without the molecular weight.

Structure-Activity Relationship Insights:

  • Compounds with a methoxy group at the para position of the B-ring and a hydroxyl group on the B-ring generally exhibit strong antioxidant activity.[6]

  • Methoxylation at the ortho-OH position can significantly enhance the electron transfer (ET) and hydrogen atom transfer (HAT) potential of dihydrochalcones.[1][2]

  • The presence of two hydroxyl groups in adjacent meta and para positions on one of the rings has been shown to result in stronger antioxidant activity in 2'-aminochalcones.[7]

Experimental Protocols

The following are generalized protocols for the most common in vitro antioxidant assays used to evaluate methoxychalcones.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, leading to its neutralization.[8] The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[8]

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test methoxychalcone in a suitable solvent like methanol or ethanol.

    • Perform serial dilutions of the stock solution to obtain a range of concentrations.

    • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).[8]

  • Reaction Mixture:

    • In a microplate or cuvette, mix a specific volume of the DPPH solution with a small volume of each chalcone dilution.

    • Include a control containing the solvent and the DPPH solution.

  • Incubation and Measurement:

    • Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[8]

    • Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.[8]

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the methoxychalcone.[8]

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decolorization of the solution, which is measured spectrophotometrically.[8]

Procedure:

  • Generation of ABTS•+:

    • The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.[8]

    • The mixture is kept in the dark at room temperature for 12-16 hours before use.[8][9]

  • Preparation of Solutions:

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.[8]

    • Prepare stock solutions and serial dilutions of the test methoxychalcones.

  • Reaction Mixture:

    • Add a small volume of each chalcone dilution to a specific volume of the diluted ABTS•+ solution.[8]

    • Include a control containing the solvent and the ABTS•+ solution.

  • Incubation and Measurement:

    • Incubate the mixture at room temperature for a defined time (e.g., 6 minutes).[8][10]

    • Measure the absorbance at 734 nm.[8]

  • Calculation:

    • The percentage of inhibition of the ABTS•+ radical is calculated using the same formula as in the DPPH assay.[8]

    • The IC50 value is determined from the dose-response curve.[8]

Visualizations

General Workflow for In Vitro Antioxidant Activity Screening

The following diagram illustrates a typical workflow for screening the antioxidant activity of methoxychalcones.

G cluster_prep Preparation cluster_assays Antioxidant Assays cluster_data Data Analysis Chalcone Methoxychalcone Synthesis/Isolation Stock Stock Solution Preparation Chalcone->Stock Dilutions Serial Dilutions Stock->Dilutions DPPH_Assay DPPH Assay Dilutions->DPPH_Assay ABTS_Assay ABTS Assay Dilutions->ABTS_Assay Absorbance Spectrophotometric Measurement DPPH_Assay->Absorbance ABTS_Assay->Absorbance Inhibition Calculate % Inhibition Absorbance->Inhibition IC50 Determine IC50 Value Inhibition->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: Workflow for antioxidant screening of methoxychalcones.

Antioxidant Mechanism of Chalcones via Nrf2/HO-1 Pathway

Certain chalcones exert their antioxidant effects not only by direct radical scavenging but also by upregulating endogenous antioxidant defense systems. The Nrf2/HO-1 pathway is a key signaling cascade involved in this process.

Nrf2_Pathway ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Chalcone Methoxychalcone (e.g., AN07) Chalcone->Keap1_Nrf2 promotes dissociation Nrf2_nuc Nrf2 (nucleus) Keap1_Nrf2->Nrf2_nuc Nrf2 translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 upregulates GSH Glutathione (GSH) ARE->GSH upregulates Cell_Response Cellular Protection (Reduced Oxidative Stress) HO1->Cell_Response contributes to GSH->Cell_Response contributes to

Caption: Nrf2/HO-1 pathway activation by methoxychalcones.

References

Halogenated 4-Methoxychalcones: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-methoxychalcone scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. The introduction of halogen atoms onto this framework provides a powerful tool for modulating physicochemical properties and enhancing therapeutic potential. This guide offers a comparative analysis of halogenated this compound derivatives, summarizing their structure-activity relationships (SAR) across various biological targets, presenting key quantitative data, and detailing relevant experimental protocols.

Structure-Activity Relationship Summary

The biological activity of halogenated this compound derivatives is significantly influenced by the nature and position of the halogen substituent (Fluorine, Chlorine, Bromine, Iodine) on the aromatic rings, as well as the arrangement of the methoxy groups.

Antimicrobial Activity: Halogen substitution has been shown to modulate the antimicrobial properties of 4-methoxychalcones. For instance, studies on various substituted chalcones have demonstrated their potential against methicillin-resistant Staphylococcus aureus (MRSA), with some combinations showing synergistic effects with conventional antibiotics like oxacillin.[1] The position of the methoxy group also plays a crucial role, with some studies indicating that derivatives with a 4'-methoxy group exhibit significant antibacterial activity.[2]

Anticancer Activity: The anticancer potential of these compounds is a major area of investigation. Research has shown that halogenated phenoxychalcones can exhibit potent cytotoxic activity against human breast cancer cell lines (MCF-7).[3] For example, a 4-bromo-phenoxy derivative showed a high selectivity index for cancer cells over normal cells.[3] The substitution pattern, including the presence of halogens, can influence the antiproliferative effect.[4] Some methoxychalcones have been found to induce apoptosis in cancer cells, suggesting a potential mechanism for their anticancer effects.[5][6][7]

Enzyme Inhibition: Halogenated 4-methoxychalcones have emerged as potent inhibitors of various enzymes implicated in disease.

  • Cholinesterases (AChE and BChE): Novel halogenated chalcones have demonstrated highly potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[8][9]

  • Carbonic Anhydrases (CA): These compounds also exhibit inhibitory activity against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II).[8][10]

  • Monoamine Oxidase B (MAO-B) and β-secretase (BACE-1): Trimethoxylated halogenated chalcones have been identified as dual inhibitors of MAO-B and BACE-1, which are key targets in neurodegenerative disorders.[11]

  • DNase I: Certain halogenated chalcone derivatives have shown inhibitory activity against DNase I, an enzyme involved in DNA fragmentation during apoptosis.[12]

The presence and position of both halogen and methoxy groups are critical for potent enzyme inhibition. For example, in the case of MAO-B inhibition, the arrangement of methoxy groups on the A ring was found to be crucial for activity.[11]

Quantitative Data Comparison

The following tables summarize the inhibitory activities of selected halogenated this compound derivatives against various biological targets.

Table 1: Enzyme Inhibitory Activity of Halogenated Chalcone Derivatives

Compound/Derivative ClassTarget EnzymeKi (nM)IC50 (µM)Reference
Novel Halogenated ChalconesAcetylcholinesterase (AChE)1.83 ± 0.21 - 11.19 ± 0.96[8]
Butyrylcholinesterase (BChE)3.35 ± 0.91 - 26.70 ± 4.26[8]
Carbonic Anhydrase I (hCA I)29.41 ± 3.14 - 57.63 ± 4.95[8]
Carbonic Anhydrase II (hCA II)24.00 ± 5.39 - 54.74 ± 1.65[8]
Trimethoxylated Halogenated ChalconesMonoamine Oxidase B (MAO-B)0.46 (for compound CH5)[11]
2'-chloro-3,4-dimethoxy-chalconeDNase I214.53 ± 21.64[12]

Table 2: Anticancer Activity of Halogenated Phenoxychalcones against MCF-7 Cells

CompoundIC50 (µM)Selectivity IndexReference
2c (4-bromo-phenoxy derivative)1.5215.24[3]
2f 1.8711.03[3]

Experimental Protocols

Synthesis of Halogenated this compound Derivatives

A common and efficient method for the synthesis of chalcones is the Claisen-Schmidt condensation .[11][13]

General Procedure:

  • An appropriate substituted acetophenone is dissolved in a suitable solvent, such as ethanol.

  • An equimolar amount of a substituted aromatic aldehyde is added to the solution.

  • A catalytic amount of a base, such as aqueous sodium hydroxide or potassium hydroxide, is added dropwise to the reaction mixture at room temperature.

  • The mixture is stirred at room temperature for a specified period (e.g., 24 hours), during which the product often precipitates.

  • The reaction mixture is then poured into crushed ice and acidified with a dilute acid (e.g., HCl) to precipitate the crude product.

  • The solid product is collected by filtration, washed with water until neutral, and then dried.

  • Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol).

  • The structure of the synthesized chalcones is confirmed by spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR.[3]

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the synthesized compounds against cancer cell lines is often evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5]

Procedure:

  • Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • After the incubation period, the medium is removed, and MTT solution is added to each well.

  • The plates are incubated for another few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • The formazan crystals are then dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Enzyme Inhibition Assays

The inhibitory activity against enzymes like acetylcholinesterase is determined using spectrophotometric methods.

General Procedure for Acetylcholinesterase Inhibition Assay:

  • The assay is typically performed in a 96-well plate.

  • The reaction mixture contains a buffer solution (e.g., phosphate buffer), the enzyme (AChE), the substrate (e.g., acetylthiocholine iodide), and a chromogenic reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB).

  • The test compound at various concentrations is pre-incubated with the enzyme for a specific time.

  • The reaction is initiated by the addition of the substrate.

  • The rate of the reaction, which produces a colored product, is monitored by measuring the change in absorbance over time at a specific wavelength (e.g., 412 nm).

  • The percentage of inhibition is calculated, and the IC50 or Ki values are determined from dose-response curves.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & SAR start Start: Select Substituted Acetophenones & Benzaldehydes synthesis Claisen-Schmidt Condensation start->synthesis purification Purification (Recrystallization) synthesis->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization anticancer Anticancer Assays (e.g., MTT Assay on MCF-7 cells) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., MIC determination) characterization->antimicrobial enzyme Enzyme Inhibition Assays (e.g., AChE, MAO-B) characterization->enzyme data Quantitative Data Analysis (IC50, Ki determination) anticancer->data antimicrobial->data enzyme->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead Lead Compound Identification sar->lead

Caption: General workflow for the synthesis, biological evaluation, and structure-activity relationship analysis of halogenated this compound derivatives.

signaling_pathway cluster_pathway Intracellular Signaling Cascade ext_stimulus External Stimulus (e.g., Growth Factor, Inflammatory Signal) receptor Cell Surface Receptor ext_stimulus->receptor mapk MAPK Pathway (e.g., p38 MAPK) receptor->mapk nfkb NF-κB Pathway receptor->nfkb proliferation Cell Proliferation & Survival mapk->proliferation nfkb->proliferation chalcone Halogenated This compound Derivatives chalcone->mapk Inhibition chalcone->nfkb Inhibition apoptosis Induction of Apoptosis chalcone->apoptosis Promotion

References

A Comparative Analysis of 4-Methoxychalcone and its Hydroxylated Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structure-activity relationships of 4-Methoxychalcone and its hydroxylated derivatives reveals critical insights for researchers, scientists, and drug development professionals. This guide provides an objective comparison of their biological performance, supported by experimental data, detailed protocols, and pathway visualizations to inform future research and development.

Chalcones, a class of aromatic ketones, serve as precursors to flavonoids and exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The substitution pattern on their aromatic rings significantly influences their therapeutic potential. This guide focuses on this compound and its hydroxylated analogs, exploring how the presence and position of hydroxyl groups modulate their efficacy.

Performance Comparison: A Quantitative Overview

The biological activity of this compound and its hydroxylated analogs has been evaluated in numerous studies. The following table summarizes their half-maximal inhibitory concentration (IC50) values across various assays, providing a quantitative comparison of their potency. Lower IC50 values indicate greater potency.

CompoundAssayTarget/Cell LineIC50 (µM)Biological Activity
This compound NF-κB InhibitionK562 cells31[1]Anti-inflammatory
4-Hydroxy-4’-methoxychalcone TNF-α and IL-6 releaseNot specifiedNot specifiedAnti-inflammatory[2]
2'-Hydroxy-4-methoxychalcone LOX Inhibition>100Anti-inflammatory
Nitric Oxide ProductionRAW 264.7 cells>20Anti-inflammatory[3]
2',4',4-Trihydroxychalcone Butyrylcholinesterase Inhibition26.55 ± 0.55 µg/mLAnticholinesterasic[4][5]
DPPH Radical ScavengingNot specifiedAntioxidant[5]
4'-Fluoro-2'-hydroxy-4-methoxychalcone COX AssayNot specifiedAnti-inflammatory[6]
(E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one DPPH Radical Scavenging6.89 µg/mLAntioxidant[7]
p-Hydroxy-m-Methoxy Chalcone (pHmMC) DPPH Radical Scavenging11.9 µg/mLAntioxidant[8]
Chalcone with 2-hydroxy substituent on ring B DPPH Radical ScavengingBetter than Gallic acidAntioxidant[6]
2'-hydroxy-3,4,5-trimethoxychalcone iNOS protein expression2.26Anti-inflammatory[6]
2'-hydroxy-3,4,5,3',4'-pentamethoxychalcone iNOS protein expression1.10Anti-inflammatory[6]

Experimental Protocols

To ensure the reproducibility of the cited data, detailed methodologies for the key experiments are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method for assessing the antioxidant activity of compounds.

  • Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in methanol or ethanol.

  • Reaction Mixture: A specific volume of the test compound (at various concentrations) is mixed with the DPPH solution. A control is prepared with the solvent instead of the test compound.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentrations.[4]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay used to assess cell viability and cytotoxicity.[2]

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Calculation of Cell Viability: The percentage of cell viability is calculated relative to the untreated control cells.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.[9]

Visualizing the Mechanism of Action

NF-κB Signaling Pathway Inhibition by Chalcones

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation. Many chalcones exert their anti-inflammatory effects by inhibiting this pathway. The diagram below illustrates the canonical NF-κB signaling pathway and the points of inhibition by chalcones. Chalcones can block the degradation of IκB, an inhibitor of NF-κB, or interfere with the DNA-binding activity of NF-κB.[10]

Caption: Inhibition of the NF-κB signaling pathway by chalcones.

General Experimental Workflow for Biological Activity Assessment

The following diagram outlines a typical workflow for evaluating the biological activity of chalcone derivatives.

G start Compound Synthesis & Characterization solubility Solubility & Stability Assessment start->solubility in_vitro In Vitro Assays (Antioxidant, Anti-inflammatory, Anticancer) solubility->in_vitro data_analysis Data Analysis (IC50 Determination) in_vitro->data_analysis mechanism Mechanism of Action Studies (e.g., Western Blot, PCR) data_analysis->mechanism in_vivo In Vivo Studies (Animal Models) mechanism->in_vivo conclusion Conclusion & Future Directions in_vivo->conclusion

Caption: A generalized workflow for assessing the biological activity of chalcones.

References

Unveiling the Anti-Inflammatory Potential of 4-Methoxychalcone: An In Vitro Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro validation of the anti-inflammatory properties of 4-Methoxychalcone. Through a comparative analysis with other chalcone derivatives and the established anti-inflammatory drug, dexamethasone, this document offers supporting experimental data to underscore its potential as a therapeutic agent. The data presented herein is primarily derived from studies utilizing lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells, a widely accepted in vitro model for assessing inflammatory responses.

Executive Summary

Chalcones, a class of natural and synthetic compounds, have attracted significant attention for their broad pharmacological activities, including potent anti-inflammatory effects. This guide focuses on this compound and its capacity to mitigate inflammatory responses. In LPS-stimulated macrophages, a key event in the inflammatory cascade is the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines including tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The inhibitory effects of this compound and its analogs on these markers serve as a quantitative measure of their anti-inflammatory potential. The underlying mechanism of action often involves the modulation of key signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).

Comparative Data on Anti-inflammatory Activity

The following tables summarize the inhibitory effects of this compound and comparator compounds on the production of key inflammatory mediators in LPS-stimulated RAW264.7 cells. It is important to note that the data presented is a compilation from various studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundIC50 (µM)Cell LineReference
2'-Hydroxy-4'-methoxychalcone- (Inhibition at 3-30µM)RAW 264.7
2',4-Dihydroxy-4'-methoxychalcone- (Inhibition at 3-30µM)RAW 264.7
2',4-Dihydroxy-6'-methoxychalcone- (Inhibition at 3-30µM)RAW 264.7
Licochalcone A~10 µMPrimary Microglia[1]
Dexamethasone~0.038 µM(Glucocorticoid Receptor)[2]

Table 2: Inhibition of Pro-inflammatory Cytokines and PGE2

CompoundTargetInhibitionCell LineReference
2'-Hydroxy-4'-methoxychalconeTNF-αInhibition at 3-30µMRAW 264.7
2',4-Dihydroxy-4'-methoxychalconeTNF-αInhibition at 3-30µMRAW 264.7
2',4-Dihydroxy-6'-methoxychalconeTNF-αInhibition at 3-30µMRAW 264.7
Licochalcone APGE2, IL-6, TNF-αDose-dependentPrimary Microglia[1]
This compound derivativeIL-6SignificantRAW 264.7[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.

Cell Culture and Treatment

RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate well plates and allowed to adhere. Prior to stimulation, cells are pre-treated with various concentrations of this compound or comparator compounds for 1 hour. Subsequently, inflammation is induced by treating the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

Nitric Oxide (NO) Production Assay (Griess Assay)

The production of nitric oxide is determined by measuring the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent. Following treatment, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance of the resulting chromophore is measured at 540 nm using a microplate reader. The concentration of nitrite is calculated from a sodium nitrite standard curve.

Cytokine and Prostaglandin E2 (PGE2) Measurement (ELISA)

The concentrations of pro-inflammatory cytokines (TNF-α, IL-6) and PGE2 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions. Briefly, supernatants are added to antibody-coated plates, followed by the addition of detection antibodies and a substrate solution. The absorbance is measured at the appropriate wavelength, and concentrations are determined from a standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

To investigate the molecular mechanisms underlying the anti-inflammatory effects of this compound, the activation of the NF-κB and MAPK signaling pathways is assessed by Western blot analysis.

  • Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of key signaling proteins, including p65 (a subunit of NF-κB), IκBα (an inhibitor of NF-κB), p38, ERK1/2, and JNK (key kinases in the MAPK pathway). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Visualization of Key Pathways and Workflows

To further elucidate the experimental process and the molecular interactions, the following diagrams have been generated using Graphviz.

G cluster_0 Cell Culture & Treatment cluster_1 Inflammatory Mediator Analysis cluster_2 Signaling Pathway Analysis RAW_cells RAW264.7 Macrophages Pretreat Pre-treatment with This compound RAW_cells->Pretreat LPS_stim LPS Stimulation (1 µg/mL) Pretreat->LPS_stim Supernatant Collect Supernatant LPS_stim->Supernatant Cell_lysis Cell Lysis LPS_stim->Cell_lysis Griess Griess Assay (NO) Supernatant->Griess ELISA ELISA (TNF-α, IL-6, PGE2) Supernatant->ELISA Western_blot Western Blot (p-p65, p-IκBα, p-p38, p-ERK, p-JNK) Cell_lysis->Western_blot

Caption: Experimental workflow for in vitro anti-inflammatory validation.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK (e.g., TAK1) TAK1->MAPKKK IkappaB IκBα IKK->IkappaB P NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Inhibition Nucleus_NFkB NF-κB (p65/p50) (in Nucleus) NFkappaB->Nucleus_NFkB Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus_NFkB->Genes Transcription Mediators Inflammatory Mediators (NO, PGE2, Cytokines) Genes->Mediators MAPKK MAPKK (MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Nucleus_AP1 AP-1 (in Nucleus) AP1->Nucleus_AP1 Nucleus_AP1->Genes Transcription Chalcone This compound Chalcone->IKK Inhibition Chalcone->MAPK Inhibition

Caption: Key signaling pathways in LPS-induced inflammation.

Conclusion

The in vitro data strongly suggest that this compound possesses significant anti-inflammatory properties. Its ability to inhibit the production of key inflammatory mediators in LPS-stimulated macrophages is comparable to, and in some aspects, may offer advantages over other chalcone derivatives. The mechanism of action appears to be rooted in the modulation of the NF-κB and MAPK signaling pathways, critical regulators of the inflammatory response. Further investigation into the structure-activity relationships of this compound and its analogs is warranted for the development of novel and potent anti-inflammatory therapeutics.

References

Comparative Analysis of 4-Methoxychalcone's Cross-Reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological cross-reactivity of 4-Methoxychalcone, a prominent member of the chalcone family of compounds. Chalcones are recognized for their diverse pharmacological activities, and understanding their potential for off-target effects is crucial for drug development. This document summarizes key findings on the interaction of this compound with various enzymes and cellular pathways, presenting available quantitative data and detailed experimental methodologies to facilitate objective comparison and further research.

Executive Summary

This compound and its derivatives have demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. This guide collates data on its inhibitory or activating potential against key biological targets such as acetylcholinesterase (AChE), cyclooxygenase (COX) enzymes, and the nuclear receptor peroxisome proliferator-activated receptor-gamma (PPARγ). Additionally, its cytotoxic effects on various cancer cell lines are presented. While a comprehensive, head-to-head cross-reactivity screening against a broad panel of targets is not extensively documented in the current literature, this guide synthesizes available data to provide a comparative perspective on its potential for polypharmacology and off-target interactions.

Comparative Data on Biological Activity

The following tables summarize the reported biological activities of this compound and its analogs across different assays. It is important to note that variations in experimental conditions (e.g., enzyme source, cell line, incubation time) can influence the absolute values. Therefore, direct comparison between different studies should be made with caution.

Enzyme Inhibition and Receptor Activation
TargetCompoundAssay TypeIC50 / EC50 (µM)ComparatorComparator IC50 / EC50 (µM)
Acetylcholinesterase (AChE)2'-Hydroxy-4-methoxychalconeEllman's Method40-85Galantamine~0.3-0.5
Cyclooxygenase-1 (COX-1)4'-Fluoro-2'-hydroxy-4-methoxychalconeIn vitro COX assayNot specified, but showed activity--
Cyclooxygenase-2 (COX-2)4'-Fluoro-2'-hydroxy-4-methoxychalconeIn vitro COX assayNot specified, but showed higher activity than against COX-1Celecoxib~0.091
Peroxisome Proliferator-Activated Receptor-gamma (PPARγ)This compoundReporter Gene AssayStatistically significant activation at 1-100 µMRosiglitazone~0.06
Anti-Inflammatory Activity in Cellular Assays
Cell LineInflammatory StimulusMeasured MediatorCompoundIC50 / % InhibitionComparatorComparator Activity
RAW 264.7Lipopolysaccharide (LPS)TNF-α2',4'-dihydroxy-3',4',6'-trimethoxychalconeSignificant dose-dependent inhibitionDexamethasonePotent inhibitor
RAW 264.7Lipopolysaccharide (LPS)Nitric Oxide (NO)2'-Hydroxy-4',6'-dimethoxychalcone~83.95% inhibition at 20 µM--
RAW 264.7Lipopolysaccharide (LPS)Prostaglandin E2 (PGE2)2'-Hydroxy-4',6'-dimethoxychalconeSignificant inhibition--
Cytotoxicity in Cancer Cell Lines
Cell LineCompoundAssay TypeIC50 (µM)
A549 (Lung Cancer)This compoundNot specifiedShowed enhancement of cisplatin cytotoxicity
MCF-7 (Breast Cancer)Methoxy chalcone derivativesMTT Assay3.30 - 21.55
HepG2 (Liver Cancer)Methoxy chalcone derivativesMTT Assay2.2 - 13.7

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity based on the rate of formation of the yellow-colored product, 5-thio-2-nitrobenzoate.[1][2][3][4]

Reagents:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer

  • 14 mM Acetylthiocholine iodide (ATCI) in deionized water

  • AChE enzyme solution (e.g., 1 U/mL in phosphate buffer)

  • Test compounds and positive control (e.g., Galantamine) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • In a 96-well plate, add phosphate buffer, AChE solution, DTNB, and the test compound or solvent control.

  • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate the reaction by adding the ATCI solution to all wells.

  • Immediately measure the increase in absorbance at 412 nm kinetically for 10-15 minutes using a microplate reader.

  • The rate of reaction is calculated from the slope of the absorbance versus time curve.

  • The percentage of inhibition is calculated by comparing the reaction rates of the test compound wells to the solvent control wells. IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations.

PPARγ Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the PPARγ receptor, leading to the expression of a reporter gene (e.g., luciferase).[5][6][7][8]

Materials:

  • HEK293T cells (or other suitable cell line)

  • Expression plasmid for a Gal4 DNA-binding domain fused to the PPARγ ligand-binding domain (Gal4-PPARγ-LBD)

  • Reporter plasmid containing a luciferase gene downstream of a Gal4 upstream activating sequence (UAS-luc)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium and supplements

  • Test compounds and positive control (e.g., Rosiglitazone)

  • Luciferase assay reagent

Procedure:

  • Seed HEK293T cells in a 96-well plate.

  • Co-transfect the cells with the Gal4-PPARγ-LBD and UAS-luc plasmids.

  • After an incubation period to allow for plasmid expression, treat the cells with various concentrations of the test compounds or a positive control.

  • Incubate for a further period (e.g., 14-16 hours).

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • The fold activation is calculated by normalizing the luciferase activity of treated cells to that of vehicle-treated cells. EC50 values are determined from the dose-response curve.

LPS-Induced TNF-α Secretion Assay in RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of the pro-inflammatory cytokine TNF-α in LPS-stimulated macrophages.[9][10][11][12][13][14][15][16]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Cell culture medium (e.g., DMEM) with supplements

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds and positive control (e.g., Dexamethasone)

  • TNF-α ELISA kit

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or a positive control for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

  • The percentage of inhibition is calculated by comparing the TNF-α concentration in the supernatant of compound-treated cells to that of LPS-stimulated, vehicle-treated cells. IC50 values are determined from the dose-response curve.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes by quantifying the production of prostaglandin E2 (PGE2).[17][18][19][20][21]

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds and positive control (e.g., Celecoxib)

  • PGE2 ELISA kit

Procedure:

  • In separate wells of a 96-well plate for COX-1 and COX-2, add the reaction buffer, heme, and the respective enzyme.

  • Add the test compound or a positive control at various concentrations.

  • Pre-incubate the mixture for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a defined time (e.g., 2 minutes) to allow for PGE2 production.

  • Stop the reaction (e.g., by adding a quenching solution).

  • Quantify the amount of PGE2 produced in each well using a specific ELISA kit.

  • The percentage of inhibition is calculated by comparing the PGE2 concentration in the presence of the test compound to the control. IC50 values are determined from the dose-response curve for each COX isoform.

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the biological evaluation of this compound.

experimental_workflow_inflammation cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Seed RAW 264.7 cells Seed RAW 264.7 cells Pre-treat with this compound Pre-treat with this compound Seed RAW 264.7 cells->Pre-treat with this compound Stimulate with LPS Stimulate with LPS Pre-treat with this compound->Stimulate with LPS Collect Supernatant Collect Supernatant Stimulate with LPS->Collect Supernatant Measure TNF-α (ELISA) Measure TNF-α (ELISA) Collect Supernatant->Measure TNF-α (ELISA) Measure NO (Griess Assay) Measure NO (Griess Assay) Collect Supernatant->Measure NO (Griess Assay) Measure PGE2 (ELISA) Measure PGE2 (ELISA) Collect Supernatant->Measure PGE2 (ELISA)

Caption: Workflow for evaluating the anti-inflammatory effects of this compound.

signaling_pathway_inflammation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB IκB-NF-κB IKK->NFkB NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocation iNOS iNOS NFkB_nuc->iNOS transcription COX2 COX-2 NFkB_nuc->COX2 transcription TNFa TNF-α NFkB_nuc->TNFa transcription NO NO iNOS->NO PGE2 PGE2 COX2->PGE2 Chalcone This compound Chalcone->IKK inhibition

Caption: Simplified NF-κB signaling pathway in LPS-induced inflammation.

References

Safety Operating Guide

Safe Disposal of 4-Methoxychalcone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper handling and disposal of 4-Methoxychalcone are crucial for maintaining laboratory safety and ensuring environmental protection. This guide provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals to manage this compound waste safely and in accordance with general safety guidelines. Adherence to institutional and local regulations is paramount and this document should be used as a supplementary resource.

Material Hazard and Property Overview

Before handling this compound, it is essential to be aware of its properties and associated hazards. This substance is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 959-33-1[2][3]
Molecular Formula C₁₆H₁₄O₂[1]
Appearance Solid, Crystalline[1]
Incompatible Materials Strong oxidizing agents[3][4]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO₂)[3]

Operational Protocol for Disposal

This protocol outlines the necessary steps for the safe disposal of this compound, from initial waste generation to final container hand-off.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, wearing appropriate PPE is mandatory.

  • Eye Protection: Wear chemical safety goggles or glasses that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][5]

  • Hand Protection: Use appropriate protective gloves resistant to chemicals to prevent skin exposure.[3][5]

  • Body Protection: Wear a lab coat or other suitable protective clothing.[3][5]

  • Respiratory Protection: If there is a risk of dust formation, use a respirator that follows OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[5]

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.

  • Solid Waste:

    • Collect unused, pure this compound and any contaminated solids (e.g., weighing paper, paper towels, disposable labware) in a dedicated hazardous waste container.[6]

    • The container must be made of a compatible material and feature a secure, tightly closing lid.[3][4]

    • Avoid generating dust during collection.[2][3][5]

  • Liquid Waste (Solutions):

    • If the compound is dissolved in a solvent, collect the solution in a labeled, sealed, and compatible hazardous liquid waste container.[6]

    • Do not mix with other incompatible waste streams.[6]

Step 3: Labeling and Storage

Accurate labeling and proper storage are essential while awaiting pickup by waste management services.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[3][6] Keep the container tightly closed in a dry and cool place.[3][4]

Step 4: Final Disposal

The ultimate disposal of this compound waste must be handled by a licensed and approved waste disposal facility.[1][6]

  • Waste generators must follow all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]

  • Do not let the chemical enter the environment or empty it into drains.[2][3]

Emergency Protocol: Spill Cleanup

In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent its spread.

  • Ensure Safety: Ensure adequate ventilation and evacuate non-essential personnel from the area.[2][6]

  • Containment:

    • For solid spills, carefully sweep or vacuum the material to avoid creating dust.[3][5]

    • For liquid spills (solutions), use an inert, absorbent material to contain the spill.[6]

  • Cleanup:

    • Collect all spilled material and contaminated absorbents and place them into a suitable, sealed container for disposal.[2][3][5]

    • Clean the affected area thoroughly.[2]

  • Reporting: Report the spill to the appropriate safety officer or department as per your institution's policy.[6]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_containment Containment & Storage cluster_disposal Final Disposal start Start: Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Collect Solid Waste & Contaminated Materials waste_type->solid_waste Solid liquid_waste Collect Liquid Waste (Solutions) waste_type->liquid_waste Liquid container Place in Dedicated, Labeled Hazardous Waste Container solid_waste->container liquid_waste->container storage Store Securely in a Cool, Dry, Well-Ventilated Area container->storage disposal Arrange Pickup by Approved Waste Disposal Service storage->disposal end End: Compliant Disposal disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-Methoxychalcone

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 4-Methoxychalcone

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as this compound. This guide provides immediate, essential safety protocols and logistical information for its use and disposal.

Chemical Safety Summary

This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3][4] Adherence to strict safety protocols is crucial to mitigate these risks.

Hazard ClassificationGHS PictogramPrecautionary Statements
Skin Irritation (Category 2)[3]WarningH315: Causes skin irritation.[2]
Eye Irritation (Category 2A)WarningH319: Causes serious eye irritation.[2]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemWarningH335: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE) and Handling Procedures

When working with this compound, appropriate personal protective equipment is mandatory to prevent exposure.[5] All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[5]

Recommended Personal Protective Equipment:

PPE CategorySpecificationsRationale
Eye and Face Protection Safety goggles with side-shields or a face shield.[5][6]To protect against splashes and dust particles that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[6]To prevent skin contact which can cause irritation.[1]
Body Protection A lab coat, overalls, or chemical-resistant apron.[5][6]To protect skin from accidental spills.
Respiratory Protection Use a NIOSH-approved respirator if dust or aerosols are generated.[5][7]To prevent inhalation which may cause respiratory irritation.[1]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[8] Confirm that the work area is clean and uncluttered.

  • Donning PPE: Put on all required PPE as specified in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize dust inhalation.[5]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water. Contaminated clothing should be removed and washed before reuse.

Spill Management and Disposal Plan

In the event of a spill, prompt and appropriate action is necessary to contain the substance and prevent its spread.

Accidental Release Measures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[1]

  • Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust.[1][8] Do not use compressed air for cleanup.

  • Cleanup: Collect all contaminated materials into a designated, labeled hazardous waste container.[1][5]

  • Decontamination: Clean the spill area with soap and water.[1]

Disposal Protocol:

Disposal of this compound and its contaminated waste must be handled by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1]

  • Waste Segregation:

    • Solid Waste: Collect unused this compound and contaminated solids (e.g., weighing paper, gloves, paper towels) in a dedicated, clearly labeled hazardous waste container with a secure lid.[5]

    • Liquid Waste: If the compound is in a solvent, collect the solution in a labeled, sealed, and compatible hazardous waste container.[5]

  • Labeling: Ensure all waste containers are accurately labeled with the full chemical name and associated hazards.[5]

  • Storage: Store sealed waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, while awaiting pickup.[5]

Experimental Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound prep Preparation (Verify fume hood, safety shower, eyewash) ppe Don PPE (Gloves, Goggles, Lab Coat, Respirator) prep->ppe handle Chemical Handling (Weighing, transfer inside fume hood) ppe->handle post_handle Post-Handling (Wash hands, decontaminate surfaces) handle->post_handle spill Spill Occurs handle->spill waste_collection Waste Collection (Segregate solid and liquid waste) post_handle->waste_collection spill_response Spill Response (Evacuate, contain, clean) spill->spill_response spill_response->waste_collection disposal Final Disposal (Label, store securely for licensed pickup) waste_collection->disposal

Caption: Safe handling and disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxychalcone
Reactant of Route 2
Reactant of Route 2
4-Methoxychalcone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。